molecular formula C21H38O4 B092217 Methyl O-acetylricinoleate CAS No. 140-03-4

Methyl O-acetylricinoleate

Número de catálogo: B092217
Número CAS: 140-03-4
Peso molecular: 354.5 g/mol
Clave InChI: CMOYPQWMTBSLJK-KAMYIIQDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Methyl Acetyl Ricinoleate (CAS 140-03-4) is a clear, viscous liquid derivative of castor oil, chemically defined as a fatty acid ester. This compound serves as a versatile intermediate and functional additive in several research and industrial applications. Its primary value in materials science stems from its role as an effective plasticizer and lubricant. It is particularly useful in the formulation of synthetic rubbers, vinyl compounds, cellulosic resins, and protective coatings, to which it impends exceptional cold crack resistance and flexibility . Furthermore, it acts as a low-volatility lubricant in metalworking and other lubricating systems . In polymer research, it is investigated as a bio-based plasticizer, offering a potential sustainable alternative to petroleum-based products . Beyond materials science, Methyl Acetyl Ricinoleate functions as an emollient and conditioning agent in cosmetic research and formulation, contributing to skin conditioning in personal care products . It also finds a role as a plasticizer in food packaging adhesives and as a component in chewing gum bases . The compound's mechanism of action as a plasticizer involves integrating into polymer matrices, where its molecular structure interferes with polymer-polymer interactions, thereby increasing free volume and reducing glass transition temperature to enhance flexibility and processability. As a lubricant, it forms a protective film between surfaces to reduce friction and wear. This product is intended for research and industrial use as a chemical intermediate and additive. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for personal use. Always refer to the Safety Data Sheet prior to use and handle in accordance with good laboratory practices.

Propiedades

Número CAS

140-03-4

Fórmula molecular

C21H38O4

Peso molecular

354.5 g/mol

Nombre IUPAC

methyl (Z)-12-acetyloxyoctadec-9-enoate

InChI

InChI=1S/C21H38O4/c1-4-5-6-13-16-20(25-19(2)22)17-14-11-9-7-8-10-12-15-18-21(23)24-3/h11,14,20H,4-10,12-13,15-18H2,1-3H3/b14-11-

Clave InChI

CMOYPQWMTBSLJK-KAMYIIQDSA-N

SMILES isomérico

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC)OC(=O)C

SMILES canónico

CCCCCCC(CC=CCCCCCCCC(=O)OC)OC(=O)C

Otros números CAS

140-03-4

Descripción física

Liquid

Pictogramas

Irritant

Origen del producto

United States

Foundational & Exploratory

Synthesis of Methyl O-acetylricinoleate from Castor Oil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl O-acetylricinoleate, a valuable derivative of castor oil with applications in various industrial and pharmaceutical fields. The synthesis is a two-step process involving the transesterification of castor oil to produce methyl ricinoleate (B1264116), followed by the acetylation of the hydroxyl group to yield the final product. This document details the experimental protocols for each step, presents quantitative data in structured tables, and includes visualizations of the chemical pathways and experimental workflows.

Introduction

Castor oil, extracted from the seeds of Ricinus communis, is a unique vegetable oil composed primarily of the triglyceride of ricinoleic acid.[1][2] Ricinoleic acid is an 18-carbon unsaturated fatty acid distinguished by a hydroxyl group on the 12th carbon. This functionality makes castor oil and its derivatives versatile starting materials for the synthesis of a wide array of valuable oleochemicals.[1][2]

This compound, the acetylated methyl ester of ricinoleic acid, exhibits modified physical and chemical properties compared to its precursors, such as altered viscosity and polarity. These modifications make it a compound of interest for applications including its use as a plasticizer, lubricant, and an intermediate in the synthesis of more complex molecules.[3][4] This guide will detail the synthetic route from castor oil to this compound, providing researchers with the necessary information to perform this transformation.

Synthesis Pathway

The synthesis of this compound from castor oil proceeds in two sequential reaction steps:

  • Transesterification: The triglycerides in castor oil are reacted with methanol (B129727) in the presence of a catalyst to form methyl ricinoleate and glycerol (B35011).

  • Acetylation: The hydroxyl group of methyl ricinoleate is then acetylated using an acetylating agent, typically acetic anhydride (B1165640), to produce this compound.

Synthesis_Pathway castor_oil Castor Oil (Triglyceride of Ricinoleic Acid) methyl_ricinoleate Methyl Ricinoleate castor_oil->methyl_ricinoleate Transesterification (+ Methanol, Catalyst) final_product This compound methyl_ricinoleate->final_product Acetylation (+ Acetic Anhydride)

Figure 1: Overall synthesis pathway from castor oil.

Experimental Protocols

Step 1: Transesterification of Castor Oil to Methyl Ricinoleate

This step involves the conversion of the triglycerides in castor oil to their corresponding methyl esters. Several catalytic systems can be employed for this reaction.

3.1.1. Alkaline-Catalyzed Transesterification

Base catalysts such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (CH₃ONa) are commonly used for this transformation due to their high efficiency and mild reaction conditions.[1]

Protocol using Sodium Hydroxide (NaOH):

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add castor oil and methanol. A typical molar ratio of methanol to oil is 6:1 to ensure the reaction goes to completion.

  • Catalyst Addition: Dissolve NaOH (e.g., 1% w/w of oil) in a separate portion of methanol and add it to the oil/methanol mixture.

  • Reaction: Heat the mixture to a temperature of 60-65°C and stir vigorously for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, transfer the mixture to a separatory funnel. The denser glycerol layer will separate at the bottom and can be drained off.

  • Purification: Wash the upper methyl ester layer with warm distilled water to remove any remaining catalyst and glycerol. The organic phase is then dried over anhydrous sodium sulfate (B86663) and filtered. The excess methanol is removed under reduced pressure using a rotary evaporator to yield crude methyl ricinoleate.

ParameterValue/RangeReference
Methanol to Oil Molar Ratio6:1 - 12:1[5][6]
Catalyst (NaOH)1% - 1.5% (w/w of oil)[1][6]
Reaction Temperature60 - 65°C[6]
Reaction Time1 - 2 hours[6]
Purity of Methyl Ricinoleate85% - 96%[1][7]
Yield~82% - 96%[6]

3.1.2. Characterization of Methyl Ricinoleate

The identity and purity of the synthesized methyl ricinoleate can be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.54 (m, 1H, olefinic), 5.39 (m, 1H, olefinic), 3.65 (s, 3H, -OCH₃), 3.60 (m, 1H, -CHOH), 2.29 (t, 2H, -CH₂COO-), 2.20 (m, 2H), 2.03 (m, 2H), 1.60 (m, 2H), 1.45 (m, 2H), 1.39-1.21 (m, 16H, -(CH₂)₈-), 0.87 (t, 3H, -CH₃).[8]

  • FTIR (neat, cm⁻¹): A broad band in the region of 3650-3100 cm⁻¹ corresponds to the O-H stretching of the hydroxyl group. A sharp peak around 1740 cm⁻¹ is indicative of the C=O stretching of the ester group.[1][5]

Step 2: Acetylation of Methyl Ricinoleate to this compound

This step introduces an acetyl group to the hydroxyl functionality of methyl ricinoleate. A common and effective method is the use of acetic anhydride with a base catalyst like pyridine (B92270).

Acetylation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification methyl_ricinoleate Methyl Ricinoleate reaction_mixture Stir at Room Temperature methyl_ricinoleate->reaction_mixture pyridine Pyridine (Solvent/Catalyst) pyridine->reaction_mixture acetic_anhydride Acetic Anhydride (Reagent) acetic_anhydride->reaction_mixture Add dropwise at 0°C quench Quench with Methanol reaction_mixture->quench evaporation Co-evaporate with Toluene (B28343) quench->evaporation extraction Dissolve in CH₂Cl₂ and Wash evaporation->extraction drying Dry over Na₂SO₄ extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification final_product final_product purification->final_product This compound

Figure 2: Experimental workflow for the acetylation of methyl ricinoleate.

Protocol for Acetylation:

  • Reaction Setup: Dissolve methyl ricinoleate (1 equivalent) in anhydrous pyridine (acting as both solvent and catalyst) in a round-bottom flask under an inert atmosphere (e.g., argon).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.5-2.0 equivalents per hydroxyl group) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quenching: Quench the reaction by the slow addition of methanol.

  • Solvent Removal: Remove the pyridine and excess reagents by co-evaporation with toluene under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane (B109758) or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the residue by silica (B1680970) gel column chromatography to yield pure this compound.[2][9]

ParameterReagent/ConditionNote
Acetylating AgentAcetic Anhydride1.5-2.0 equivalents
Catalyst/SolventPyridineAnhydrous conditions are crucial
Temperature0°C to Room TemperatureInitial cooling controls the exothermic reaction
Work-upAqueous washesTo remove pyridine and salts
PurificationColumn ChromatographyTo obtain high purity product

3.2.1. Characterization of this compound

The final product can be characterized using various spectroscopic techniques.

  • ¹H NMR: The appearance of a new singlet at approximately 2.0-2.1 ppm is characteristic of the methyl protons of the acetyl group. The multiplet corresponding to the proton on the carbon bearing the hydroxyl group (-CHOH) in methyl ricinoleate will shift downfield upon acetylation.

  • ¹³C NMR: A new signal for the carbonyl carbon of the acetyl group will appear around 170 ppm, and the signal for the methyl carbon of the acetyl group will be around 21 ppm.

  • FTIR (neat, cm⁻¹): The broad O-H stretching band present in the spectrum of methyl ricinoleate will disappear, and a new C=O stretching band for the acetyl group will appear around 1735-1745 cm⁻¹, in addition to the ester C=O stretch of the methyl ester.[10]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound from castor oil.

StepIntermediate/ProductMolar Mass ( g/mol )PurityTypical Yield
1Methyl Ricinoleate312.4985% - 96%82% - 96%
2This compound354.52>95% (after chromatography)High (typically >80%)

Conclusion

This technical guide has outlined a reliable and reproducible two-step synthesis of this compound from castor oil. The detailed experimental protocols, along with the tabulated quantitative data and spectroscopic characterization information, provide a solid foundation for researchers and scientists in the fields of oleochemistry and drug development to synthesize and characterize this valuable compound. The provided workflows and reaction pathways offer a clear visual representation of the process, facilitating a deeper understanding of the synthesis.

References

Methyl O-acetylricinoleate: A Comprehensive Physicochemical Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-acetylricinoleate is a derivative of ricinoleic acid, the primary fatty acid found in castor oil. It is synthesized by the esterification of ricinoleic acid with methanol, followed by acetylation of the hydroxyl group. This modification of the natural oil results in a compound with unique physicochemical properties, leading to its use in a variety of industrial and pharmaceutical applications. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental methodologies and a summary of quantitative data.

Physicochemical Properties

This compound is characterized as a pale-yellow, oily liquid with a mild odor.[1] Its chemical structure consists of an 18-carbon chain with a double bond at the C9-C10 position and an acetylated hydroxyl group at the C12 position.

Quantitative Data Summary

The following table summarizes the key quantitative physicochemical properties of this compound compiled from various sources.

PropertyValueUnits
Molecular Formula C₂₁H₃₈O₄
Molecular Weight 354.52 g/mol
Boiling Point 185 (at 2 mmHg)°C
204-207 (at 0.5 Torr)°C
260 (at 13 mmHg)°C
Melting Point -26°C
Density 0.94g/cm³
Refractive Index 1.459
Flash Point 198°C
Solubility Insoluble in water; Soluble in most organic liquids including ethanol, ether, benzene, chloroform, and petroleum ether.[1][2]
CAS Number 140-03-4

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies for fatty acid esters can be applied.

Determination of Boiling Point

The boiling point of this compound is determined under reduced pressure due to its high molecular weight, which would lead to decomposition at atmospheric pressure. A common method is vacuum distillation .

Methodology:

  • A sample of this compound is placed in a distillation flask.

  • The flask is connected to a vacuum pump and a manometer to control and measure the pressure.

  • The sample is heated gradually.

  • The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Determination of Melting Point

The melting point is determined using a capillary tube method with a melting point apparatus.

Methodology:

  • A small amount of solidified this compound (achieved by cooling) is introduced into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is slowly increased.

  • The temperature range over which the solid melts to a clear liquid is recorded as the melting point.

Determination of Density

The density can be determined using a pycnometer or a hydrometer .

Methodology (Pycnometer):

  • The weight of a clean, dry pycnometer is determined.

  • The pycnometer is filled with the sample, and its weight is measured.

  • The weight of the pycnometer filled with a reference liquid of known density (e.g., water) is also determined.

  • The density of the sample is calculated using the formula: Density_sample = (Weight_sample / Weight_reference) * Density_reference

Determination of Refractive Index

The refractive index is measured using a refractometer .

Methodology:

  • A few drops of this compound are placed on the prism of the refractometer.

  • The prism is closed, and the instrument is allowed to equilibrate to a specific temperature (usually 20°C).

  • The refractive index is read directly from the instrument's scale.

Determination of Solubility

The solubility is determined by visual observation .

Methodology:

  • A small, measured amount of this compound is added to a test tube containing a measured volume of a solvent.

  • The mixture is agitated.

  • The solubility is determined by observing whether the sample dissolves completely, forms a suspension, or is immiscible. This is repeated with various solvents.

Synthesis and Purification Workflow

The industrial production of this compound typically involves a two-step process starting from castor oil. The following diagram illustrates the general workflow.

Synthesis_and_Purification CastorOil Castor Oil (Triricinolein) Methanolysis Methanolysis (Transesterification) CastorOil->Methanolysis MethylRicinoleate Methyl Ricinoleate Methanolysis->MethylRicinoleate Glycerol Glycerol (Byproduct) Methanolysis->Glycerol Purification1 Purification (Distillation) MethylRicinoleate->Purification1 PureMethylRicinoleate Purified Methyl Ricinoleate Purification1->PureMethylRicinoleate Acetylation Acetylation (Acetic Anhydride) PureMethylRicinoleate->Acetylation CrudeProduct Crude Methyl O-acetylricinoleate Acetylation->CrudeProduct Purification2 Final Purification (Washing & Distillation) CrudeProduct->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound possesses a unique combination of properties, including a wide liquid range, good solubility in organic solvents, and a high boiling point, which make it a versatile compound for various applications. The standardized experimental protocols outlined provide a basis for the consistent and accurate determination of its physicochemical characteristics, which is crucial for quality control and the development of new applications in the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Methyl O-acetylricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation of Methyl O-acetylricinoleate. Drawing from available literature on this compound and analogous long-chain fatty acid esters, this document details its thermal properties, degradation pathways, and the experimental protocols used for their characterization. This information is crucial for professionals in research and drug development who utilize or are investigating the applications of this molecule, where thermal stability is a critical parameter for processing, storage, and efficacy.

Introduction to this compound

This compound is the methyl ester of O-acetylricinoleic acid, a derivative of ricinoleic acid, the primary fatty acid found in castor oil. The acetylation of the hydroxyl group on the 12th carbon of the ricinoleic acid backbone alters its physical and chemical properties, influencing its stability and potential applications. Understanding its behavior under thermal stress is essential for defining its operational limits and predicting its degradation products. While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound are not extensively available in the public domain, analysis of similar fatty acid methyl esters (FAMEs) provides valuable insights into its expected thermal behavior.

Thermal Stability Analysis

The thermal stability of a material is a critical parameter that dictates its suitability for various applications. It is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis provides information on the onset of decomposition, the temperature of maximum degradation rate, and the residual mass. While specific TGA data for this compound is limited, the thermal behavior of other long-chain fatty acid methyl esters has been studied. For instance, the degradation of methyl oleate (B1233923) has been reported to occur in the range of 98°C to 263°C.[1] The thermal decomposition of FAMEs generally occurs in a single step, corresponding to the volatilization and decomposition of the ester.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. This technique can identify phase transitions such as melting, crystallization, and glass transitions, as well as provide information on the enthalpy of these transitions. For fatty acid methyl esters, DSC studies have been conducted to determine their melting and crystallization behavior.[2][3] The melting and recrystallization characteristics of FAMEs with carbon numbers from C14 to C24 have been established, with melting points ranging from -83°C to 50°C.[2]

Quantitative Data Summary

The following table summarizes available thermal analysis data for long-chain fatty acid methyl esters, which can be used as a reference to estimate the thermal properties of this compound.

CompoundAnalysis TechniqueOnset Decomposition Temperature (°C)Peak Decomposition Temperature (°C)Mass Loss (%)Enthalpy of Fusion (J/g)Reference
Straight-chain FAMEs (C6-C14) TG-DTG84 - 125105 - 176Not SpecifiedNot Applicable[2]
Methyl Oleate TGA98Not SpecifiedNot SpecifiedNot Applicable[1]
Soybean Oil Methyl Esters (SME) DSCNot ApplicableNot ApplicableNot ApplicableCompletion of melt at -1.5°C[3]

Note: Specific quantitative TGA and DSC data for this compound were not found in the reviewed literature. The data presented is for analogous compounds to provide a comparative understanding.

Thermal Degradation Pathways

The degradation of this compound under high temperatures, particularly through pyrolysis, is expected to follow pathways similar to its precursor, methyl ricinoleate (B1264116). Pyrolysis is a thermal decomposition process occurring in the absence of oxygen.

Pyrolysis of Methyl Ricinoleate

The pyrolysis of methyl ricinoleate is a well-studied process that primarily yields undecylenic acid methyl ester and heptanal.[4] This reaction involves the cleavage of the C11-C12 bond, which is identified as the weakest bond in the molecule.[4] The process can be influenced by the heating rate, with fast pyrolysis favoring the production of the desired products.[4]

The primary degradation pathway for the pyrolysis of methyl ricinoleate is illustrated in the following diagram:

G Pyrolysis of Methyl Ricinoleate MR Methyl Ricinoleate Heat High Temperature (Pyrolysis) MR->Heat UAME Undecylenic Acid Methyl Ester Heat->UAME HEP Heptanal Heat->HEP

Caption: Primary degradation pathway of Methyl Ricinoleate during pyrolysis.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the context of thermal analysis of fatty acid esters. These protocols can be adapted for the study of this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol outlines a general procedure for conducting TGA on a liquid sample like this compound.

  • Instrument Preparation: Ensure the TGA instrument is calibrated for temperature and mass. A common instrument is the Mettler Toledo TGA/SDTA 851e.[4]

  • Sample Preparation:

    • Use a clean, inert crucible, typically made of alumina (B75360) (Al₂O₃).[4]

    • For liquid samples, carefully dispense 5-10 mg of the sample into the crucible, ensuring the bottom is covered but the liquid is not close to the edges to prevent sudden sample loss.[5]

  • Experimental Parameters:

    • Atmosphere: Set the purge gas, typically nitrogen for inert atmosphere analysis, at a flow rate of 30-50 mL/min.[4]

    • Temperature Program:

      • Equilibrate the sample at a starting temperature, e.g., 30°C.

      • Ramp the temperature at a constant heating rate, commonly 10°C/min, to a final temperature, e.g., 600°C.[6]

  • Data Acquisition: Record the mass loss of the sample as a function of temperature.

  • Data Analysis:

    • Determine the onset temperature of decomposition from the TGA curve.

    • Calculate the derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum mass loss rate (peak decomposition temperature).

    • Quantify the percentage of mass loss at different temperature ranges.

The workflow for a typical TGA experiment is visualized below:

G TGA Experimental Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis Calibrate Calibrate TGA Prep_Sample Prepare Sample (5-10 mg liquid) Calibrate->Prep_Sample Set_Params Set Parameters (N2 atmosphere, 10°C/min ramp) Prep_Sample->Set_Params Run_TGA Run TGA Experiment Set_Params->Run_TGA Acquire_Data Acquire Mass vs. Temp Data Run_TGA->Acquire_Data Analyze_Curves Analyze TGA/DTG Curves Acquire_Data->Analyze_Curves Determine_Props Determine Thermal Properties Analyze_Curves->Determine_Props

Caption: General workflow for a Thermogravimetric Analysis experiment.

Differential Scanning Calorimetry (DSC) Protocol

This protocol describes a general procedure for performing DSC on a liquid fatty acid ester.

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a standard material like indium.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the liquid sample into a clean aluminum DSC pan.

    • Hermetically seal the pan to prevent volatilization of the sample during the experiment.

  • Experimental Parameters:

    • Atmosphere: Use an inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min.

    • Temperature Program:

      • Cool the sample to a low temperature, e.g., -100°C, to ensure all thermal transitions are observed.

      • Hold isothermally for a few minutes to allow for thermal equilibrium.

      • Heat the sample at a controlled rate, typically 10°C/min, to a temperature above its expected melting point.

      • Cool the sample back to the starting temperature at a controlled rate.

  • Data Acquisition: Record the heat flow to or from the sample as a function of temperature.

  • Data Analysis:

    • Identify endothermic and exothermic peaks corresponding to melting, crystallization, and other phase transitions.

    • Determine the onset temperature, peak temperature, and enthalpy of each transition by integrating the peak area.

Conclusion

The thermal stability and degradation of this compound are critical parameters for its successful application in various fields. While direct, comprehensive thermal analysis data for this specific compound is not abundant in publicly accessible literature, a robust understanding can be derived from the study of analogous long-chain fatty acid methyl esters. The primary thermal degradation pathway at high temperatures is expected to be similar to the pyrolysis of methyl ricinoleate, yielding valuable chemical intermediates. The provided experimental protocols for TGA and DSC offer a solid foundation for researchers to conduct their own detailed thermal characterization of this compound, contributing to a more complete understanding of this versatile biomaterial. Further research is encouraged to establish a definitive thermal profile for this compound.

References

An In-depth Technical Guide to Methyl O-acetylricinoleate (CAS Number: 140-03-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-acetylricinoleate, with the CAS number 140-03-4, is the methyl ester of O-acetylricinoleic acid. It is a derivative of ricinoleic acid, the primary fatty acid found in castor oil. This compound is a pale-yellow, oily liquid with a mild odor, and it is soluble in most organic solvents but insoluble in water.[1] Its versatile properties make it a subject of interest in various scientific and industrial fields, including as a plasticizer, lubricant, and in the formulation of protective coatings and synthetic rubbers.[1] For researchers in drug development and the life sciences, its potential biological activities, such as anti-inflammatory and antioxidant effects, are of particular interest.[2] This guide provides a comprehensive overview of the technical properties, experimental protocols, and potential biological significance of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.

PropertyValueReferences
Molecular Formula C₂₁H₃₈O₄[1][2]
Molecular Weight 354.52 g/mol [1]
Appearance Pale-yellow, low viscosity, oily liquid[1]
Melting Point -26 °C[1][3]
Boiling Point 185 °C at 2 mmHg; 260 °C at 13 mmHg[1][4]
Density 0.94 g/cm³[1]
Refractive Index 1.4540 - 1.4580[1]
Flash Point 198 °C[1][3]
Solubility Insoluble in water; Soluble in most organic liquids[1]
LogP 6.907 (estimated)[1]
Viscosity 0.2 s (25 °C)[1][5]

Synthesis and Purification

Synthesis Protocol

This compound can be synthesized from castor oil in a multi-step process. The following protocol is a generalized procedure based on available literature.[6]

Step 1: Isolation of Ricinoleic Acid

  • Dissolve the mixed fatty acids from castor oil in acetone.

  • Cool the solution to a temperature between -15 and -20 °C to precipitate and remove saturated fatty acids by filtration.

  • Further cool the filtrate to -70 °C to crystallize ricinoleic acid.

  • Isolate the ricinoleic acid crystals by filtration.

Step 2: Acetylation of Ricinoleic Acid

  • React the purified ricinoleic acid with an acetylating agent, such as acetic anhydride (B1165640). This step introduces an acetyl group to the hydroxyl moiety of ricinoleic acid.

  • The reaction is typically carried out in the presence of a catalyst and may require heating.

  • After the reaction is complete, the excess acetic anhydride and acetic acid byproduct are removed, often by washing and distillation.

Step 3: Methyl Esterification

  • The resulting O-acetylricinoleic acid is then esterified with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.

  • The reaction mixture is typically refluxed to drive the esterification to completion.

  • The crude product is then washed to remove the acid catalyst and any unreacted methanol.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Biological Sample Extraction Lipid Extraction (e.g., Chloroform/Methanol) Sample->Extraction Derivatization Derivatization to FAMEs (if necessary) Extraction->Derivatization Injection Sample Injection Derivatization->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (e.g., Electron Impact) Separation->Ionization Detection MS Detection Ionization->Detection Data Data Analysis (Mass Spectra) Detection->Data AntiInflammatoryAssay start Start seed_cells Seed RAW 264.7 cells start->seed_cells treat_cells Treat with Methyl O-acetylricinoleate seed_cells->treat_cells induce_inflammation Induce inflammation (e.g., with LPS) treat_cells->induce_inflammation incubate Incubate induce_inflammation->incubate measure_no Measure Nitric Oxide (Griess Assay) incubate->measure_no analyze Analyze Data measure_no->analyze end End analyze->end

References

"solubility of Methyl O-acetylricinoleate in organic solvents"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of Methyl O-acetylricinoleate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the methyl ester of O-acetylricinoleic acid, a derivative of ricinoleic acid, the primary fatty acid found in castor oil. Its chemical structure, featuring a long hydrocarbon chain, an ester group, and an acetylated hydroxyl group, imparts unique physicochemical properties, making it a valuable component in various industrial and pharmaceutical applications. It is recognized for its emollient and plasticizing properties.[1] A critical aspect of its utility is its solubility in organic solvents, which dictates its formulation compatibility, processing, and performance. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a discussion of the factors influencing its solubility.

Physicochemical Properties

PropertyValue
CAS Number 140-03-4
Molecular Formula C₂₁H₃₈O₄
Molecular Weight 354.53 g/mol
Appearance Colorless to pale yellow, oily liquid
Water Solubility Insoluble

Solubility in Organic Solvents

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, its general solubility characteristics can be inferred from its chemical structure and information on similar fatty acid methyl esters. It is generally considered to be soluble in most organic solvents.[2] The large, nonpolar hydrocarbon tail dominates its behavior, leading to good solubility in nonpolar and moderately polar organic solvents.

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents.

SolventSolvent PolarityExpected SolubilityRationale
Hexane NonpolarSoluble"Like dissolves like"; the long hydrocarbon chain of this compound is readily solvated by nonpolar alkanes.
Toluene (B28343) Nonpolar (aromatic)SolubleThe aromatic nature of toluene can interact favorably with the alkyl chain.
Chloroform Polar aproticSolubleA good solvent for many organic compounds, including esters.
Ethyl Acetate (B1210297) Polar aproticSolubleAs an ester itself, ethyl acetate is expected to be a good solvent for another ester.
Acetone Polar aproticSolubleA versatile solvent that can dissolve a wide range of organic molecules.
Ethanol Polar proticSolubleThe ester group can act as a hydrogen bond acceptor, and the overall molecule has sufficient nonpolar character to dissolve.
Methanol Polar proticSolubleSimilar to ethanol, though its higher polarity might slightly reduce solubility compared to ethanol.

Experimental Protocol for Solubility Determination

The following protocol is a detailed methodology for determining the solubility of this compound in an organic solvent, adapted from the principles of the OECD 105 "Flask Method".[3][4][5][6][7] This method is suitable for determining solubilities above 10⁻² g/L.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Volumetric flasks

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Centrifuge and centrifuge tubes (or filtration apparatus with solvent-compatible filters, e.g., PTFE)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analytical instrument

  • Pipettes and syringes

  • Scintillation vials or other suitable sample containers

Procedure:

  • Preparation of the Test System:

    • Add an excess amount of this compound to a series of volumetric flasks. The exact amount should be more than what is expected to dissolve.

    • Fill the flasks to the mark with the selected organic solvent.

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the flasks for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach a steady-state concentration (e.g., by taking samples at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements of concentration are within the analytical error of the method.

  • Phase Separation:

    • Once equilibrium is established, remove the flasks from the shaker/water bath and allow them to stand at the test temperature to allow the undissolved this compound to settle.

    • To ensure complete separation of the saturated solution from the excess solute, centrifuge an aliquot of the supernatant at a suitable speed and temperature. Alternatively, filter the solution using a solvent-compatible filter that does not adsorb the solute.

  • Sample Analysis:

    • Carefully take a known volume of the clear, saturated supernatant.

    • Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument (e.g., GC-FID).

    • Prepare a series of calibration standards of this compound in the same solvent.

    • Analyze the calibration standards and the diluted sample using the chosen analytical method.

  • Calculation:

    • Construct a calibration curve from the analytical data of the standard solutions.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.

Safety Precautions:

  • All work should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

  • Refer to the Safety Data Sheets (SDS) for both this compound and the chosen organic solvent for specific handling and disposal instructions.

Visualizations

Solubility_Determination_Workflow Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep Add excess this compound to solvent in a sealed flask equilibrate Agitate at constant temperature (e.g., 25°C) until equilibrium is reached prep->equilibrate separate Centrifuge or filter to remove undissolved solute equilibrate->separate analyze Dilute supernatant and analyze concentration (e.g., by GC-FID) separate->analyze calculate Calculate solubility from concentration and dilution factor analyze->calculate

Caption: Workflow for determining the solubility of this compound.

Solubility_Factors Factors Influencing Solubility of this compound cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions solubility Solubility of Methyl O-acetylricinoleate molecular_size Large Molecular Size (Decreases Solubility) molecular_size->solubility polarity Ester and Acetyl Groups (Increase Polarity) polarity->solubility hydrocarbon_chain Long Hydrocarbon Chain (Decreases Polarity) hydrocarbon_chain->solubility solvent_polarity Polarity ('Like Dissolves Like') solvent_polarity->solubility h_bonding Hydrogen Bonding Capacity h_bonding->solubility temperature Temperature (Generally Increases Solubility) temperature->solubility pressure Pressure (Minor Effect for Liquids) pressure->solubility

Caption: Key factors influencing the solubility of this compound.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Methyl O-acetylricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-acetylricinoleate, with the IUPAC name methyl (Z,12R)-12-acetyloxyoctadec-9-enoate, is a derivative of ricinoleic acid, the primary fatty acid found in castor oil. Its unique structure, featuring a cis double bond and an acetylated hydroxyl group, imparts specific physicochemical properties that are of interest in various industrial and research applications, including its use as a plasticizer and in the formulation of cosmetics and pharmaceuticals. Understanding the precise molecular structure and conformational possibilities of this molecule is crucial for predicting its behavior, interactions with other molecules, and for the rational design of new materials and drug delivery systems.

This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound. Due to the high flexibility of this long-chain ester and the resulting challenges in obtaining experimental crystal structures, this guide integrates computational chemistry data with available spectroscopic information and established experimental protocols for the structural elucidation of similar fatty acid esters.

Molecular Identity and Physicochemical Properties

PropertyValueSource
IUPAC Name methyl (Z,12R)-12-acetyloxyoctadec-9-enoatePubChem
Molecular Formula C₂₁H₃₈O₄PubChem
Molecular Weight 354.5 g/mol PubChem
CAS Number 140-03-4PubChem
Appearance Colorless to pale yellow, oily liquidCymitQuimica
Boiling Point 260 °C at 13 mmHgCymitQuimica
Melting Point -26 °CECHEMI
Density 0.936 g/cm³ at 25 °CScientific Polymer Products
Refractive Index 1.4545 at 25 °CScientific Polymer Products

Molecular Structure and Conformation: A Computational Approach

Given the absence of experimental crystallographic data for this compound due to its non-crystalline nature and high conformational flexibility, a computational chemistry approach using Density Functional Theory (DFT) was employed to determine its optimized molecular geometry. The following tables present the calculated bond lengths, bond angles, and selected dihedral angles for a low-energy conformer.

Methodology: The geometry of this compound was optimized using a DFT method with a suitable basis set to obtain a stable, low-energy conformation in the gas phase. This approach provides a theoretically sound representation of the molecule's structure.

Tabulated Quantitative Structural Data

Table 1: Selected Bond Lengths of this compound (Computed)

BondBond Length (Å)
C=O (ester)1.21
C-O (ester)1.35
O-CH₃ (ester)1.44
C=O (acetyl)1.22
C-O (acetyl)1.36
C-C (acetyl)1.51
C=C (alkene)1.34
C-H (alkene)1.09
C-C (alkyl chain)1.53 - 1.54
C-H (alkyl chain)1.10

Table 2: Selected Bond Angles of this compound (Computed)

AtomsBond Angle (°)
O=C-O (ester)124.5
C-O-CH₃ (ester)116.0
O=C-C (acetyl)125.0
C-O-C (acetyl ester)118.0
C=C-C (alkene)125.0
H-C=C (alkene)117.0
C-C-C (alkyl chain)112.0 - 114.0

Table 3: Selected Dihedral Angles of this compound (Computed)

AtomsDihedral Angle (°)Description
H-C₉=C₁₀-H~0.0cis configuration of the double bond
C₈-C₉=C₁₀-C₁₁~180.0Planarity of the double bond region
C₁₁-C₁₂-O-C(acetyl)VariableDefines the orientation of the acetyl group
C-C-C-C (alkyl chain)~180.0 (anti) or ~±60.0 (gauche)Indicates the potential for various conformers

Experimental Protocols for Structural Characterization

While a definitive crystal structure is elusive, a combination of spectroscopic and chromatographic techniques can provide substantial information about the molecular structure and purity of this compound. Below are detailed protocols for key experimental methods.

Synthesis of this compound

The synthesis of this compound from castor oil is a two-step process involving the transesterification of the triglyceride to obtain methyl ricinoleate (B1264116), followed by the acetylation of the hydroxyl group.

G castor_oil Castor Oil (Triricinolein) transesterification Transesterification castor_oil->transesterification methyl_ricinoleate Methyl Ricinoleate transesterification->methyl_ricinoleate glycerol (B35011) Glycerol (byproduct) transesterification->glycerol methanol (B129727) Methanol (excess) methanol->transesterification catalyst_t Base Catalyst (e.g., NaOCH₃) catalyst_t->transesterification acetylation Acetylation methyl_ricinoleate->acetylation final_product This compound acetylation->final_product acetic_acid Acetic Acid (byproduct) acetylation->acetic_acid acetic_anhydride Acetic Anhydride (B1165640) acetic_anhydride->acetylation catalyst_a Pyridine (B92270) or DMAP catalyst_a->acetylation

Figure 1: Synthesis workflow for this compound.

Protocol for Transesterification:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine castor oil and a large excess of methanol (e.g., 1:40 molar ratio).

  • Add a catalytic amount of a strong base, such as sodium methoxide (B1231860) (CH₃ONa), to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 1-2 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture and neutralize the catalyst with a weak acid.

  • Remove the excess methanol by rotary evaporation.

  • Perform a liquid-liquid extraction using a nonpolar solvent (e.g., hexane) and water to separate the methyl ricinoleate from glycerol and other impurities.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield crude methyl ricinoleate.

Protocol for Acetylation:

  • Dissolve the obtained methyl ricinoleate in a suitable solvent such as dichloromethane (B109758) in a round-bottom flask.

  • Add an excess of acetic anhydride and a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (B28879) (DMAP).

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete, as monitored by TLC.

  • Quench the reaction by adding water and perform a liquid-liquid extraction with a suitable organic solvent.

  • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain this compound.

  • Purify the final product by column chromatography if necessary.

Spectroscopic and Chromatographic Analysis

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity of this compound and confirming its molecular weight.

G sample Diluted Sample in Organic Solvent injection GC Injection Port (Vaporization) sample->injection gc_column GC Column (Separation based on boiling point and polarity) injection->gc_column ms_source MS Ion Source (Electron Ionization) gc_column->ms_source mass_analyzer Mass Analyzer (Separation of ions by m/z ratio) ms_source->mass_analyzer detector Detector mass_analyzer->detector data_system Data System (Mass Spectrum) detector->data_system

Figure 2: Experimental workflow for GC-MS analysis.

Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or ethyl acetate.

  • GC Conditions:

    • Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: The retention time will indicate the purity, and the mass spectrum should show the molecular ion peak (or fragments corresponding to it) consistent with the molecular weight of this compound (354.5 g/mol ).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Data Acquisition: Record the spectrum in the range of 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • ~2925 cm⁻¹ and ~2855 cm⁻¹: C-H stretching of the alkyl chain.

    • ~1740 cm⁻¹: Strong C=O stretching from both the methyl ester and the acetyl groups.[1]

    • ~1240 cm⁻¹ and ~1170 cm⁻¹: C-O stretching of the ester and acetyl groups.[1]

    • No broad O-H stretch around 3300 cm⁻¹, confirming the acetylation of the hydroxyl group.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed carbon-hydrogen framework of the molecule and confirming its structure. For conformational analysis of flexible molecules, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about through-space proximity of protons, which can help in determining the preferred conformation in solution.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected Chemical Shifts (¹H NMR, approximate):

    • ~5.4 ppm: Multiplet, olefinic protons (-CH=CH-).

    • ~4.9 ppm: Multiplet, proton on the carbon bearing the acetyl group (-CH(OAc)-).

    • ~3.67 ppm: Singlet, methyl protons of the ester (-COOCH₃).

    • ~2.3 ppm: Triplet, protons on the carbon alpha to the ester carbonyl (-CH₂-COO-).

    • ~2.04 ppm: Singlet, methyl protons of the acetyl group (-OCOCH₃).

    • ~0.88 ppm: Triplet, terminal methyl protons of the alkyl chain.

    • Other alkyl chain protons will appear as multiplets between ~1.2 and 2.2 ppm.

Protocol for Conformational Analysis (NOESY):

  • Sample Preparation: Prepare a more concentrated sample (20-30 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise for cross-peaks. The sample must be free of paramagnetic impurities.

  • Data Acquisition: Acquire a 2D NOESY spectrum with an appropriate mixing time (e.g., 500-800 ms) to allow for the development of cross-peaks between spatially close protons.

  • Data Analysis: The presence of cross-peaks between specific protons indicates their spatial proximity. For example, correlations between the protons of the acetyl group and protons on the main alkyl chain can help define the rotational conformation around the C-O bond of the acetyl group.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of this compound. While the inherent flexibility of this long-chain fatty acid ester precludes experimental determination of a single, static crystal structure, computational modeling offers valuable insights into its bond lengths, angles, and dihedral angles. The provided experimental protocols, based on established methodologies for similar compounds, offer a robust framework for the synthesis, purification, and structural verification of this compound in a laboratory setting. The integration of computational and experimental approaches is essential for a comprehensive understanding of this and other flexible molecules relevant to research and industry.

References

Toxicological Profile of Methyl O-acetylricinoleate for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Methyl O-acetylricinoleate, a derivative of ricinoleic acid from castor oil, to support its safe and effective use in research and development applications. This document summarizes available toxicological data, outlines relevant experimental methodologies, and presents key information in a structured format for ease of reference.

Executive Summary

This compound is characterized by a generally low order of acute toxicity. The available data, primarily from studies on the parent compound methyl ricinoleate (B1264116) and related ricinoleic acid derivatives, suggest a low potential for skin irritation and sensitization. However, this compound is classified as a substance that can cause serious eye irritation. Genotoxicity studies on related compounds have not indicated mutagenic potential. This guide emphasizes the importance of appropriate handling and safety precautions, particularly concerning eye protection, during its use in a research setting.

Chemical and Physical Properties

PropertyValue
Chemical Name Methyl (9Z,12R)-12-(acetyloxy)octadec-9-enoate
Synonyms Methyl acetylricinoleate, O-Acetylricinoleic acid methyl ester
CAS Number 140-03-4
Molecular Formula C₂₁H₃₈O₄
Molecular Weight 354.53 g/mol
Appearance Colorless to pale yellow, oily liquid[1]

Toxicological Data

The toxicological data for this compound is primarily based on studies of the closely related compound, methyl ricinoleate, and the broader family of ricinoleic acid derivatives. The Cosmetic Ingredient Review (CIR) Expert Panel has considered the safety data on castor oil and ricinoleic acid to be broadly applicable to this group of cosmetic ingredients[2][3].

Acute Toxicity

Studies on methyl ricinoleate indicate a low level of acute oral toxicity.

EndpointSpeciesRouteValueReference
LD₅₀RatOral> 2000 mg/kg bwECHA Substance Information
LD₅₀MouseOral34900 mg/kgThe Good Scents Company
Skin Irritation and Sensitization

Direct quantitative data on the skin irritation and sensitization potential of this compound are limited. However, information on related compounds suggests a low likelihood of significant skin reactions.

EndpointSpeciesResultReference
Skin IrritationNot SpecifiedNot determinedThe Good Scents Company
Skin SensitizationNot SpecifiedData not available-

The CIR Expert Panel concluded that castor oil is not a significant skin irritant or sensitizer (B1316253) in human clinical tests[2]. However, some studies on ricinoleic acid have shown the potential for mild irritation[3].

Eye Irritation

This compound is classified as a substance that causes serious eye irritation.

EndpointClassificationReference
Eye IrritationGHS: Causes serious eye irritationPubChem
Genotoxicity

No direct genotoxicity data for this compound were identified. Studies on castor oil and sodium ricinoleate did not show evidence of genotoxicity in bacterial or mammalian test systems[2].

AssayTest SystemResultReference
Bacterial Reverse Mutation (Ames Test) on related compoundsSalmonella typhimuriumNegativeCIR Final Report
In vitro Mammalian Chromosome Aberration Test on related compoundsMammalian cellsNegativeCIR Final Report

Experimental Protocols

The following sections detail the standard methodologies for key toxicological assessments, based on OECD guidelines. These protocols provide a framework for the generation of further data on this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

G cluster_0 Phase 1: Sighting Study cluster_1 Phase 2: Main Study A Dose single animal at starting dose (e.g., 300 mg/kg) B Observe for 48 hours for mortality A->B C If mortality, re-dose new animal at lower dose B->C Yes D If no mortality, proceed to main study B->D No E Dose 3 animals sequentially at selected dose level D->E F Observe for 14 days (mortality, clinical signs, body weight) E->F G Necropsy of all animals F->G H Determine GHS Category based on number of mortalities G->H

Acute Oral Toxicity (OECD 423) Workflow
In Vitro Skin Irritation - OECD 439 (Reconstructed Human Epidermis Test)

This in vitro method assesses the potential of a substance to cause skin irritation.

G cluster_0 Tissue Culture and Dosing cluster_1 Viability Assessment cluster_2 Classification A Culture Reconstructed Human Epidermis (RhE) tissues B Apply test substance to tissue surface A->B C Incubate for a defined period (e.g., 60 minutes) B->C D Wash tissue to remove test substance C->D E Incubate tissue with MTT reagent D->E F Extract formazan (B1609692) dye E->F G Measure absorbance at 570 nm F->G H Calculate percentage of cell viability relative to negative control G->H I Viability ≤ 50% -> Irritant (GHS Category 2) H->I J Viability > 50% -> Non-irritant H->J

In Vitro Skin Irritation (OECD 439) Workflow
In Vitro Eye Irritation - OECD 492 (Reconstructed human Cornea-like Epithelium (RhCE) Test)

This in vitro method is used to identify chemicals not requiring classification for eye irritation or serious eye damage.

G cluster_0 Tissue Treatment cluster_1 Viability Assessment cluster_2 Classification A Culture Reconstructed human Cornea-like Epithelium (RhCE) tissues B Apply test substance to the epithelial surface A->B C Incubate for a specified time B->C D Rinse tissue to remove the substance C->D E Incubate tissue with MTT D->E F Extract formazan E->F G Measure optical density F->G H Calculate tissue viability (%) G->H I Viability ≤ 60% -> Irritant Potential H->I J Viability > 60% -> No classification required H->J

In Vitro Eye Irritation (OECD 492) Workflow
Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This in vitro test assesses the potential of a substance to induce gene mutations in bacteria.

G cluster_0 Experimental Setup cluster_1 Incubation and Analysis cluster_2 Interpretation A Prepare histidine-auxotrophic Salmonella typhimurium strains B Mix bacteria with test substance (with and without S9 metabolic activation) A->B C Pour mixture onto minimal glucose agar (B569324) plates B->C D Incubate plates for 48-72 hours C->D E Count revertant colonies D->E F Compare with negative and positive controls E->F G Assess for a dose-related increase in revertants F->G H Significant increase in revertants -> Mutagenic G->H I No significant increase -> Non-mutagenic G->I

Bacterial Reverse Mutation Test (Ames Test) Workflow

Signaling Pathways

Currently, there is no specific information available regarding the signaling pathways through which this compound may exert its toxic effects. The primary toxicological concern identified is eye irritation, which is likely a result of direct cytotoxic effects on the corneal and conjunctival cells rather than a specific signaling pathway.

Conclusion and Recommendations for Safe Handling

This compound presents a low hazard profile in terms of acute oral toxicity and is expected to have a low potential for skin irritation and sensitization based on data from related compounds. The primary and most significant hazard is its potential to cause serious eye irritation.

For research applications, the following safety precautions are recommended:

  • Eye Protection: Always wear chemical safety goggles or a face shield when handling the substance.

  • Hand Protection: Wear appropriate chemical-resistant gloves.

  • Ventilation: Use in a well-ventilated area to avoid inhalation of any aerosols or vapors that may be generated.

  • General Hygiene: Practice good laboratory hygiene. Wash hands thoroughly after handling.

Further research to generate specific data for skin irritation and sensitization, as well as genotoxicity, for this compound would provide a more complete toxicological profile and reduce reliance on read-across data from related compounds.

References

An In-depth Technical Guide to the Environmental Impact Assessment of Methyl O-acetylricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive environmental impact data for Methyl O-acetylricinoleate is limited in publicly available scientific literature. This guide synthesizes existing knowledge on structurally similar compounds, such as fatty acid methyl esters (FAMEs) and ricinoleic acid derivatives, to provide a probable environmental profile using a read-across approach. This approach is a common practice in chemical risk assessment for substances with data gaps.[1][2][3][4][5] All data presented herein, unless otherwise specified, are based on surrogate molecules and should be interpreted with caution. Further specific testing on this compound is highly recommended for a definitive environmental risk assessment.

Introduction

This compound is a derivative of castor oil, a renewable and biodegradable resource.[6] Its applications are expanding, particularly in cosmetics as an emollient and skin-conditioning agent, and in the polymer industry as a bio-based plasticizer. As its use widens, a thorough understanding of its environmental fate and potential ecotoxicological effects is imperative. This technical guide provides a comprehensive overview of the likely environmental impact of this compound, based on current scientific understanding of similar oleochemicals.

Physicochemical Properties and Environmental Fate

The environmental behavior of a chemical is largely dictated by its physicochemical properties. For this compound, these properties suggest a low potential for widespread environmental contamination.

PropertyEstimated Value/InformationImplication for Environmental Fate
Water Solubility LowLow mobility in aquatic systems; likely to partition to sediment and soil.
Vapor Pressure LowNot expected to be significantly present in the atmosphere.
Log Kow (Octanol-Water Partition Coefficient) High (Estimated)Potential for bioaccumulation in aquatic organisms.
Biodegradability Expected to be readily biodegradableUnlikely to persist in the environment.[7][8][9]
Adsorption to Soil/Sediment High (Estimated)Limited leaching into groundwater.

Biodegradability

Based on studies of various fatty acid methyl esters (FAMEs), this compound is expected to be readily biodegradable.[7][8][9] FAMEs are generally reported to be mineralized to carbon dioxide and water by microorganisms in soil and aquatic environments.[7]

Table 1: Estimated Biodegradability of this compound (based on surrogate data for FAMEs)

Test GuidelineSurrogate Compound(s)ResultConclusion
OECD 301FRapeseed Methyl Ester, Soybean Methyl Ester>60% biodegradation in 28 daysReadily Biodegradable[7]
Experimental Protocol: OECD 301F - Manometric Respirometry Test

This test evaluates the ready biodegradability of a chemical by measuring the oxygen consumed by microorganisms during its degradation.

  • Test Setup: A known concentration of the test substance is added to a mineral medium inoculated with activated sludge from a wastewater treatment plant.

  • Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

  • Measurement: The consumption of oxygen is measured over time using a manometric respirometer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the test substance.

  • Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis TestSubstance Test Substance (this compound) TestVessel Sealed Respirometer Vessel (28 days, 22±2°C) TestSubstance->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel Inoculum Activated Sludge Inoculum Inoculum->TestVessel Manometer Manometric Measurement TestVessel->Manometer OxygenConsumption Measure O2 Consumption Manometer->OxygenConsumption Biodegradation Calculate % Biodegradation OxygenConsumption->Biodegradation ThOD Calculate ThOD ThOD->Biodegradation PassFail Compare to Pass Level (60%) Biodegradation->PassFail

Experimental workflow for OECD 301F biodegradability test.

Ecotoxicity

Direct ecotoxicity data for this compound is not available. However, data from related fatty acid esters suggest a low order of toxicity to aquatic organisms.[10][11][12] Spills of vegetable oils and their derivatives can have physical effects on aquatic life, such as coating organisms and depleting oxygen during degradation.[13]

Table 2: Estimated Acute Aquatic Toxicity of this compound (based on surrogate data for C18 FAMEs)

Test GuidelineTest OrganismEndpointSurrogate Compound(s)Estimated Value (mg/L)Toxicity Classification
OECD 203Fish (e.g., Rainbow Trout)96h LC50C16-C18 and C18 unsaturated fatty acid methyl esters>100Not harmful
OECD 202Aquatic Invertebrate (e.g., Daphnia magna)48h EC50C16-C18 and C18 unsaturated fatty acid methyl esters>100Not harmful
OECD 201Algae (e.g., Pseudokirchneriella subcapitata)72h EC50C16-C18 and C18 unsaturated fatty acid methyl esters>100Not harmful
Experimental Protocols for Aquatic Toxicity Testing
  • OECD 203: Fish Acute Toxicity Test: Fish are exposed to a range of concentrations of the test substance for 96 hours. The concentration that is lethal to 50% of the test fish (LC50) is determined.

  • OECD 202: Daphnia sp. Acute Immobilisation Test: Daphnia are exposed to various concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated.

  • OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: Algal cultures are exposed to different concentrations of the test substance for 72 hours. The concentration that inhibits the growth rate by 50% (EC50) is determined.

Bioaccumulation Potential

With an estimated high Log Kow, this compound has the potential to bioaccumulate in the fatty tissues of aquatic organisms. However, its expected ready biodegradability and metabolism within organisms may mitigate this potential. Further studies are needed to determine the actual bioaccumulation factor (BCF).

Life Cycle Assessment (LCA)

A complete life cycle assessment for this compound has not been published. However, LCAs of castor oil and other oleochemicals provide some insights.[14][15][16][17] The environmental impact of this compound will be influenced by the agricultural practices for castor bean cultivation, the efficiency of the oil extraction and chemical synthesis processes, and its end-of-life fate. The use of a renewable feedstock (castor oil) is a significant advantage over petroleum-based alternatives.[18]

cluster_upstream Upstream Processes cluster_core Core Process cluster_downstream Downstream & End-of-Life Cultivation Castor Bean Cultivation Harvesting Harvesting Cultivation->Harvesting Extraction Oil Extraction Harvesting->Extraction Synthesis Synthesis of This compound Extraction->Synthesis Use Product Use (e.g., Cosmetics, Polymers) Synthesis->Use Disposal Disposal/Release to Environment Use->Disposal Degradation Biodegradation Disposal->Degradation

Cradle-to-grave life cycle stages for this compound.

Potential Effects on Signaling Pathways

There is no specific information on the signaling pathways affected by this compound. However, as a lipophilic compound, it could potentially interact with cell membranes and disrupt signaling pathways that are dependent on membrane integrity and fluidity.[19] Fatty acid esters can also play roles in cellular signaling.[10] Xenobiotics can induce oxidative stress in aquatic organisms, activating various signaling pathways such as the Nrf2/Keap1 pathway as a defense mechanism.[20][21]

cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_response Signaling & Response MOA This compound (Lipophilic Compound) Membrane Cell Membrane Interaction MOA->Membrane ROS Reactive Oxygen Species (ROS) Production Membrane->ROS Disruption Nrf2 Nrf2 Activation ROS->Nrf2 Induces ARE Antioxidant Response Element (ARE) Binding Nrf2->ARE Antioxidant Antioxidant Enzyme Production ARE->Antioxidant Detox Cellular Detoxification Antioxidant->Detox

Hypothetical oxidative stress signaling pathway in an aquatic organism.

Conclusion and Recommendations

Based on the available data for structurally related compounds, this compound is expected to have a favorable environmental profile, characterized by ready biodegradability and low aquatic toxicity. Its derivation from a renewable resource is also a significant environmental advantage.

However, the lack of specific data for this compound represents a significant knowledge gap. To conduct a more definitive environmental impact assessment, the following studies are recommended:

  • Ready Biodegradability Test (OECD 301F): To confirm its expected ready biodegradability.

  • Acute Aquatic Toxicity Tests (OECD 201, 202, 203): To determine its specific toxicity to algae, daphnids, and fish.

  • Bioaccumulation Study (e.g., OECD 305): To quantify its potential for bioaccumulation.

  • Life Cycle Assessment: A comprehensive LCA specific to the production and use of this compound would provide a holistic view of its environmental footprint.

The generation of this data will be crucial for ensuring the sustainable use of this promising bio-based chemical in various industrial and consumer applications.

References

Biodegradability of Methyl O-acetylricinoleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-acetylricinoleate is a derivative of ricinoleic acid, the primary fatty acid found in castor oil. Its unique chemical structure, featuring both an ester and an acetyl group, lends it to a variety of industrial applications, including its use as a plasticizer, lubricant, and in the formulation of protective coatings and synthetic rubbers. As with any chemical intended for widespread use, a thorough understanding of its environmental fate, particularly its biodegradability, is crucial for a comprehensive risk assessment.

This technical guide provides an in-depth overview of the predicted biodegradation pathway of this compound, summarizes available biodegradability data from structurally analogous compounds, and details the standardized experimental protocols recommended for its formal assessment.

Predicted Biodegradation Pathway of this compound

The biodegradation of this compound is anticipated to proceed in a stepwise manner, initiated by enzymatic hydrolysis followed by the catabolism of its constituent parts through well-established metabolic pathways.

The initial step in an aqueous, microbially active environment is the enzymatic hydrolysis of the ester linkages. Esterase enzymes, commonly produced by a wide range of microorganisms, will cleave the methyl ester and the O-acetyl ester bonds. This hydrolysis will yield ricinoleic acid, methanol (B129727), and acetic acid.

Following hydrolysis, the resulting ricinoleic acid molecule is expected to undergo aerobic degradation via the β-oxidation pathway. This is a major metabolic process for the breakdown of fatty acids. In this cyclical process, the fatty acid chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA. The acetyl-CoA then enters the citric acid cycle (TCA cycle) for complete oxidation to carbon dioxide and water, generating energy for the microorganisms. The methanol and acetic acid produced during the initial hydrolysis are also readily metabolized by microorganisms.

Biodegradation_Pathway cluster_initial_hydrolysis Initial Hydrolysis cluster_products Hydrolysis Products cluster_beta_oxidation β-Oxidation cluster_final_products Final Mineralization MARO This compound Hydrolysis Enzymatic Hydrolysis (Esterases) MARO->Hydrolysis Ricinoleic_Acid Ricinoleic Acid Hydrolysis->Ricinoleic_Acid Methanol Methanol Hydrolysis->Methanol Acetic_Acid Acetic Acid Hydrolysis->Acetic_Acid Beta_Oxidation β-Oxidation Pathway Ricinoleic_Acid->Beta_Oxidation TCA_Cycle Citric Acid Cycle (TCA) Methanol->TCA_Cycle Acetic_Acid->TCA_Cycle Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Acetyl_CoA->TCA_Cycle CO2_H2O CO2 + H2O TCA_Cycle->CO2_H2O

Predicted biodegradation pathway of this compound.

Quantitative Biodegradability Data from Analogous Compounds

The following table summarizes biodegradability data for analogous fatty acid esters, demonstrating their susceptibility to microbial degradation under standard test conditions.

Test Substance (Analogue)Test GuidelineInoculumTest Duration (days)Biodegradation (%)Reference
Rapeseed Methyl EstersOECD 301F (inferred)Activated Sludge2860.8[1]
Fatty acids, C16-18 and C16-18-unsatd., triesters with trimethylolpropaneOECD 301FSewage Effluent2886[2]
Fatty acids, C8-10, triesters with trimethylolpropaneEU Method C.4-DDomestic Sewage Treatment Plant Effluent2878[2]
Palm-based C12 Methyl Ester SulphonatesOECD 301FNot specified673[3]
Palm-based C14 Methyl Ester SulphonatesOECD 301FNot specified866[3]

Disclaimer: The data presented above is for structurally analogous compounds and should be used for estimation purposes only. Formal testing of this compound is required to definitively determine its biodegradability.

Standardized Experimental Protocols for Biodegradability Testing

To formally assess the ready biodegradability of this compound, standardized test methods from the Organisation for Economic Co-operation and Development (OECD) are recommended. The most relevant tests for a substance like this compound, which is a poorly soluble liquid, are the OECD 301F (Manometric Respirometry Test) and the OECD 301B (CO2 Evolution Test).

OECD 301F: Manometric Respirometry Test

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated in a closed flask with a device to measure oxygen consumption. The amount of oxygen taken up by the microbial population during the degradation of the test substance is measured over a 28-day period and is expressed as a percentage of the theoretical oxygen demand (ThOD).

Experimental Protocol:

  • Test Substance and Reference Compound:

    • Test substance: this compound.

    • Reference compound: A readily biodegradable substance like sodium benzoate (B1203000) or aniline (B41778) is used to check the viability of the inoculum.

  • Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used. The sludge is washed and aerated before use.

  • Equipment:

    • Respirometer with flasks and manometers or pressure sensors.

    • Temperature-controlled incubator or water bath (20 ± 1 °C).

    • Magnetic stirrers.

    • Apparatus for CO2 absorption (e.g., potassium hydroxide (B78521) solution).

  • Procedure:

    • Prepare a mineral medium containing essential mineral salts.

    • Add the test substance to the test flasks to achieve a concentration that will yield a ThOD of 50-100 mg/L.

    • Set up parallel flasks for a blank control (inoculum only) and a reference compound control.

    • Inoculate the flasks with a small volume of the prepared activated sludge.

    • Add a CO2 absorbent to a separate compartment within each flask.

    • Seal the flasks and place them in the temperature-controlled environment with continuous stirring.

    • Record the oxygen consumption at regular intervals for up to 28 days.

  • Data Analysis:

    • The percentage biodegradation is calculated as: % Biodegradation = (O2 consumed by test substance - O2 consumed by blank) / ThOD * 100

    • A substance is considered "readily biodegradable" if it reaches 60% of its ThOD within a 10-day window during the 28-day test.

OECD 301B: CO2 Evolution Test (Modified Sturm Test)

Principle: A solution or suspension of the test substance in a mineral medium is inoculated and aerated with CO2-free air. The amount of CO2 evolved from the biodegradation of the test substance is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide) and is measured by titration or by an inorganic carbon analyzer. The percentage of biodegradation is calculated based on the theoretical amount of CO2 (ThCO2) that could be produced from the complete oxidation of the test substance.

Experimental Protocol:

  • Test Substance and Reference Compound:

    • Test substance: this compound.

    • Reference compound: A readily biodegradable substance like sodium acetate (B1210297) or glucose.

  • Inoculum: Similar to OECD 301F, activated sludge from a domestic wastewater treatment plant is a suitable source.

  • Equipment:

    • Incubation flasks with aeration tubes.

    • CO2-free air supply system.

    • CO2 absorption bottles containing a known volume of a standardized solution of barium or sodium hydroxide.

    • Titration equipment or a total inorganic carbon (TIC) analyzer.

    • Temperature-controlled environment (22 ± 2 °C).

  • Procedure:

    • Prepare a mineral medium and add it to the incubation flasks.

    • Add the test substance to achieve a concentration of 10-20 mg of organic carbon per liter.

    • Set up parallel flasks for a blank control and a reference compound control.

    • Inoculate the flasks with the prepared activated sludge.

    • Connect the flasks in series to the CO2-free air supply and the CO2 absorption bottles.

    • Incubate for 28 days in the dark or diffuse light.

    • At regular intervals, remove the CO2 absorption bottles and titrate the remaining hydroxide or analyze the total inorganic carbon to determine the amount of CO2 produced.

  • Data Analysis:

    • The percentage biodegradation is calculated as: % Biodegradation = (CO2 produced by test substance - CO2 produced by blank) / ThCO2 * 100

    • A substance is considered "readily biodegradable" if it reaches 60% of its ThCO2 within a 10-day window during the 28-day test.

Experimental_Workflow cluster_setup Experimental Setup cluster_oecd301f OECD 301F Workflow cluster_oecd301b OECD 301B Workflow Preparation Prepare Mineral Medium Flasks Set up Test, Blank, and Reference Flasks Preparation->Flasks Inoculum Prepare Inoculum (e.g., Activated Sludge) Inoculum->Flasks Incubation_301F Incubate at 20°C with Stirring (28 days) Flasks->Incubation_301F Incubation_301B Incubate at 22°C with CO2-free Air (28 days) Flasks->Incubation_301B Measurement_301F Measure O2 Consumption (Manometrically) Incubation_301F->Measurement_301F Analysis_301F Calculate % Biodegradation vs. ThOD Measurement_301F->Analysis_301F Measurement_301B Trap and Measure Evolved CO2 (Titration/TIC Analysis) Incubation_301B->Measurement_301B Analysis_301B Calculate % Biodegradation vs. ThCO2 Measurement_301B->Analysis_301B

General experimental workflow for OECD 301F and OECD 301B tests.

Conclusion

While direct experimental data on the biodegradability of this compound is currently lacking in the public domain, a strong inference of its susceptibility to microbial degradation can be made. Based on its chemical structure as a fatty acid methyl ester and the known metabolic pathways for such compounds, it is predicted to be readily biodegradable. The initial hydrolysis of the ester bonds, followed by the β-oxidation of the resultant ricinoleic acid, represents a well-understood and efficient biological degradation process.

Data from analogous fatty acid esters consistently demonstrate high levels of biodegradation in standardized tests, further supporting the expectation that this compound will not persist in the environment. However, to definitively characterize its environmental fate and to meet regulatory requirements, it is imperative that specific biodegradability studies, such as those outlined in OECD guidelines 301F or 301B, are conducted on this compound.

References

Methodological & Application

Application Notes and Protocols: Methyl O-acetylricinoleate as a Bio-based Plasticizer for Polyvinyl Chloride (PVC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. However, its inherent rigidity often necessitates the addition of plasticizers to achieve the flexibility required for numerous applications. Traditional phthalate-based plasticizers have raised environmental and health concerns, leading to a growing demand for safer, bio-based alternatives. Methyl O-acetylricinoleate (MAR), a derivative of castor oil, has emerged as a promising, renewable, and potentially less toxic plasticizer for PVC. This document provides detailed application notes and experimental protocols for evaluating the performance of MAR as a PVC plasticizer.

Performance Characteristics of this compound in PVC

This compound has been shown to be an effective plasticizer for PVC, enhancing its flexibility and processability. Studies have demonstrated that increasing the concentration of MAR in PVC formulations has a significant positive impact on key mechanical and rheological properties. Furthermore, PVC plasticized with MAR exhibits good thermal stability and lower density compared to formulations with traditional plasticizers.[1][2]

Data Presentation

The following tables summarize the quantitative data on the performance of PVC formulations plasticized with varying concentrations of this compound.

Table 1: Mechanical Properties of PVC Plasticized with this compound [1]

Plasticizer Content (PHR*)Maximum Tension (MPa)Tension at 100% Elongation (MPa)Elongation at Break (%)
5015.07.5250
6013.56.0300
7012.05.0350
8010.54.0400
909.03.0450

*PHR: Parts per hundred parts of resin

Table 2: Thermal and Rheological Properties of PVC Plasticized with this compound [1]

Plasticizer Content (PHR)Glass Transition Temperature (Tg) (°C)Melt Flow Index (MFI) (g/10 min)
508.23.977
60-1.510.123
70-10.822.589
80-18.235.781
90-25.644.244

Table 3: Physical Properties of PVC Plasticized with this compound

PropertyObservation
Thermal StabilityStable up to 200 °C[1]
DensityLower than PVC with traditional plasticizers[1]
HardnessLower than PVC with traditional plasticizers[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established ASTM standards and relevant scientific literature.

Sample Preparation

Objective: To prepare PVC sheets plasticized with varying concentrations of this compound.

Materials:

  • PVC resin (e.g., suspension grade)

  • This compound (MAR)

  • Thermal stabilizer (e.g., a mixed metal stabilizer like calcium/zinc stearate)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Molds for preparing test specimens

Procedure:

  • Thoroughly mix the PVC resin and thermal stabilizer in a high-speed mixer.

  • Gradually add the desired amount of this compound (e.g., 50, 60, 70, 80, 90 PHR) to the PVC blend while continuing to mix until a homogeneous mixture is obtained.

  • Transfer the mixture to a two-roll mill heated to a temperature suitable for PVC processing (typically 160-170°C).

  • Mill the compound until a uniform sheet is formed.

  • Cut the milled sheets into appropriate sizes for the subsequent tests.

  • For specific test specimens, place the cut sheets into a mold and preheat in a hydraulic press at the processing temperature for a few minutes.

  • Apply pressure (e.g., 10 MPa) for a specified time (e.g., 5 minutes) to mold the specimen.

  • Cool the mold under pressure to room temperature.

  • Carefully remove the prepared PVC specimens from the mold.

  • Condition the specimens at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

Mechanical Properties Testing

Objective: To determine the tensile properties of the plasticized PVC films.

Standard: Based on ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell.

  • Grips for holding thin film specimens.

  • Extensometer (optional, for precise strain measurement).

Procedure:

  • Cut the conditioned PVC sheets into dumbbell-shaped specimens according to the dimensions specified in ASTM D882.

  • Measure the thickness and width of the gauge section of each specimen.

  • Set the crosshead speed of the UTM to a specified rate (e.g., 50 mm/min).

  • Mount the specimen securely in the grips of the UTM, ensuring it is aligned vertically.

  • Start the test and record the load and elongation data until the specimen breaks.

  • From the stress-strain curve, determine the maximum tension (tensile strength), tension at 100% elongation, and elongation at break.

  • Test at least five specimens for each formulation and report the average values.

Thermal Analysis: Dynamic Mechanical Analysis (DMA)

Objective: To determine the glass transition temperature (Tg) of the plasticized PVC.

Standard: Based on ASTM D4065, D4440, D5279 - Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures.

Apparatus:

  • Dynamic Mechanical Analyzer (DMA) with a suitable clamping fixture (e.g., tensile or cantilever).

Procedure:

  • Cut a rectangular specimen from the conditioned PVC sheet with dimensions appropriate for the DMA clamp.

  • Mount the specimen in the DMA fixture.

  • Set the experimental parameters:

    • Temperature range: e.g., -100°C to 100°C.

    • Heating rate: e.g., 3°C/min.

    • Frequency: e.g., 1 Hz.

    • Strain amplitude: within the linear viscoelastic region of the material.

  • Run the temperature scan and record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.

  • The glass transition temperature (Tg) is typically determined from the peak of the tan δ curve.

Rheological Property Testing: Melt Flow Index (MFI)

Objective: To measure the rate of extrusion of molten plasticized PVC.

Standard: Based on ASTM D1238 - Standard Test Method for Melt Flow Rates of Thermoplastics by Extrusion Plastometer.

Apparatus:

  • Extrusion Plastometer (Melt Flow Indexer).

  • Standard die.

  • Piston.

  • Analytical balance.

Procedure:

  • Set the temperature of the extrusion plastometer to the specified testing temperature for PVC (e.g., 190°C).

  • Place a specified mass of the plasticized PVC sample (in pellet or powder form) into the barrel of the plastometer.

  • Allow the material to preheat for a specified time (e.g., 5 minutes).

  • Place the piston with a specified weight into the barrel to extrude the molten polymer through the die.

  • After a steady flow is established, collect the extrudate for a specific period (e.g., 1 minute).

  • Weigh the collected extrudate accurately.

  • Calculate the Melt Flow Index in grams per 10 minutes.

  • Perform multiple measurements for each sample and report the average value.

Physical Properties Testing

5.1 Density

Objective: To determine the density of the plasticized PVC.

Standard: Based on ASTM D792 - Standard Test Methods for Density and Specific Gravity (Relative Density) of Plastics by Displacement.

Apparatus:

  • Analytical balance.

  • Beaker of distilled water.

  • Sample holder for immersion.

Procedure:

  • Weigh a conditioned specimen in air.

  • Immerse the specimen in distilled water and weigh it while fully submerged.

  • Calculate the density using the formula: Density = (Weight in air) / [(Weight in air) - (Weight in water)] * Density of water.

5.2 Hardness

Objective: To measure the indentation hardness of the plasticized PVC.

Standard: Based on ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.

Apparatus:

  • Durometer (Shore A or Shore D scale, depending on the material's hardness).

Procedure:

  • Place the conditioned PVC specimen on a flat, hard surface.

  • Press the durometer indenter firmly and vertically onto the specimen.

  • Read the hardness value from the durometer scale immediately after the presser foot is in full contact with the specimen.

  • Take multiple readings at different locations on the specimen and report the average value.

Migration Resistance Testing: Plasticizer Exudation

Objective: To evaluate the tendency of the plasticizer to migrate to the surface of the PVC material.

Protocol: Based on the methodology described for a similar bio-based plasticizer.[3]

Apparatus:

  • Analytical balance.

  • Oven capable of maintaining 70 ± 1°C.

  • Refrigerator or cold chamber capable of maintaining 0 ± 1°C.

  • Circular PVC film samples of known diameter.

  • 500 g weight.

  • Filter paper.

Procedure:

  • Cut circular samples of the plasticized PVC film.

  • Accurately weigh each sample (W_initial).

  • High-Temperature Exudation:

    • Place a PVC sample between two pieces of filter paper.

    • Place a 500 g weight on top of the filter paper.

    • Store the assembly in an oven at 70 ± 1°C for 72 hours.

    • After the specified time, remove the sample, allow it to cool to room temperature, and carefully wipe off any surface oil with clean filter paper.

    • Weigh the sample again (W_final_hot).

  • Low-Temperature Exudation:

    • Repeat the same procedure as above but store the assembly at 0 ± 1°C for 24 hours.

    • Weigh the sample after the test (W_final_cold).

  • Calculation:

    • Calculate the percentage of plasticizer exudation (mass loss) for both conditions:

      • Exudation (%) = [(W_initial - W_final) / W_initial] * 100

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_results Data Analysis start Start mix Mixing PVC, MAR, & Stabilizer start->mix mill Two-Roll Milling mix->mill mold Molding & Conditioning mill->mold mech Mechanical Testing (ASTM D882) mold->mech therm Thermal Analysis (DMA) (ASTM D4065, etc.) rheo Rheological Testing (MFI) (ASTM D1238) phys Physical Testing (Density, Hardness) mig Migration Testing (Exudation) data Data Compilation & Analysis mech->data therm->data rheo->data phys->data mig->data report Application Note Generation data->report

Caption: Experimental workflow for evaluating this compound as a PVC plasticizer.

Logical_Relationship cluster_input Input cluster_process Process cluster_output Performance Benefits pvc PVC Resin plasticization Plasticization pvc->plasticization mar This compound (MAR) mar->plasticization flex Increased Flexibility (Lower Tg, Higher Elongation) plasticization->flex process Improved Processability (Higher MFI) mech_prop Good Mechanical Properties stability Good Thermal Stability low_dens Lower Density & Hardness

Caption: Logical relationship of performance benefits from using MAR as a PVC plasticizer.

References

Application Notes and Protocols for Formulating Biodegradable Lubricants with Methyl O-acetylricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl O-acetylricinoleate, a derivative of castor oil, is a promising bio-based feedstock for the formulation of biodegradable lubricants.[1][2][3] Its inherent lubricity, biodegradability, and oxidative stability make it an attractive alternative to conventional mineral oil-based lubricants, which pose environmental risks.[1][4][5] These application notes provide a comprehensive overview of the formulation and performance evaluation of biodegradable lubricants based on this compound. Detailed experimental protocols for key performance tests are also included to guide researchers in their formulation development.

Physicochemical Properties of this compound

This compound is the methyl ester of the acetylated form of ricinoleic acid.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Name Methyl (Z)-12-acetyloxyoctadec-9-enoate[1]
CAS Number 140-03-4[1]
Molecular Formula C₂₁H₃₈O₄[1]
Molecular Weight 354.53 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 260 °C @ 13 mmHg
Flash Point 198 °C
Solubility Soluble in organic solvents, less soluble in water

Performance Characteristics of Lubricants with this compound

Lubricants formulated with this compound are expected to exhibit excellent biodegradability, good thermal and oxidative stability, and effective wear prevention. The following table presents typical performance data for a biodegradable lubricant formulated with this compound compared to a conventional mineral oil-based lubricant and a vegetable oil-based lubricant.

Performance ParameterTest MethodThis compound Based LubricantVegetable Oil (Rapeseed) Based LubricantMineral Oil Based Lubricant
Biodegradability ASTM D5864> 60% in 28 days> 60% in 28 days< 35% in 28 days
Oxidation Stability (RPVOT) ASTM D2272> 200 minutes100 - 150 minutes> 300 minutes
Wear Scar Diameter (4-Ball) ASTM D41720.45 mm0.55 mm0.50 mm
Viscosity Index ASTM D2270> 180> 200~ 100
Pour Point ASTM D97< -15 °C< -9 °C< -12 °C
Flash Point ASTM D92> 220 °C> 250 °C> 210 °C

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Aerobic Aquatic Biodegradation (ASTM D5864)

Objective: To determine the biodegradability of the lubricant by measuring the amount of carbon dioxide produced by microorganisms.

Materials:

  • Test lubricant

  • Reference substance (e.g., sodium benzoate)

  • Inoculum (from activated sludge, surface water, or soil)

  • Mineral medium

  • CO₂-free air

  • CO₂ trapping solution (e.g., barium hydroxide)

  • Apparatus for aeration and CO₂ measurement

Procedure:

  • Prepare the mineral medium and add the inoculum.

  • Add the test lubricant to the medium at a known concentration.

  • Aerate the mixture with CO₂-free air.

  • Pass the exhaust gas through a CO₂ trapping solution.

  • Quantify the trapped CO₂ at regular intervals for 28 days.

  • Calculate the percentage of biodegradation based on the theoretical amount of CO₂ that could be produced from the test substance.

Protocol 2: Evaluation of Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

Objective: To assess the anti-wear properties of the lubricant under sliding contact.[6][7][8]

Materials:

  • Test lubricant

  • Four 12.7 mm diameter steel balls

  • Four-ball wear test machine

  • Microscope for wear scar measurement

Procedure:

  • Clean the four steel balls and the test cup thoroughly.

  • Clamp three balls together in the test cup and cover them with the test lubricant.

  • Place the fourth ball in the chuck of the machine, which will be rotated.

  • Assemble the test cup into the machine.

  • Apply a specified load (e.g., 392 N) and rotate the top ball at a constant speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes) at a controlled temperature (e.g., 75°C).[7][8]

  • After the test, clean the three lower balls and measure the diameter of the wear scars on each ball using a microscope.

  • Calculate the average wear scar diameter.

Protocol 3: Assessment of Oxidation Stability (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

Objective: To evaluate the resistance of the lubricant to oxidation under accelerated conditions.[9][10][11][12][13]

Materials:

  • Test lubricant

  • Distilled water

  • Copper catalyst coil

  • Rotating pressure vessel apparatus

  • Oxygen supply

Procedure:

  • Place a measured amount of the test lubricant, distilled water, and the copper catalyst coil into the sample container of the pressure vessel.

  • Seal the vessel and charge it with oxygen to a pressure of 620 kPa (90 psi).[9][12]

  • Immerse the vessel in a heated bath maintained at 150°C and rotate it at 100 rpm.[9][12]

  • Monitor the pressure inside the vessel continuously.

  • The test is complete when the pressure drops by 175 kPa (25.4 psi) from the maximum pressure.[11][12]

  • Record the time taken to reach this pressure drop as the oxidation stability in minutes.

Visualizations

Experimental Workflow for Biodegradable Lubricant Formulation and Testing

G cluster_0 Formulation cluster_1 Performance Evaluation cluster_2 Data Analysis cluster_3 Optimization BaseOil This compound Blending Blending & Homogenization BaseOil->Blending Additives Additives (Anti-wear, Antioxidant, etc.) Additives->Blending Biodegradability Biodegradability Test (ASTM D5864) Blending->Biodegradability WearTest Wear Test (ASTM D4172) Blending->WearTest OxidationTest Oxidation Stability (ASTM D2272) Blending->OxidationTest ViscosityTest Viscosity & VI (ASTM D445/D2270) Blending->ViscosityTest Data Collect & Analyze Data Biodegradability->Data WearTest->Data OxidationTest->Data ViscosityTest->Data Comparison Compare with Benchmarks Data->Comparison Optimization Formulation Optimization Comparison->Optimization Optimization->BaseOil Optimization->Additives

Caption: Workflow for developing and testing biodegradable lubricants.

Logical Relationship in Performance Evaluation

G cluster_0 Input cluster_1 Primary Properties cluster_2 Performance Outcomes Lubricant Lubricant Formulation Biodegradability High Biodegradability Lubricant->Biodegradability Lubricity Good Lubricity Lubricant->Lubricity Stability High Oxidative/Thermal Stability Lubricant->Stability EcoFriendly Environmentally Friendly Biodegradability->EcoFriendly ReducedWear Reduced Engine Wear Lubricity->ReducedWear LongerLife Longer Lubricant Life Stability->LongerLife ReducedWear->LongerLife

Caption: Key properties and outcomes of biodegradable lubricants.

References

Application Notes and Protocols for the Quantification of Methyl O-acetylricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-acetylricinoleate is the methyl ester of O-acetylricinoleic acid, a derivative of ricinoleic acid, the primary fatty acid in castor oil. Its unique structure, featuring an acetoxy group along the fatty acid chain, imparts specific chemical and physical properties that are of interest in various industrial and pharmaceutical applications. Accurate and precise quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies.

This document provides detailed application notes and experimental protocols for the quantification of this compound using three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The methodologies described are based on established analytical principles for fatty acid methyl esters and related compounds, and they provide a strong foundation for the development and validation of specific assays for this compound.

Analytical Methods Overview

A comparative summary of the analytical methods for the quantification of this compound is presented below. The choice of method will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on volatility and polarity, with detection by mass-to-charge ratio.Separation based on polarity, with detection by UV absorbance.Quantification based on the signal intensity of specific nuclei in a magnetic field.
Sample Preparation Derivatization to fatty acid methyl esters (if starting from oil or free fatty acid). Direct injection if the sample is already the methyl ester.Direct dissolution in a suitable solvent.Dissolution in a deuterated solvent.
Selectivity High (based on retention time and mass spectrum).Moderate (based on retention time and UV spectrum).High (based on unique chemical shifts).
Sensitivity High (ng to pg range).Moderate (µg to ng range).Low (mg to µg range).
Quantitative Data Requires a calibration curve with a certified reference standard.Requires a calibration curve with a certified reference standard.Can be used for relative quantification or absolute quantification with an internal standard.
Typical Use Case Trace analysis, impurity profiling, and identification in complex matrices.Routine quality control, purity assessment, and formulation analysis.Structural elucidation and quantification in pure or simple mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. The method offers high sensitivity and selectivity, making it suitable for trace-level analysis.

Experimental Protocol

1.1. Sample Preparation (from Castor Oil)

This protocol describes the transesterification of castor oil to form fatty acid methyl esters, including this compound if the oil has been acetylated.

  • Reagents:

    • Methanolic NaOH (0.5 M)

    • BF₃-Methanol solution (14%)

    • Hexane (B92381) (GC grade)

    • Saturated NaCl solution

  • Procedure:

    • Accurately weigh approximately 20 mg of the acetylated castor oil sample into a screw-cap test tube.

    • Add 2 mL of 0.5 M methanolic NaOH.

    • Cap the tube tightly and heat at 100°C for 5 minutes with occasional vortexing to saponify the oil.

    • Cool the tube to room temperature.

    • Add 2 mL of 14% BF₃-methanol solution. This will esterify the fatty acids.

    • Cap the tube and heat at 100°C for 5 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

    • Vortex vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

    • Centrifuge at low speed (e.g., 2000 rpm) for 5 minutes to separate the layers.

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

1.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 10 minutes at 280°C.

  • MSD Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Electron Impact (EI) Ionization: 70 eV.

    • Scan Range: m/z 50-550.

1.3. Data Analysis and Quantification

  • Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The mass spectrum of this compound is expected to show characteristic fragment ions.[1]

  • Quantification: Create a calibration curve by injecting standard solutions of this compound of known concentrations. Plot the peak area against the concentration. The concentration of this compound in the sample can then be determined from its peak area using the calibration curve.

Quantitative Data Summary (Typical Performance)

The following table summarizes typical validation parameters for the GC-MS analysis of fatty acid methyl esters. These values should be established specifically for this compound during method validation.

ParameterTypical Value
Linearity (R²) ≥ 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (%RSD) < 10%

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Acetylated Oil Sample Saponification Saponification (Methanolic NaOH, 100°C) Sample->Saponification Esterification Esterification (BF3-Methanol, 100°C) Saponification->Esterification Extraction LLE with Hexane Esterification->Extraction GC_Vial FAMEs in Hexane Extraction->GC_Vial Injection Inject into GC-MS GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a versatile and robust technique for the quantification of compounds like this compound, especially in less complex matrices or for routine quality control. Since the analyte lacks a strong chromophore, detection is typically performed at a low UV wavelength (around 205-210 nm).[2][3]

Experimental Protocol

2.1. Sample Preparation

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) to a known volume in a volumetric flask.

  • The concentration should be adjusted to fall within the linear range of the calibration curve.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2.2. HPLC Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, and UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 85:15 v/v). The mobile phase composition may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

2.3. Data Analysis and Quantification

  • Identification: this compound is identified by comparing its retention time with that of a pure standard.

  • Quantification: Prepare a series of standard solutions of this compound in the mobile phase. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.

Quantitative Data Summary (Typical Performance)

The following table provides typical performance characteristics for HPLC-UV analysis of fatty acid esters.[2][3]

ParameterTypical Value
Linearity (R²) ≥ 0.998
Limit of Detection (LOD) 1 - 10 µg/mL
Limit of Quantification (LOQ) 5 - 50 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 5%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Dissolution Dissolve in Solvent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Injection Inject into HPLC HPLC_Vial->Injection Separation Reversed-Phase Separation Injection->Separation Detection UV Detection (205 nm) Separation->Detection Identification Identification (Retention Time) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification

HPLC-UV analysis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be a powerful tool for the quantification of this compound, particularly for purity assessment and in simple mixtures, without the need for extensive sample preparation or derivatization. Quantification is achieved by comparing the integral of a specific proton signal of the analyte to that of a known internal standard.

Experimental Protocol

3.1. Sample Preparation

  • Accurately weigh about 10-20 mg of the sample containing this compound into a clean vial.

  • Accurately weigh a known amount (e.g., 5-10 mg) of a suitable internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene) into the same vial. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Dissolve the mixture in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.

3.2. NMR Instrumentation and Data Acquisition

  • NMR Spectrometer: 400 MHz or higher field spectrometer.

  • Solvent: CDCl₃.

  • Pulse Sequence: Standard 1D proton pulse sequence.

  • Number of Scans: 16 or higher for good signal-to-noise.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons being integrated (typically 10-30 seconds for quantitative analysis).

3.3. Data Analysis and Quantification

  • Process the acquired FID (Fourier transform, phase correction, baseline correction).

  • Integrate the characteristic signals for both this compound and the internal standard. For this compound, the singlet from the acetyl methyl protons (around 2.0 ppm) or the methyl ester protons (around 3.67 ppm) are suitable for quantification.[4]

  • Calculate the concentration or purity using the following formula:

    Purity_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Quantitative Data Summary (Typical Performance)
ParameterTypical Value
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 3%

Logical Relationship Diagram

NMR_Quantification cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation Analyte Weigh Analyte Dissolve Dissolve in Deuterated Solvent Analyte->Dissolve IS Weigh Internal Standard IS->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Acquire Acquire 1H NMR Spectrum NMR_Tube->Acquire Process Process Spectrum (FT, Phasing, Baseline) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Purity/Concentration Integrate->Calculate

Workflow for quantitative NMR analysis.

Conclusion

The analytical methods detailed in this document provide a comprehensive framework for the quantification of this compound. GC-MS offers the highest sensitivity and is ideal for complex matrices. HPLC-UV provides a robust and reliable method for routine analysis, while NMR spectroscopy is an excellent tool for purity assessment and structural confirmation. It is imperative that for any specific application, the chosen method is fully validated according to the relevant regulatory guidelines to ensure the accuracy, precision, and reliability of the results.

References

Application Note: GC-MS Protocol for Purity Analysis of Methyl O-acetylricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of the purity of Methyl O-acetylricinoleate using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a derivative of ricinoleic acid, the primary fatty acid found in castor oil.[1][2] Its purity is crucial for its application in various fields, including its potential use as a biofuel and in the manufacturing of biodegradable plastics and surfactants.[1] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the qualitative and quantitative analysis of fatty acid methyl esters (FAMEs).[3][4][5][6] This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.[7] This application note outlines a comprehensive GC-MS protocol for assessing the purity of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocol

The overall workflow for the purity analysis of this compound involves sample preparation followed by GC-MS analysis.

Sample Preparation

Accurate sample preparation is critical for reliable and reproducible results.

  • Standard Preparation:

    • Prepare a stock solution of a reference standard of this compound (purity >95%) in a suitable volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • If available, prepare a standard solution of methyl ricinoleate, a potential key impurity, to determine its retention time and mass spectrum.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample to be analyzed.

    • Dissolve the sample in 10 mL of hexane or ethyl acetate to achieve a concentration of 1 mg/mL.

    • Vortex the solution to ensure complete dissolution.

    • For analysis, dilute the sample solution to fall within the calibration range (e.g., 50 µg/mL).

    • Transfer the final diluted solution to a 2 mL GC vial for analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrument used.

Parameter Value
Gas Chromatograph
ColumnDB-WAX or HP-INNOWax (or equivalent polar capillary column), 30 m x 0.25 mm ID, 0.25 µm film thickness[8]
Carrier GasHelium at a constant flow of 1.0 mL/min
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (Split ratio 50:1 or as appropriate for concentration)
Oven Temperature ProgramInitial temperature 150°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 10 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-500
Ion Source Temperature230°C
Transfer Line Temperature250°C
Solvent Delay3 minutes

Data Presentation

The purity of the this compound sample is determined by calculating the relative peak area percentage of the main component in the total ion chromatogram (TIC). The identity of the main peak and any impurity peaks should be confirmed by comparing their mass spectra with reference spectra or a spectral library.

Table 1: Key Quantitative Parameters for GC-MS Analysis

Parameter Description
Retention Time (RT) The characteristic time it takes for this compound to pass through the GC column.
Peak Area The integrated area under the chromatographic peak, proportional to the amount of the compound.
Purity (%) (Area of this compound peak / Total area of all peaks) x 100.
Limit of Detection (LOD) The lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Visualization

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Purity Calculation start Start weigh Weigh Sample & Reference Standard start->weigh dissolve Dissolve in Volatile Solvent weigh->dissolve dilute Prepare Calibration Standards & Sample Dilutions dissolve->dilute vial Transfer to GC Vial dilute->vial inject Inject Sample into GC-MS System vial->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peak Areas detect->integrate identify Identify Peaks via Mass Spectra integrate->identify calculate Calculate Purity (Area % Method) identify->calculate report Generate Report calculate->report

Caption: Workflow for GC-MS Purity Analysis of this compound.

Conclusion

The described GC-MS protocol provides a reliable and robust method for the purity assessment of this compound. The use of a polar capillary column allows for the effective separation of the main component from potential impurities, such as residual methyl ricinoleate. The mass spectrometric detection provides definitive identification of the separated compounds. This protocol is suitable for quality control in research and industrial settings.

References

Application Note: HPLC Separation of Ricinoleic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ricinoleic acid, a hydroxylated fatty acid that constitutes about 90% of castor oil, and its derivatives are valuable in various industries, including pharmaceuticals, cosmetics, and manufacturing. Accurate and reliable analytical methods are crucial for the quality control, characterization, and quantification of these compounds in raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of ricinoleic acid and its derivatives due to its high resolution, sensitivity, and versatility. This application note details validated reversed-phase and normal-phase HPLC methods for this purpose.

Reversed-Phase HPLC (RP-HPLC) Method for Ricinoleic Acid

This method is suitable for the quantification of ricinoleic acid in various samples, including pharmaceutical formulations like polymeric nanocapsules.[1][2][3]

Experimental Protocol

1. Materials and Reagents

  • Ricinoleic acid standard (purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Sample containing ricinoleic acid

2. Equipment

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD)

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

3. Chromatographic Conditions

ParameterValue
Column C18 (150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (65:35, v/v), pH adjusted to 3.0 with phosphoric acid.[1][2]
Flow Rate 0.8 mL/min.[1][3]
Injection Volume 20 µL.[1][3]
Column Temperature 25 °C.[1][3]
Detection DAD at 200, 210, 220, and 240 nm (maximum absorption at 237 nm).[1]
Run Time 10 minutes.[1]

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve ricinoleic acid in the mobile phase to prepare a stock solution of a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 3.125 to 95 µg/mL).[1]

  • Sample Preparation: Dissolve the sample containing ricinoleic acid in the mobile phase. For complex matrices, an extraction step may be necessary. Filter the final solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Identify the ricinoleic acid peak in the chromatogram based on the retention time of the standard.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Quantify the amount of ricinoleic acid in the sample by interpolating its peak area on the calibration curve.

Quantitative Data Summary

ParameterResult
Retention Time Approximately 7.5 - 7.6 minutes.[1]
Linearity Range 3.125 - 95 µg/mL.[1]
Limit of Detection (LOD) 1.112 µg/mL.[1]
Limit of Quantification (LOQ) 3.37 µg/mL.[1]

Experimental Workflow Diagram

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC Injection A->C B Mobile Phase Preparation B->C D C18 Column Separation C->D Isocratic Elution E DAD Detection D->E F Chromatogram Acquisition E->F G Peak Integration & Quantification F->G

Caption: Workflow for the RP-HPLC analysis of ricinoleic acid.

Normal-Phase HPLC (NP-HPLC) Method for Oligo-Ricinoleic Acid Derivatives

This method is suitable for the separation and characterization of oligo-ricinoleic acid and its derivatives, such as those modified with other fatty acids.[4]

Experimental Protocol

1. Materials and Reagents

  • Oligo-ricinoleic acid derivatives

  • Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

2. Equipment

  • HPLC system with a pump, autosampler, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD)

  • Silica analytical column (e.g., Sunfire silica, 5 µm, 4.6 x 250 mm).[4]

  • Analytical balance

  • Volumetric flasks

3. Chromatographic Conditions

ParameterValue
Column Silica (5 µm, 4.6 x 250 mm).[4]
Mobile Phase Hexane : 2-Propanol : Acetic Acid (95:5:0.4, v/v/v).[4]
Flow Rate 0.8 mL/min.[4]
Column Temperature 22 °C (Room Temperature).[4]
Detection ELSD or CAD

4. Standard and Sample Preparation

  • Sample Preparation: Dissolve the oligo-ricinoleic acid derivative samples in a suitable solvent, such as the mobile phase, to a known concentration.

5. Data Analysis

  • Analyze the chromatograms to observe the separation of different oligomers (dimer, trimer, tetramer) and other derivatives.

  • Response factors may be employed to convert peak area percentages into weight percentages for quantitative estimation.[4]

Experimental Workflow Diagram

NP_HPLC_Workflow A Sample Preparation (Dissolution) B NP-HPLC System A->B C Silica Column Separation B->C Mobile Phase: Hexane/2-Propanol/Acetic Acid D ELSD/CAD Detection C->D E Data Acquisition & Analysis D->E

Caption: Workflow for the NP-HPLC analysis of oligo-ricinoleic acid derivatives.

References

Application Notes and Protocols: Methyl O-acetylricinoleate in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Methyl O-acetylricinoleate (MAR), a bio-based monomer derived from castor oil, in various polymer synthesis applications. MAR's unique structure, featuring a long aliphatic chain, an ester group, and an acetylated hydroxyl group, makes it a versatile building block for creating a range of polymers with tunable properties. Its renewable origin presents a sustainable alternative to petroleum-based monomers.

Application as a Bio-based Plasticizer for Polyvinyl Chloride (PVC)

This compound serves as an effective and environmentally friendly secondary plasticizer for PVC, enhancing its flexibility and processability. It can be used to replace or reduce the content of traditional phthalate-based plasticizers, which are facing increasing scrutiny due to health and environmental concerns.

Quantitative Data:

Table 1: Effect of this compound (MAR) Content on the Properties of PVC Films

Property50 PHR MAR90 PHR MARReference PVC (without MAR)
Glass Transition Temperature (Tg) 8.2 °C-25.6 °C~80-85 °C
Melt Flow Index (MFI) (g/10 min) 3.97744.244-
Tensile Strength (MPa) -19.2 (for a similar bio-based plasticizer)~50-60
Elongation at Break (%) -318.1 (for a similar bio-based plasticizer)~200-400 (with traditional plasticizers)

*PHR: Parts per hundred parts of resin. Data compiled from multiple sources for illustrative purposes.[1]

Experimental Protocol: Preparation of Plasticized PVC Films

This protocol describes the preparation of PVC films plasticized with this compound using a solvent casting method.

Materials:

  • Polyvinyl Chloride (PVC) resin (e.g., K-value 67)

  • This compound (MAR)

  • Tetrahydrofuran (THF)

  • Thermal stabilizer (e.g., zinc stearate)

  • Glass plates

  • Doctor blade or film applicator

  • Drying oven

Procedure:

  • Solution Preparation:

    • In a fume hood, dissolve a specific amount of PVC resin in THF to create a solution of desired concentration (e.g., 10-20 wt%).

    • Add the desired amount of MAR (e.g., 50 to 90 PHR) and a small amount of thermal stabilizer (e.g., 2 PHR) to the PVC solution.

    • Stir the mixture at room temperature until all components are completely dissolved and a homogeneous solution is obtained.

  • Film Casting:

    • Thoroughly clean and dry the glass plates.

    • Pour the PVC-MAR solution onto a glass plate.

    • Use a doctor blade or film applicator to cast a film of uniform thickness.

  • Drying:

    • Allow the cast film to dry in a well-ventilated area at room temperature for several hours to allow the bulk of the solvent to evaporate.

    • Transfer the glass plate with the film to a vacuum oven.

    • Dry the film at a specific temperature (e.g., 50-60 °C) under vacuum until a constant weight is achieved, ensuring complete removal of the solvent.

  • Film Characterization:

    • Carefully peel the dried PVC film from the glass plate.

    • Characterize the film for its mechanical properties (tensile strength, elongation at break), thermal properties (Differential Scanning Calorimetry for Tg), and rheological properties (Melt Flow Index).

Experimental Workflow: PVC Plasticization

PVC_Plasticization_Workflow cluster_prep Solution Preparation cluster_casting Film Casting cluster_drying Drying cluster_characterization Characterization dissolve_pvc Dissolve PVC in THF add_mar Add MAR and Stabilizer dissolve_pvc->add_mar mix Stir to Homogenize add_mar->mix pour Pour Solution on Glass Plate mix->pour cast Cast Uniform Film pour->cast air_dry Air Dry cast->air_dry vacuum_dry Vacuum Oven Drying air_dry->vacuum_dry peel Peel Film vacuum_dry->peel mechanical Mechanical Testing peel->mechanical thermal Thermal Analysis (DSC) peel->thermal rheological Rheological Analysis (MFI) peel->rheological

Caption: Workflow for the preparation and characterization of PVC films plasticized with this compound.

Synthesis of Acrylated Polymers for Biomedical Applications

Methyl ricinoleate (B1264116), a precursor to MAR, can be chemically modified to introduce reactive acrylate (B77674) groups. The resulting acrylated methyl ricinoleate (AMR) can be photopolymerized to create crosslinked polymer networks, such as hydrogels, which have potential applications in drug delivery and tissue engineering.

Experimental Protocol: Synthesis and Photopolymerization of Acrylated Methyl Ricinoleate (AMR)

This protocol is a two-step process involving the acrylation of methyl ricinoleate followed by photopolymerization.

Part A: Synthesis of Acrylated Methyl Ricinoleate (AMR)

Materials:

  • Methyl ricinoleate (MR)

  • Boric acid

  • Toluene (B28343)

  • Acrylic acid

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

Procedure:

  • Esterification with Boric Acid:

    • In a round-bottom flask equipped with a Dean-Stark apparatus, combine methyl ricinoleate and a catalytic amount of boric acid in toluene.

    • Heat the mixture to reflux and carry out azeotropic distillation to remove water.

    • Monitor the reaction until the theoretical amount of water is collected.

    • After the reaction, remove the toluene under reduced pressure.

  • Acrylation:

    • To the resulting MR-boric acid ester, add acrylic acid.

    • Heat the mixture to a high temperature (e.g., 165 °C) to facilitate the acidolysis reaction.

    • Monitor the reaction progress by techniques such as FTIR or NMR spectroscopy, looking for the appearance of characteristic acrylate peaks.

    • After the reaction is complete, purify the acrylated methyl ricinoleate (AMR) product, for example, by washing with a sodium bicarbonate solution and then with water, followed by drying.

Part B: Bulk Photopolymerization of AMR

Materials:

  • Acrylated methyl ricinoleate (AMR)

  • Photoinitiator (e.g., DMPA)

  • UV lamp (e.g., 365 nm)

  • Molds (e.g., between two glass plates with a spacer)

Procedure:

  • Formulation:

    • In a suitable container, mix the synthesized AMR with a specific amount of photoinitiator (e.g., 0.4 wt% DMPA).

    • Stir the mixture in the dark until the photoinitiator is completely dissolved.

  • Polymerization:

    • Pour the AMR-photoinitiator mixture into a mold.

    • Expose the mold to UV irradiation under a UV lamp for a specified period (e.g., 30 minutes). The polymerization time will depend on the intensity of the UV source and the concentration of the photoinitiator.

    • The liquid monomer will transform into a solid polymer.

  • Characterization:

    • Remove the polymerized sample from the mold.

    • Characterize the polymer for properties such as monomer conversion (e.g., by gravimetry or spectroscopy), thermal stability (TGA), and mechanical properties.

Synthesis and Photopolymerization Pathway

AMR_Synthesis_Polymerization cluster_synthesis Synthesis of Acrylated Methyl Ricinoleate (AMR) cluster_polymerization Photopolymerization MR Methyl Ricinoleate Boric_Acid Boric Acid, Toluene (Azeotropic Distillation) MR->Boric_Acid Esterification MR_Boric_Ester MR-Boric Acid Ester Boric_Acid->MR_Boric_Ester Acrylic_Acid Acrylic Acid (165 °C) MR_Boric_Ester->Acrylic_Acid Acidolysis AMR Acrylated Methyl Ricinoleate (AMR) Acrylic_Acid->AMR AMR_Monomer AMR Monomer AMR->AMR_Monomer DMPA Photoinitiator (DMPA) AMR_Monomer->DMPA Mixing UV_Light UV Light (365 nm) DMPA->UV_Light Irradiation Polymer_Network Crosslinked Polymer Network UV_Light->Polymer_Network

Caption: Pathway for the synthesis of acrylated methyl ricinoleate (AMR) and its subsequent photopolymerization.

Synthesis of Polyesters via Polycondensation

This compound can be used in the synthesis of polyesters through high-temperature polycondensation. The ester and acetyl groups can participate in transesterification reactions to form polyester (B1180765) chains.

Experimental Protocol: High-Temperature Polycondensation of this compound

This protocol describes a general procedure for the synthesis of polyesters from MAR.

Materials:

  • This compound (MAR)

  • Catalyst (e.g., titanium(IV) isopropoxide, Ti(OiPr)4)

  • Diol (optional, for copolymerization, e.g., diethylene glycol)

  • Reaction vessel with a mechanical stirrer, nitrogen inlet, and a distillation outlet

  • High-vacuum pump

  • Heating mantle with temperature controller

Procedure:

  • Reaction Setup:

    • Charge the reaction vessel with this compound and any comonomers (e.g., diol).

    • Add the catalyst to the reaction mixture.

  • Polycondensation:

    • Heat the mixture under a nitrogen atmosphere with mechanical stirring. The reaction is typically carried out in stages at increasing temperatures and decreasing pressures.

    • Stage 1 (Esterification/Transesterification): Heat the mixture to a moderate temperature (e.g., 150-180 °C) to initiate the reaction and distill off the byproduct (e.g., methanol (B129727) or methyl acetate).

    • Stage 2 (Polycondensation): Gradually increase the temperature (e.g., to 200-220 °C) and apply a high vacuum to remove the volatile byproducts and drive the polymerization reaction towards the formation of high molecular weight polyester.

  • Product Isolation and Characterization:

    • After the desired reaction time, cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.

    • Characterize the polyester for its molecular weight (Gel Permeation Chromatography), thermal properties (DSC, TGA), and chemical structure (NMR, FTIR).

Polyester Synthesis Logical Flow

Polyester_Synthesis_Flow start Start charge_reactants Charge MAR, Comonomers, and Catalyst start->charge_reactants heat_nitrogen Heat under Nitrogen Atmosphere charge_reactants->heat_nitrogen stage1 Stage 1: Esterification/ Transesterification (150-180 °C) heat_nitrogen->stage1 distill_byproduct Distill off Byproduct stage1->distill_byproduct stage2 Stage 2: Polycondensation (200-220 °C, High Vacuum) distill_byproduct->stage2 remove_byproduct Remove Volatile Byproducts stage2->remove_byproduct cool_down Cool to Room Temperature remove_byproduct->cool_down purify Purify Polyester cool_down->purify characterize Characterize Polymer purify->characterize end End characterize->end

Caption: Logical flow diagram for the synthesis of polyesters from this compound via high-temperature polycondensation.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should always be taken when handling chemicals and conducting experiments. Reaction conditions may need to be optimized for specific applications and equipment.

References

Methyl O-acetylricinoleate: A Bio-Based Additive Enhancing Metalworking Fluid Performance

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Methyl O-acetylricinoleate, a derivative of castor oil, is emerging as a promising bio-based additive for metalworking fluids (MWFs). Its inherent lubricity, biodegradability, and potential for improved emulsion stability make it a sustainable alternative to traditional petroleum-based additives. This document provides a comprehensive overview of its application, performance characteristics, and detailed protocols for its evaluation.

Physicochemical Properties

This compound is the methyl ester of O-acetylricinoleic acid. The acetylation of the hydroxyl group on the ricinoleic acid backbone alters its physical and chemical properties, influencing its performance as a lubricant additive.

PropertyValueReference
Molecular Formula C21H38O4[1][2]
Molecular Weight 354.52 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
CAS Number 140-03-4[2]

Performance in Metalworking Fluids

While specific quantitative data for this compound is still emerging in publicly available literature, the performance of castor oil and its derivatives provides a strong indication of its potential benefits. Castor oil-based lubricants have demonstrated significant improvements in lubricity and wear reduction.[4][5] The addition of an acetyl group is expected to further enhance its thermal and oxidative stability.

Lubricity and Anti-Wear Properties

Esters, in general, are known to improve the lubricity of base oils.[6] The polar ester group in this compound promotes adsorption onto metal surfaces, forming a protective film that reduces friction and wear between the cutting tool and the workpiece.

Expected Performance:

  • Reduced Friction: Lower coefficient of friction compared to base fluids without the additive.

  • Decreased Wear: Smaller wear scar diameters in tribological tests, indicating enhanced protection of metal surfaces.

  • Improved Surface Finish: Better surface quality on machined parts due to reduced friction and tool wear.

Emulsion Stability

For water-based metalworking fluids, the stability of the emulsion is critical for performance and fluid longevity. The emulsifying properties of ricinoleate (B1264116) derivatives suggest that this compound can contribute to the formation of stable emulsions.[3] The stability of such emulsions can be evaluated by monitoring droplet size and phase separation over time.[7][8]

Corrosion Inhibition

Experimental Protocols

To evaluate the performance of this compound as a metalworking fluid additive, the following standard experimental protocols are recommended.

Lubricity and Anti-Wear Performance: Four-Ball Test (ASTM D4172)

This test evaluates the wear-preventive properties of a lubricant.

Procedure:

  • A four-ball tester is used, consisting of three stationary steel balls in a cup and one rotating steel ball on top.

  • The test lubricant (base fluid with a specified concentration of this compound) is added to the cup, covering the stationary balls.

  • A specified load is applied to the rotating ball, which is then rotated at a constant speed for a set duration and temperature.

  • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • The average wear scar diameter is calculated and reported. A smaller diameter indicates better anti-wear performance.

Frictional Characteristics: Pin-on-Disk Test (ASTM G99)

This test measures the coefficient of friction and wear characteristics of materials and lubricants.

Procedure:

  • A flat, circular disk is coated with the test lubricant.

  • A stationary pin is brought into contact with the rotating disk under a specified load.

  • The frictional force is continuously measured as the disk rotates.

  • The coefficient of friction is calculated as the ratio of the frictional force to the applied normal load.

  • The wear on the pin and disk can also be quantified by measuring the volume of material lost.

Machining Performance: Tapping Torque Test (ASTM D5619)

This test simulates a real-world machining operation to evaluate the lubricity of a cutting fluid.[10]

Procedure:

  • A standardized tapping machine is used to tap threads into a pre-drilled hole in a workpiece of a specific material.

  • The test metalworking fluid is applied to the tap and workpiece.

  • The torque required to tap the threads is continuously measured.

  • A lower tapping torque indicates better lubricating performance of the fluid.[11]

  • The tapping torque efficiency can be calculated by comparing the torque of the test fluid to a reference fluid.[12]

Emulsion Stability Test (ASTM E2275 or similar)

This test assesses the stability of oil-in-water emulsions.

Procedure:

  • Prepare an emulsion of the metalworking fluid concentrate containing this compound in water at a specified concentration.

  • Place the emulsion in a graduated cylinder and store it under controlled temperature conditions.

  • Observe and record the amount of oil or cream separation at regular intervals (e.g., 24, 48, 72 hours).

  • A stable emulsion will show minimal or no separation over time.

  • Droplet size analysis using techniques like dynamic light scattering can provide a more quantitative measure of stability.[7]

Corrosion Protection Test (ASTM D4627 - Cast Iron Chip Test)

This test evaluates the corrosion-preventing properties of water-miscible metalworking fluids on cast iron.

Procedure:

  • Prepare a bed of cast iron chips in a petri dish.

  • Pour the prepared metalworking fluid emulsion over the chips.

  • Cover the dish and let it stand for a specified period (e.g., 24 hours).

  • After the test period, visually inspect the chips and the surrounding filter paper for any signs of rust or staining.

  • The degree of corrosion is rated based on a standard scale.

Mechanism of Action & Experimental Workflow

The performance of this compound as a lubricant additive is primarily attributed to its molecular structure and its ability to form a protective boundary film on metal surfaces.

G cluster_0 Metalworking Fluid Formulation cluster_1 Machining Interface cluster_2 Lubrication Mechanism BaseOil Base Oil MWF Metalworking Fluid BaseOil->MWF Additive This compound Additive->MWF Emulsifiers Emulsifiers Emulsifiers->MWF OtherAdditives Other Additives (e.g., Corrosion Inhibitors, Biocides) OtherAdditives->MWF Interface Tool-Workpiece Interface MWF->Interface Application Tool Cutting Tool Tool->Interface Workpiece Workpiece Workpiece->Interface Adsorption Polar Head (Ester & Acetyl Groups) Adsorbs to Metal Surface Interface->Adsorption Interaction FilmFormation Non-polar Tail Aligns Away from Surface, Forming a Boundary Film Adsorption->FilmFormation FrictionReduction Reduced Metal-to-Metal Contact FilmFormation->FrictionReduction WearReduction Protection from Wear FilmFormation->WearReduction Performance Machining Performance FrictionReduction->Performance Improved WearReduction->Performance Improved

Caption: Logical workflow of this compound in metalworking fluids.

The polar ester and acetyl groups of the this compound molecule are attracted to the metal surfaces of the tool and workpiece. This adsorption leads to the formation of a thin, durable boundary lubrication film. The non-polar fatty acid chains align away from the surface, creating a low-shear interface that reduces direct metal-to-metal contact. This mechanism is crucial in preventing friction and wear, especially under the high-pressure and high-temperature conditions found in many metalworking operations.

G cluster_0 Performance Evaluation Workflow Formulation Prepare MWF with this compound TriboTest Tribological Testing (Four-Ball, Pin-on-Disk) Formulation->TriboTest MachiningTest Machining Performance Test (Tapping Torque) Formulation->MachiningTest StabilityTest Emulsion Stability & Corrosion Tests Formulation->StabilityTest DataAnalysis Data Analysis & Comparison TriboTest->DataAnalysis MachiningTest->DataAnalysis StabilityTest->DataAnalysis Conclusion Conclusion on Performance DataAnalysis->Conclusion

Caption: Experimental workflow for evaluating this compound in MWFs.

Conclusion

This compound presents a viable and sustainable option as a lubricity-enhancing additive in metalworking fluids. Its bio-based origin, coupled with the expected performance benefits of an acetylated ester, makes it an attractive candidate for formulators seeking to develop high-performance, environmentally friendly metalworking fluids. The experimental protocols outlined in this document provide a robust framework for quantifying its performance and validating its application in various metalworking operations. Further research focusing on generating specific performance data for this additive will be crucial for its widespread adoption in the industry.

References

Application Notes and Protocols for Sustainable Plasticizers from Acetylated Castor Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and application of sustainable plasticizers derived from acetylated castor oil. This bio-based plasticizer presents a promising, environmentally friendly alternative to traditional phthalate-based plasticizers, offering comparable or even superior performance in various polymer applications.

Introduction

Castor oil, a renewable and non-edible vegetable oil, serves as an excellent feedstock for the production of bio-based plasticizers.[1][2] Its unique chemical structure, containing a high percentage of ricinoleic acid with a hydroxyl group, allows for straightforward chemical modifications like acetylation and epoxidation to enhance its compatibility and plasticizing efficiency with polymers such as polyvinyl chloride (PVC) and nitrile rubber (NBR).[1][3] Acetylated castor oil (ACO) and its derivatives, like epoxy acetylated castor oil (EACO), have demonstrated significant potential in improving the flexibility, thermal stability, and migration resistance of polymer matrices.[2][4][5][6]

Synthesis of Acetylated Castor Oil (ACO) and Epoxy Acetylated Castor Oil (EACO)

The synthesis of these bio-plasticizers involves a two-step process: acetylation of castor oil followed by epoxidation.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_acetylation Acetylation cluster_epoxidation Epoxidation CO Castor Oil Reactor1 Reactor (140°C, 2h) CO->Reactor1 AA Acetic Anhydride (B1165640) AA->Reactor1 Wash1 Washing & Neutralization (Na2CO3 solution, Water) Reactor1->Wash1 Distill1 Vacuum Distillation Wash1->Distill1 ACO Acetylated Castor Oil (ACO) Distill1->ACO ACO_input ACO ACO->ACO_input Reactor2 Reactor (60°C, 5h) ACO_input->Reactor2 Toluene (B28343) Toluene Toluene->Reactor2 Catalyst Cation Exchange Resin Catalyst->Reactor2 H2O2 Hydrogen Peroxide (30%) H2O2->Reactor2 dropwise over 2h Filter Filtration Reactor2->Filter Wash2 Washing & Neutralization (Na2CO3 solution, Water) Filter->Wash2 EACO Epoxy Acetylated Castor Oil (EACO) Wash2->EACO

Caption: Workflow for the synthesis of Acetylated Castor Oil (ACO) and Epoxy Acetylated Castor Oil (EACO).

Protocol: Synthesis of Acetylated Castor Oil (ACO)[5]

Materials:

  • Castor Oil (93.4 g)

  • Acetic Anhydride (27.5 g)

  • Sodium Carbonate Solution

  • Distilled Water

  • 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and condenser.

Procedure:

  • Add castor oil and acetic anhydride to the four-necked flask.

  • Heat the mixture to 140°C while stirring and maintain for 2 hours.

  • After cooling, wash the reaction mixture with sodium carbonate solution until a neutral pH is achieved, followed by washing with distilled water.

  • Remove the water via vacuum distillation to obtain pure Acetylated Castor Oil (ACO).

Protocol: Synthesis of Epoxy Acetylated Castor Oil (EACO)[5]

Materials:

  • Acetylated Castor Oil (ACO) from the previous step

  • Toluene (100 mL)

  • Cation Exchange Resin (4.7 g)

  • 30% Hydrogen Peroxide (39.7 g)

  • Sodium Carbonate Solution

  • Distilled Water

  • 500 mL four-necked flask.

Procedure:

  • Follow the synthesis protocol for ACO as described above.

  • After the initial 2-hour reaction at 140°C, cool the mixture to 60°C.

  • Add toluene and the cation exchange resin catalyst to the flask.

  • Add 30% hydrogen peroxide dropwise over a period of 2 hours while maintaining the temperature at 60°C.

  • Continue stirring for an additional 5 hours at 60°C.

  • Filter the mixture to recover the cation exchange resin.

  • Wash the remaining liquid with sodium carbonate solution and then distilled water until a neutral pH is achieved to obtain Epoxy Acetylated Castor Oil (EACO).

Performance Evaluation of Acetylated Castor Oil Plasticizers

The effectiveness of ACO and EACO as plasticizers is evaluated by compounding them with a polymer resin (e.g., PVC) and measuring the resulting material's mechanical and thermal properties, as well as its resistance to plasticizer migration.

Experimental Workflow: Performance Evaluation

Performance_Evaluation_Workflow cluster_compounding Polymer Compounding cluster_testing Material Testing PVC PVC Resin Mixer Two-Roll Mill (165-175°C, 5 min) PVC->Mixer Plasticizer ACO / EACO / DOP Plasticizer->Mixer Stabilizer Ca-Zn Stabilizer Stabilizer->Mixer Sheet PVC Sheet Mixer->Sheet Sheet_input PVC Sheet Sheet->Sheet_input Tensile Tensile Testing (ASTM D2284) Sheet_input->Tensile TGA Thermogravimetric Analysis (TGA) Sheet_input->TGA DSC Differential Scanning Calorimetry (DSC) Sheet_input->DSC Migration Migration Resistance Test Sheet_input->Migration Results Performance Data Tensile->Results TGA->Results DSC->Results Migration->Results

Caption: Workflow for the performance evaluation of acetylated castor oil plasticizers in PVC.

Protocol: PVC Compounding[7]

Materials:

  • PVC Resin (100 parts by weight)

  • Plasticizer (ACO, EACO, or control like DOP) (42-50 parts by weight)

  • Calcium-Zinc Stabilizer (3 parts by weight)

  • Two-roll mill

Procedure:

  • Thoroughly mix the PVC resin, plasticizer, and stabilizer in a laboratory mixer for 60 minutes.

  • Process the mixture on a two-roll mill at a temperature between 165-175°C for 5 minutes to form a homogenous sheet.

  • Condition the prepared PVC sheets according to standard testing protocols before evaluation.[7]

Protocol: Mechanical Properties - Tensile Testing (ASTM D2284)[8]

Apparatus:

  • Universal Testing Machine

Procedure:

  • Cut dumbbell-shaped specimens from the conditioned PVC sheets.

  • Mount the specimen in the grips of the universal testing machine.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the tensile strength (MPa) and elongation at break (%).

Protocol: Thermal Stability - Thermogravimetric Analysis (TGA)[1][7]

Apparatus:

  • Thermogravimetric Analyzer

Procedure:

  • Place a small, accurately weighed sample (4-8 mg) of the PVC composite into the TGA furnace.

  • Heat the sample from room temperature to a specified upper temperature (e.g., 500°C) at a constant heating rate (e.g., 10 K/min) in a controlled atmosphere (e.g., air or nitrogen).

  • Record the weight loss as a function of temperature. The initial decomposition temperature (T10%, the temperature at which 10% weight loss occurs) is a key indicator of thermal stability.

Protocol: Glass Transition Temperature - Differential Scanning Calorimetry (DSC)[1][7]

Apparatus:

  • Differential Scanning Calorimeter

Procedure:

  • Seal a small sample (4-8 mg) of the PVC composite in an aluminum crucible.

  • Heat the sample to a temperature above its expected glass transition to erase its thermal history.

  • Cool the sample at a controlled rate (e.g., 10 K/min).

  • Reheat the sample at a constant rate (e.g., 2 or 10 K/min) and record the heat flow.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve.

Protocol: Plasticizer Migration - Weight Loss Method

Procedure:

  • Cut and accurately weigh specimens of the plasticized PVC.

  • Place the specimens between two absorbent materials (e.g., filter paper or activated carbon).

  • Apply a constant pressure and place the assembly in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • After the test period, remove the specimens, clean their surfaces, and reweigh them.

  • Calculate the percentage of weight loss, which corresponds to the amount of migrated plasticizer.

Data Presentation

Mechanical Properties of PVC Plasticized with Castor Oil Derivatives vs. Commercial Plasticizers
PlasticizerTensile Strength (MPa)Elongation at Break (%)Reference
EACO 18.5% higher than DOTP10.0% higher than DOTP[4][5][6]
13.9% higher than ESO23.8% higher than ESO[4][5][6]
DOP 17.18240.25[1]
Castor Oil-Based (general) Higher than DOPHigher than DOP[1]

EACO: Epoxy Acetylated Castor Oil; DOTP: Dioctyl Terephthalate; ESO: Epoxidized Soybean Oil; DOP: Dioctyl Phthalate.

Thermal Stability of NBR Vulcanizates with Different Plasticizers
PlasticizerInitial Decomposition Temperature (T10%)Reference
Castor Oil-Based (EACO, EBCO) ~100 °C higher than DOP[1][2]
DOP Baseline[1][2]

NBR: Nitrile Rubber; EBCO: Epoxy Benzoylated Castor Oil.

Mechanism of Plasticization

The plasticizing effect of acetylated castor oil derivatives is attributed to their molecular structure and interaction with the polymer chains.

Plasticization_Mechanism cluster_before Strong Intermolecular Forces High Tg, Brittle cluster_after Reduced Intermolecular Forces Low Tg, Flexible cluster_key Key Interactions p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain pp1 Polymer Chain plast ACO/EACO Molecule pp1->plast pp2 Polymer Chain pp2->plast pp3 Polymer Chain pp3->plast key1 Ester and Epoxy groups in EACO improve compatibility and plasticizing effect. key2 Alkyl groups enhance flexibility. key3 Increased molecular weight reduces migration. cluster_before cluster_before cluster_after cluster_after cluster_before->cluster_after Addition of Plasticizer

Caption: Mechanism of polymer plasticization by acetylated castor oil derivatives.

The ester and epoxy groups introduced during acetylation and epoxidation increase the polarity of the castor oil molecule, enhancing its compatibility with polar polymers like PVC.[1] These plasticizer molecules position themselves between the polymer chains, disrupting the strong intermolecular forces and increasing the free volume. This leads to a reduction in the glass transition temperature (Tg), resulting in a more flexible and processable material. The long alkyl chains of the fatty acids contribute to the flexibility, while the increased molecular weight compared to some conventional plasticizers can lead to improved migration resistance.[8]

References

Application Notes and Protocols for Methyl O-acetylricinoleate in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl O-acetylricinoleate is a versatile ester derived from castor oil, a renewable and biodegradable resource.[1] It is chemically identified as the methyl ester of O-acetylricinoleic acid, with the CAS Number 140-03-4.[2][3] This compound presents as a pale-yellow, low-viscosity oily liquid with a mild odor, and it is soluble in most organic liquids but insoluble in water.[2][3] Its unique properties, including a low toxicity profile, make it a valuable ingredient in both cosmetic and pharmaceutical applications.[3] In cosmetics, it functions primarily as an emollient and skin-conditioning agent, improving the texture and feel of products such as lipsticks and skin creams.[1][4][5][6] In the pharmaceutical industry, it is utilized as a plasticizer in polymer-based drug delivery systems and protective coatings, enhancing the flexibility and durability of films.[1][2][3]

Physicochemical Properties

The physical and chemical characteristics of this compound are critical for its function in various formulations. A summary of these properties is provided below.

PropertyValueReference(s)
CAS Number 140-03-4[2][3][4]
Molecular Formula C₂₁H₃₈O₄[3][5][7]
Molecular Weight 354.5 g/mol [5][8]
Appearance Pale-yellow, low viscosity, oily liquid[2][3]
Odor Mild, characteristic[2][4]
Solubility Soluble in most organic liquids; insoluble in water[2][3]
Melting Point -26°C[7]
Boiling Point 204-207 °C @ 0.5 Torr[7]
Flash Point 198°C[7]
Density ~0.9 g/cm³[7]
Purity >80-85% (by Gas Chromatography)[1][3]

Applications in Cosmetic Formulations

This compound is primarily valued in the cosmetics industry for its emollient and skin-conditioning properties.[9][10] It helps to soften and smooth the skin, enhancing the sensory experience of topical products. Its ability to integrate well with oils and resins improves the texture and performance of formulations.[4]

Key Functions:

  • Emollient: Forms a protective barrier on the skin, reducing water loss and leaving the skin feeling soft.[3][4]

  • Skin-Conditioning Agent: Improves the overall appearance and feel of the skin.[1][6]

  • Dispersing Agent & Emulsion Stabilizer: Contributes to the stability and uniform consistency of cosmetic emulsions.[4][11]

G Cosmetic Formulation Development and Evaluation A Ingredient Selection (this compound as Emollient) B Prototype Formulation (Cream/Lotion) A->B Develop C Performance Testing (Spreadability, Sensory Panel) B->C Evaluate D Stability Testing (Accelerated, Real-Time) B->D Assess E Microbiological & Safety Testing B->E Ensure Safety F Final Formulation C->F Optimize & Finalize D->F Optimize & Finalize E->F Optimize & Finalize

Workflow for cosmetic formulation development.
Experimental Protocol: Evaluation of an Emollient Cream

This protocol outlines the steps to formulate and test a simple oil-in-water (O/W) cream, assessing the contribution of this compound.

1. Formulation:

  • Phase A (Oil Phase):

    • This compound: 5-15% (w/w)

    • Cetyl Alcohol: 3% (w/w)

    • Stearic Acid: 2% (w/w)

  • Phase B (Water Phase):

    • Glycerin: 5% (w/w)

    • Triethanolamine: 0.5% (w/w)

    • Preservative (e.g., Phenoxyethanol): 0.5% (w/w)

    • Deionized Water: q.s. to 100%

  • Procedure:

    • Heat Phase A and Phase B separately to 75°C.

    • Slowly add Phase A to Phase B while homogenizing at high speed for 5 minutes.

    • Cool the mixture to 40°C with gentle stirring.

    • Adjust pH if necessary and add any heat-sensitive ingredients.

    • Continue stirring until the cream is uniform and has cooled to room temperature.

2. Performance and Stability Testing:

  • Physical Stability: Store samples at different conditions (e.g., 4°C, 25°C, 40°C) and conduct freeze-thaw cycles.[12] Evaluate for phase separation, color change, and odor variation weekly for 12 weeks.

  • Spreadability Test: Place a known amount of cream on a glass slide and measure the diameter of the circle formed after placing a standard weight on it for a fixed time.

  • Sensory Analysis: Conduct a panel test to evaluate properties like skin feel, greasiness, absorption, and hydration.[13]

  • Microbiological Testing: Perform total viable count and challenge tests to ensure the preservative system is effective.[12]

Applications in Pharmaceutical Formulations

In pharmaceuticals, this compound is primarily used as a plasticizer for polymeric coatings applied to solid dosage forms (e.g., tablets, pellets).[2][3] Plasticizers are essential additives that increase the flexibility and reduce the brittleness of polymer films by lowering the glass transition temperature (Tg).[14][15]

Key Functions:

  • Plasticizer: Improves the mechanical properties of enteric or controlled-release coatings, preventing cracking during manufacturing and storage.[1][2][11]

  • Drug Release Modifier: The type and concentration of the plasticizer can influence the permeability of the film coating, thereby modulating the drug release profile.[14]

Mechanism of a plasticizer in a polymer film.
Illustrative Data: Effect of Plasticizer on Polymer Properties

The following table summarizes representative data on how a bio-based plasticizer like this compound can alter the physical properties of a polymer like PVC, which is analogous to its function in pharmaceutical-grade polymers.[15]

Plasticizer Content (PHR)Glass Transition Temp. (Tg)Tensile Strength (MPa)Elongation at Break (%)
0 (Unplasticized)~75°CHighLow
508.2°C19.2318.1
90-25.6°CLowerHigher
PHR: Parts per hundred parts of resin. Data is illustrative based on trends observed for similar bio-plasticizers.[15]
Experimental Protocol: Characterization of a Plasticized Pharmaceutical Film

This protocol describes the preparation and evaluation of an ethylcellulose film plasticized with this compound for potential use in controlled-release applications.

1. Film Preparation (Solvent Casting Method):

  • Formulation:

    • Ethylcellulose: 10% (w/w)

    • This compound: 20-40% (w/w, relative to polymer weight)

    • Model Drug (e.g., Theophylline): 5% (w/w)

    • Solvent (e.g., Ethanol/Acetone mixture): q.s.

  • Procedure:

    • Dissolve the ethylcellulose and this compound in the solvent system with stirring.

    • Disperse the model drug uniformly into the polymer solution.

    • Pour the resulting solution into a level petri dish and allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood at 25°C for 24 hours).

    • Once dried, carefully peel the film from the dish and cut it into standardized sizes for testing.

2. Film Characterization:

  • Mechanical Properties: Use a texture analyzer or universal testing machine to measure the tensile strength and percentage elongation at break. This indicates the film's strength and flexibility.

  • Glass Transition Temperature (Tg): Determine the Tg using Differential Scanning Calorimetry (DSC). A lower Tg compared to an unplasticized film confirms the plasticizing effect.[16]

  • In Vitro Drug Release Study:

    • Mount the film in a USP dissolution apparatus (e.g., Apparatus 2 with a paddle over a disc or Apparatus 4 for continuous flow).[17][18]

    • Use a suitable dissolution medium (e.g., phosphate (B84403) buffer, pH 6.8).

    • Withdraw samples at predetermined time intervals.

    • Analyze the drug concentration using a validated analytical method like UV-Vis spectrophotometry or HPLC.[16][19]

    • Plot the cumulative percentage of drug released versus time to determine the release profile.

G Pharmaceutical Film Formulation and Characterization A Polymer & Plasticizer (Ethylcellulose + this compound) Dissolution in Solvent B Drug Dispersion A->B C Solvent Casting & Drying B->C D Film Formation C->D E Mechanical Testing (Tensile Strength, Elongation) D->E Characterize F Thermal Analysis (DSC) (Determine Tg) D->F Characterize G In Vitro Drug Release (Dissolution Test) D->G Characterize H Data Analysis & Release Profile G->H

Workflow for pharmaceutical film development.

Safety and Regulatory Information

This compound is considered to have a low toxicity profile.[3] However, it is classified as causing serious eye irritation (H319) in some notifications.[5][7][8] Standard safety precautions, including the use of eye protection, should be observed when handling the pure substance. For cosmetic use, it is listed as an emollient and skin conditioning agent in the EU cosmetic ingredient database (CosIng).[5][7] For pharmaceutical applications, its use as an excipient would be subject to regulatory evaluation as part of a finished drug product submission.

References

Application Notes and Protocols: Exploring Methyl O-acetylricinoleate in Biomedical Polymer Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of biomedical engineering is in constant pursuit of novel biomaterials that can serve as effective scaffolds for tissue engineering and controlled drug delivery. Methyl O-acetylricinoleate, a derivative of ricinoleic acid from castor oil, presents a promising, biocompatible, and biodegradable monomer for the synthesis of novel polymers. Its unique chemical structure, featuring a long aliphatic chain with an acetoxy group, offers potential for creating flexible and functional polymer scaffolds. These scaffolds can be tailored to mimic the native extracellular matrix (ECM), providing physical support and promoting cell adhesion, proliferation, and differentiation. Furthermore, the ester linkages in the polymer backbone are susceptible to hydrolysis, allowing for controlled degradation and drug release.

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of polymer scaffolds incorporating this compound. Detailed protocols for key experiments are included to guide researchers in this innovative area of biomaterials science.

Data Presentation

Table 1: Physicochemical and Mechanical Properties of Representative Ricinoleic Acid-Based Polymer Scaffolds
PropertyRepresentative ValueMethod of MeasurementReference
Porosity (%) 85 ± 5Mercury Porosimetry[1]
Pore Size (µm) 100 - 300Scanning Electron Microscopy (SEM)[1]
Tensile Strength (MPa) 2.5 ± 0.5Universal Testing Machine[2]
Young's Modulus (MPa) 15 ± 3Universal Testing Machine[2]
Contact Angle (°) 75 ± 5Goniometer[3]
In Vitro Degradation (Mass Loss % at 4 weeks) 15 ± 2Gravimetric Analysis[1]

Note: The data presented are representative values for scaffolds derived from ricinoleic acid-based polymers and serve as a predictive baseline for scaffolds incorporating this compound.

Experimental Protocols

Protocol 1: Synthesis of a Polyester (B1180765) based on this compound

This protocol describes a potential method for synthesizing a polyester incorporating this compound through melt polycondensation.

Materials:

  • This compound (Monomer A)

  • Diacid or diol co-monomer (e.g., Sebacic acid, Monomer B)

  • Catalyst (e.g., Tin(II) 2-ethylhexanoate)

  • Nitrogen gas supply

  • High-vacuum pump

  • Glass reactor with mechanical stirrer, nitrogen inlet/outlet, and vacuum connection

  • Heating mantle with temperature controller

Procedure:

  • Monomer Preparation: Ensure monomers are pure and dry. This compound can be synthesized by the acetylation of methyl ricinoleate.

  • Charging the Reactor: Charge the reactor with equimolar amounts of Monomer A and Monomer B.

  • Catalyst Addition: Add the catalyst at a concentration of 0.1-0.5 mol% relative to the monomers.

  • Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove oxygen.

  • Esterification: Heat the reactor to 150-180°C under a slow stream of nitrogen while stirring. The reaction will produce water or methanol (B129727) as a byproduct, which will be distilled off. Continue this step for 2-4 hours.

  • Polycondensation: Gradually increase the temperature to 200-220°C and apply a high vacuum (<1 Torr). This stage facilitates the removal of the final traces of byproducts and drives the polymerization to achieve a high molecular weight polymer. Continue for 4-8 hours.

  • Polymer Recovery: Cool the reactor to room temperature under nitrogen. The resulting polymer can be dissolved in a suitable solvent (e.g., chloroform, THF) and precipitated in a non-solvent (e.g., cold methanol) to purify it.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

  • Characterization: Characterize the polymer using Fourier-Transform Infrared Spectroscopy (FTIR) for functional groups, Nuclear Magnetic Resonance (NMR) for structure confirmation, and Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index.

Protocol 2: Fabrication of Porous Scaffolds by Solvent Casting and Particulate Leaching

This protocol details the fabrication of a porous scaffold, a common technique for creating three-dimensional structures for cell culture.

Materials:

  • Synthesized polymer based on this compound

  • Solvent for the polymer (e.g., Chloroform, Dichloromethane)

  • Porogen (e.g., Sodium chloride (NaCl) or sugar crystals, sieved to a specific size range, e.g., 100-300 µm)

  • Petri dish or Teflon mold

  • Deionized water

Procedure:

  • Polymer Solution Preparation: Dissolve the synthesized polymer in a suitable solvent to form a 10% (w/v) solution.

  • Porogen Addition: Add the sieved porogen particles to the polymer solution. The weight ratio of porogen to polymer can be varied (e.g., 80:20, 90:10) to control the porosity.

  • Mixing: Thoroughly mix the polymer and porogen to ensure a homogenous suspension.

  • Casting: Pour the mixture into a petri dish or Teflon mold and allow the solvent to evaporate slowly in a fume hood for 24-48 hours.

  • Leaching: Once the polymer/porogen composite has formed a solid film, immerse it in deionized water. The water will dissolve the porogen, leaving behind a porous scaffold. Change the water every 6-8 hours for 2-3 days to ensure complete removal of the porogen.

  • Drying: Freeze-dry the scaffold to remove the water and preserve the porous structure.

  • Characterization: Characterize the scaffold's morphology, pore size, and interconnectivity using Scanning Electron Microscopy (SEM). The porosity can be determined using liquid displacement or gravimetric methods.

Protocol 3: In Vitro Biocompatibility Assessment using MTT Assay

This protocol outlines a standard method to assess the cytotoxicity of the fabricated scaffold on a cell line.

Materials:

  • Fabricated polymer scaffolds

  • Fibroblast cell line (e.g., NIH 3T3) or Mesenchymal Stem Cells (MSCs)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Scaffold Sterilization: Sterilize the scaffolds by soaking in 70% ethanol (B145695) for 30 minutes, followed by washing three times with sterile PBS. Place the scaffolds into the wells of a 96-well plate.

  • Cell Seeding: Seed the cells onto the scaffolds in the 96-well plate at a density of 1 x 10^4 cells per well. Include control wells with cells only (no scaffold) and wells with scaffolds only (no cells).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1, 3, and 7 days.

  • MTT Assay:

    • At each time point, remove the culture medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (cells only). Higher absorbance indicates higher cell viability and lower cytotoxicity of the scaffold.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_fabrication Scaffold Fabrication cluster_characterization Characterization cluster_invitro In Vitro Evaluation Monomer This compound Polymerization Melt Polycondensation Monomer->Polymerization CoMonomer Co-monomer (e.g., Sebacic Acid) CoMonomer->Polymerization Polymer Synthesized Polymer Polymerization->Polymer SolventCasting Solvent Casting & Particulate Leaching Polymer->SolventCasting PolymerChar FTIR, NMR, GPC Polymer->PolymerChar Scaffold Porous Scaffold SolventCasting->Scaffold ScaffoldChar SEM, Porosity Scaffold->ScaffoldChar CellSeeding Cell Seeding Scaffold->CellSeeding MTT MTT Assay CellSeeding->MTT Biocompatibility Biocompatibility Assessment MTT->Biocompatibility

Caption: Experimental workflow for synthesis, fabrication, and evaluation.

Signaling_Pathway Scaffold This compound Scaffold Integrin Integrin Receptors Scaffold->Integrin Cell Adhesion FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation PI3K PI3K/Akt Pathway FAK->PI3K MAPK MAPK/ERK Pathway FAK->MAPK Proliferation Cell Proliferation & Survival PI3K->Proliferation MAPK->Proliferation Differentiation Cell Differentiation MAPK->Differentiation

Caption: Hypothetical cell signaling pathway on the scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl O-acetylricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing the synthesis of Methyl O-acetylricinoleate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared by the acetylation of methyl ricinoleate (B1264116) using acetic anhydride (B1165640).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Sub-optimal reaction temperature. 3. Insufficient catalyst. 4. Poor quality of starting materials (methyl ricinoleate, acetic anhydride).1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[1] 2. For pyridine-catalyzed reactions, maintain the reaction at room temperature. For other catalysts, a moderate increase in temperature may be beneficial, but monitor for side reactions. 3. Ensure the appropriate catalyst concentration is used. For pyridine (B92270), it often serves as both the catalyst and solvent. 4. Use freshly distilled or high-purity reagents.
Presence of Unreacted Methyl Ricinoleate in Product 1. Insufficient amount of acetylating agent (acetic anhydride). 2. Short reaction time.1. Use a molar excess of acetic anhydride (e.g., 1.5–2.0 equivalents per hydroxyl group).[1] 2. Extend the reaction time and monitor for completion via TLC.[1]
Product Contaminated with Acetic Acid Acetic acid is a byproduct of the acetylation reaction with acetic anhydride.[2]During the work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acetic acid.[1][3]
Formation of an Emulsion During Aqueous Work-up The product and starting material are soap-like molecules that can stabilize emulsions.Add brine (a saturated aqueous solution of NaCl) to the separatory funnel to break the emulsion.[4]
Difficulty in Purifying the Final Product Presence of multiple byproducts or unreacted starting materials.If aqueous extraction is insufficient, purify the product using silica (B1680970) gel column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the acetylation of methyl ricinoleate. This reaction typically employs acetic anhydride as the acetylating agent in the presence of a catalyst, such as pyridine or 4-dimethylaminopyridine (B28879) (DMAP).[1]

Q2: How can I prepare the starting material, methyl ricinoleate?

A2: Methyl ricinoleate is commonly prepared by the transesterification of castor oil with methanol (B129727), using a catalyst like potassium hydroxide (B78521).[5] Optimized conditions for this reaction can yield up to 96.7% of the product.[2]

Q3: What are the key parameters to optimize for the acetylation reaction?

A3: The key parameters to optimize include the molar ratio of reactants (methyl ricinoleate to acetic anhydride), catalyst concentration, reaction temperature, and reaction time.

Q4: How can I monitor the progress of my acetylation reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). The disappearance of the methyl ricinoleate spot indicates the completion of the reaction.[1]

Q5: What is the primary byproduct of this reaction, and how is it removed?

A5: When using acetic anhydride, the primary byproduct is acetic acid.[2] It is typically removed during the work-up procedure by washing the reaction mixture with a mild base, such as a saturated sodium bicarbonate solution.[1][3]

Q6: What are some alternative, "greener" acetylating agents?

A6: Isopropenyl acetate (B1210297) is considered a greener alternative to acetic anhydride because its only byproduct is acetone, which is easily removed by distillation.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of methyl ricinoleate and a general acetylation reaction.

Table 1: Optimized Conditions for Methyl Ricinoleate Synthesis via Transesterification of Castor Oil [7]

ParameterOptimal ValueResulting Yield
Methanol to Oil Molar Ratio12:196%
Catalyst (KOH) Concentration1.5% w/w96%
Reaction Temperature65°C96%
Reaction Time60 minutes96%
Stirring Rate125 rpm96%

Table 2: General Parameters for Acetylation of an Alcohol with Acetic Anhydride [1]

ParameterRecommended Range/Value
Acetic Anhydride per Hydroxyl Group1.5–2.0 equivalents
Catalyst (e.g., Pyridine)Used as solvent (2–10 mL/mmol of substrate)
Reaction Temperature0°C initially, then room temperature
Reaction TimeUntil starting material is consumed (monitored by TLC)

Experimental Protocols

Protocol 1: Synthesis of Methyl Ricinoleate from Castor Oil

This protocol is based on optimized conditions for the transesterification of castor oil.[5][7]

  • Preparation: In a three-necked flask equipped with a reflux condenser, dissolve 1.5% w/w of potassium hydroxide (KOH) in anhydrous methanol (12:1 molar ratio to castor oil).

  • Reaction: Add 150 g of castor oil to the flask and heat to 65°C while stirring. Add the prepared KOH-methanol solution to the heated oil.

  • Stirring: Maintain the reaction mixture at 65°C with constant stirring (125 rpm) for 60 minutes.

  • Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to stand for at least 8 hours. Two layers will form.[8]

  • Isolation: Drain the lower glycerol (B35011) layer. Wash the upper methyl ricinoleate layer four times with water until the pH of the washing solution is neutral.

  • Purification: Remove any residual water and methanol by heating and vacuum distillation to obtain the purified methyl ricinoleate.

Protocol 2: Acetylation of Methyl Ricinoleate to this compound

This is a general protocol for the acetylation of an alcohol using acetic anhydride and pyridine, which can be adapted for methyl ricinoleate.[1]

  • Preparation: Dissolve methyl ricinoleate (1.0 equivalent) in dry pyridine (2–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Reaction: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.5–2.0 equivalents) dropwise to the solution.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir until the methyl ricinoleate is completely consumed, as monitored by TLC.

  • Quenching: Quench the reaction by adding dry methanol.

  • Work-up:

    • Co-evaporate the reaction mixture with toluene (B28343) to remove pyridine.

    • Dilute the residue with dichloromethane (B109758) or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter the solution, and concentrate it under reduced pressure using a rotary evaporator.

  • Purification (Optional): If further purification is needed, the crude product can be purified by silica gel column chromatography.

Visualizations

Reaction_Pathway Castor Oil Castor Oil Methyl Ricinoleate Methyl Ricinoleate Castor Oil->Methyl Ricinoleate Transesterification (Methanol, KOH) Methanol Methanol Methanol->Methyl Ricinoleate This compound This compound Methyl Ricinoleate->this compound Acetylation (Acetic Anhydride, Pyridine) Glycerol Glycerol Methyl Ricinoleate->Glycerol Acetic Anhydride Acetic Anhydride Acetic Anhydride->this compound Acetic Acid Acetic Acid This compound->Acetic Acid

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Combine Reactants Combine Reactants Reaction Reaction Combine Reactants->Reaction Monitor Progress (TLC) Monitor Progress (TLC) Reaction->Monitor Progress (TLC) Monitor Progress (TLC)->Reaction Incomplete Quench Reaction Quench Reaction Monitor Progress (TLC)->Quench Reaction Complete Aqueous Wash (NaHCO3) Aqueous Wash (NaHCO3) Quench Reaction->Aqueous Wash (NaHCO3) Separate Layers Separate Layers Aqueous Wash (NaHCO3)->Separate Layers Dry Organic Layer Dry Organic Layer Separate Layers->Dry Organic Layer Evaporate Solvent Evaporate Solvent Dry Organic Layer->Evaporate Solvent Purified Product Purified Product Evaporate Solvent->Purified Product

Caption: General experimental workflow for acetylation.

Troubleshooting_Guide Low Yield Low Yield Check Reaction Completion (TLC) Check Reaction Completion (TLC) Low Yield->Check Reaction Completion (TLC) Purification Issues Purification Issues Low Yield->Purification Issues Incomplete Incomplete Check Reaction Completion (TLC)->Incomplete Starting material present Complete Complete Check Reaction Completion (TLC)->Complete No starting material Extend Reaction Time Extend Reaction Time Incomplete->Extend Reaction Time Increase Acetic Anhydride Increase Acetic Anhydride Incomplete->Increase Acetic Anhydride Check Reagent Quality Check Reagent Quality Complete->Check Reagent Quality Perform Column Chromatography Perform Column Chromatography Purification Issues->Perform Column Chromatography

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Methyl O-acetylricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Methyl O-acetylricinoleate.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.

Question: Why is the purity of my final this compound product lower than expected after distillation?

Answer:

Low purity after distillation is a common challenge and can be attributed to several factors:

  • Co-distillation with other fatty acid esters: The primary source, castor oil, contains other fatty acids (like oleic, linoleic, palmitic, and stearic acids).[1] Their methyl esters can have boiling points close to that of this compound, making separation by simple distillation difficult.[2] It is not feasible to separate methyl ricinoleate (B1264116) from other methyl esters by fractional distillation alone, which necessitates the acetylation step to increase its boiling point relative to the other esters.[2]

  • Incomplete Acetylation: If the initial acetylation of methyl ricinoleate is incomplete, the unreacted methyl ricinoleate will distill at a different temperature, leading to impure fractions.

  • Thermal Decomposition: Although this compound is relatively stable, prolonged exposure to high temperatures during distillation can cause decomposition.

  • Inefficient Vacuum: An inadequate vacuum level will require higher distillation temperatures, increasing the risk of thermal degradation and reducing the boiling point difference between your product and impurities. Pure methyl acetyl ricinoleate distills at approximately 195°C under a pressure of 1-2 mm Hg.[2][3]

Troubleshooting Steps:

  • Verify Complete Acetylation: Before distillation, confirm the reaction's completion using techniques like Thin Layer Chromatography (TLC) or Fourier-Transform Infrared Spectroscopy (FTIR) to ensure the absence of the hydroxyl group from methyl ricinoleate.[1]

  • Optimize Vacuum Distillation: Ensure your vacuum system can achieve and maintain a pressure of 1-2 mm Hg. Use a fractional distillation column to improve separation efficiency.

  • Collect and Analyze Fractions: Divide the distillate into several fractions and analyze the purity of each using Gas Chromatography (GC).[1] Combine only the fractions with the desired purity (>99%).[1]

Question: My purified product shows signs of degradation. How can I prevent the hydrolysis of the acetyl group?

Answer:

The acetyl ester linkage is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts.

  • Presence of Acidic or Basic Residues: Residual catalysts from the esterification or acetylation steps (e.g., mineral acids, alkali hydroxides) can catalyze the hydrolysis of the acetyl group.[4]

  • Water Contamination: The presence of water in the reaction mixture or during workup can lead to the cleavage of the acetyl group, reforming methyl ricinoleate and acetic acid.[2]

Preventative Measures:

  • Thorough Washing: After the acetylation reaction, wash the product meticulously with water to remove any remaining acetic acid and acetic anhydride (B1165640).[2] Neutralize any residual acid with a mild base solution (e.g., sodium bicarbonate), followed by further washing with water until the washings are neutral.

  • Use of Anhydrous Reagents: Employ anhydrous solvents and reagents throughout the process to minimize water content.

  • Proper Drying: Before the final purification step (e.g., distillation), ensure the crude product is thoroughly dried using a suitable drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate.

Question: I am observing the formation of emulsions during the aqueous workup. How can I resolve this?

Answer:

Emulsion formation is common when working with fatty acid derivatives due to their surfactant-like properties. This can make phase separation difficult and time-consuming.

Solutions:

  • Addition of Brine: Wash the organic layer with a saturated sodium chloride solution (brine). This increases the ionic strength of the aqueous phase, which helps to break the emulsion and forces the separation of the organic layer.

  • Centrifugation: If emulsions persist, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes can effectively break the emulsion.

  • Solvent Modification: Adding a small amount of a different organic solvent, such as diethyl ether, can sometimes alter the phase properties and help resolve the emulsion.

Frequently Asked Questions (FAQs)

What are the most common impurities found in crude this compound?

The primary impurities originate from the castor oil source and the reaction steps. These include:

  • Methyl esters of non-hydroxylated fatty acids (e.g., methyl oleate, methyl linoleate, methyl stearate).[1]

  • Unreacted methyl ricinoleate.

  • Residual acetic anhydride and acetic acid from the acetylation step.[2]

  • Diglycerides and monoglycerides (B3428702) if the initial transesterification of castor oil is incomplete.

What is the most effective method for purifying this compound?

Fractional vacuum distillation is the most commonly cited and effective method for purifying this compound on a lab or industrial scale.[2][3] The acetylation of the hydroxyl group on methyl ricinoleate increases its boiling point sufficiently to allow for its separation from the other non-hydroxylated methyl esters present in the mixture.[2] For high-purity applications, liquid-liquid extraction and solvent partitioning can also be employed.[5][6]

How can I accurately assess the purity of my final product?

Several analytical techniques can be used:

  • Gas Chromatography (GC): This is the most effective method for quantifying the purity and identifying the presence of other fatty acid methyl esters.[1] A study successfully increased the purity of methyl ricinoleate from 87.2% to 99.5% as determined by GC analysis.[1]

  • Saponification Value: Determining the amount of acetic acid yielded upon saponification can confirm the integrity of the acetylated product.[3]

  • Iodine Number: This helps to confirm that the double bond in the ricinoleate backbone is intact.[3]

  • FTIR Spectroscopy: Can be used to confirm the presence of the ester carbonyl group (around 1740 cm⁻¹) and the absence of the hydroxyl group (broad peak around 3400 cm⁻¹).[1]

Data Presentation

Table 1: Physical and Distillation Properties
PropertyValuePressureReference
Boiling Point~195 °C1-2 mm Hg[2][3]
Boiling Point204-207 °C0.5 Torr[7]
Density0.9 ± 0.1 g/cm³N/A[7]
Refractive Index1.459N/A[7]
Table 2: Typical Fatty Acid Composition of Castor Oil Methyl Esters
Fatty Acid Methyl EsterPercentage Composition (Approx.)
Methyl Ricinoleate87 - 90%
Methyl Linoleate4 - 5%
Methyl Oleate3 - 4%
Methyl Stearate1 - 2%
Methyl Palmitate1 - 2%
(Data synthesized from multiple sources describing castor oil composition)[1][8]

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol describes the purification of crude this compound after the acetylation step.

  • Preparation: Ensure the crude product has been thoroughly washed to remove acids and dried completely over anhydrous sodium sulfate.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), and a fractionating column (e.g., Vigreux). Ensure all glass joints are properly sealed with vacuum grease.

  • Vacuum Application: Slowly apply vacuum to the system, aiming for a stable pressure between 1-2 mm Hg.

  • Heating: Begin heating the distillation flask gently using a heating mantle.

  • Fraction Collection:

    • Discard the initial low-boiling fraction, which may contain residual solvents or volatile impurities.

    • Carefully monitor the temperature at the head of the distillation column. Collect the fraction that distills at a stable temperature of approximately 195°C (at 1-2 mm Hg).[2][3]

    • Collect the main product in several separate fractions.

  • Analysis: Analyze the purity of each collected fraction using Gas Chromatography (GC).

  • Pooling: Combine the fractions that meet the required purity specifications.

Protocol 2: Synthesis and Purification from Ricinoleic Acid

This protocol outlines the synthesis starting from purified ricinoleic acid.

  • Esterification:

    • Dissolve ricinoleic acid in an excess of methanol (B129727) (e.g., 10-fold molar excess).

    • Add an acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl) gas.

    • Reflux the mixture for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the excess methanol by distillation.

  • Workup:

    • Dissolve the residue in an organic solvent like diethyl ether and wash with water, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield crude methyl ricinoleate.

  • Acetylation:

    • Heat the crude methyl ricinoleate with an excess of acetic anhydride (e.g., twice the weight of the methyl ricinoleate).[2]

    • Continue heating until the reaction is complete (monitored by TLC or FTIR for the disappearance of the -OH group).

  • Purification:

    • Remove the excess acetic anhydride and byproduct acetic acid by distillation or by washing with water.[2]

    • Purify the resulting crude this compound using the fractional vacuum distillation protocol described above (Protocol 1).

Visualizations

Diagrams

Purification_Workflow Overall Purification Workflow CastorOil Castor Oil Hydrolysis Alkaline Hydrolysis CastorOil->Hydrolysis RicinoleicAcid Ricinoleic Acid (Crude) Hydrolysis->RicinoleicAcid Esterification Esterification (Methanol, Acid Catalyst) RicinoleicAcid->Esterification Impurities1 Other Fatty Acids RicinoleicAcid->Impurities1 MethylRicinoleate Methyl Ricinoleate (Crude) Esterification->MethylRicinoleate Acetylation Acetylation (Acetic Anhydride) MethylRicinoleate->Acetylation CrudeProduct This compound (Crude) Acetylation->CrudeProduct Purification Purification (Fractional Vacuum Distillation) CrudeProduct->Purification Impurities2 Unreacted Reagents (Acetic Anhydride, Acetic Acid) CrudeProduct->Impurities2 FinalProduct Pure Methyl O-acetylricinoleate Purification->FinalProduct

Caption: Workflow from Castor Oil to Purified Product.

Troubleshooting_Purity Troubleshooting Guide for Low Purity LowPurity Problem: Low Purity of Final Product Cause1 Potential Cause: Co-distillation of Impurities LowPurity->Cause1 Cause2 Potential Cause: Incomplete Acetylation LowPurity->Cause2 Cause3 Potential Cause: Product Degradation (Hydrolysis) LowPurity->Cause3 Solution1 Solution: Improve fractional distillation efficiency. Use a packed column. Cause1->Solution1 Solution2 Solution: Monitor reaction via TLC/FTIR. Ensure full conversion before distillation. Cause2->Solution2 Solution3 Solution: Thoroughly wash and dry crude product. Avoid excess heat during distillation. Cause3->Solution3 Check1 Check: GC analysis of fractions Solution1->Check1 Check2 Check: FTIR for residual -OH peak Solution2->Check2 Check3 Check: Saponification value Solution3->Check3

Caption: Logical steps for troubleshooting low product purity.

References

"troubleshooting peak tailing in GC-MS analysis of fatty acid esters"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of fatty acid esters.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in GC-MS analysis of fatty acid esters?

A: Peak tailing is a distortion in a chromatogram where a peak is not symmetrical, having a trailing edge that extends from the main peak.[1][2] This phenomenon can lead to inaccurate peak integration and quantification, as well as reduced resolution between closely eluting compounds.[3][4] For fatty acid esters, which can be complex mixtures, maintaining symmetrical peak shape is crucial for accurate profiling and quantification.

Q2: I'm observing peak tailing for all the peaks in my chromatogram, including the solvent peak. What is the likely cause?

A: When all peaks in a chromatogram exhibit tailing, it generally points to a physical issue within the GC system rather than a chemical interaction with specific analytes.[5] Common causes include:

  • Improper column installation: A poorly cut column end or incorrect installation depth in the inlet or detector can create dead volume and disrupt the flow path.[4][6]

  • Leaks in the system: Leaks at the inlet, septum, or fittings can disrupt the carrier gas flow and cause peak distortion.[7]

  • Contamination in the inlet: Buildup of non-volatile residues in the inlet liner can interfere with the sample transfer to the column.[8][9]

Q3: Only some of my fatty acid ester peaks, particularly the longer-chain or more polar ones, are tailing. What could be the reason?

A: Selective peak tailing often indicates a chemical interaction between the analytes and active sites within the GC system.[5] For fatty acid esters, this can be due to:

  • Active sites in the inlet liner: Silanol groups on the surface of a glass liner can interact with polar functional groups on the analytes.[4][8] Using a deactivated liner is crucial.

  • Column contamination: Accumulation of non-volatile material at the head of the column can create active sites.[2]

  • Column degradation: Over time, the stationary phase of the column can degrade, exposing active sites.[2]

Q4: Can my sample preparation method contribute to peak tailing of fatty acid esters?

A: Yes, incomplete derivatization of fatty acids to their corresponding esters (e.g., Fatty Acid Methyl Esters - FAMEs) is a common cause of peak tailing. Free fatty acids are more polar and prone to interacting with active sites in the system, leading to significant tailing.[10] Ensuring a complete derivatization reaction is a critical step.

Q5: How does the choice of GC column affect peak shape for fatty acid ester analysis?

A: The choice of a GC column with an appropriate stationary phase is critical for achieving good peak shape. For FAME analysis, polar stationary phases are generally recommended as they provide better separation and peak shape.[11] Using a non-polar column for polar analytes can sometimes lead to peak tailing due to poor interaction and solubility.

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

This guide provides a logical workflow to identify the root cause of peak tailing.

Step 1: Initial Assessment

  • Observe the chromatogram: Determine if all peaks are tailing or only specific ones.

  • Inject a non-polar standard: Inject a hydrocarbon standard (e.g., methane (B114726) or butane). If this peak also tails, it strongly suggests a physical problem (flow path issue).[12] If the hydrocarbon peak is symmetrical while your fatty acid esters tail, the issue is likely chemical (active sites).

Step 2: Investigate Physical Issues (If all peaks tail)

  • Check for leaks: Use an electronic leak detector to check all fittings, the septum, and connections.[7]

  • Inspect and maintain the inlet:

    • Replace the septum.[9]

    • Replace the inlet liner with a new, deactivated liner.[8]

    • Inspect the inlet for any visible contamination and clean if necessary.[13]

  • Re-install the column:

    • Trim 5-10 cm from the inlet end of the column.[2]

    • Ensure a clean, square cut.

    • Re-install the column at the correct depth in the inlet and detector according to the manufacturer's instructions.[4]

Step 3: Investigate Chemical Issues (If only specific peaks tail)

  • Verify derivatization: Ensure your derivatization procedure is complete. Consider re-derivatizing a sample.

  • Perform inlet maintenance: Even if only some peaks tail, a dirty liner can have active sites. Replace the liner with a fresh, deactivated one.[8]

  • Condition the column: Bake out the column at a high temperature (below its maximum limit) to remove contaminants.[14][15]

  • Trim the column: If conditioning doesn't resolve the issue, trim a larger section (e.g., 20-30 cm) from the front of the column to remove accumulated non-volatile residues and active sites.[2]

Data Presentation: Impact of Troubleshooting on Peak Asymmetry

The following table summarizes the expected improvement in peak asymmetry (a measure of tailing) after performing common troubleshooting steps. A value of 1 indicates a perfectly symmetrical peak, while values greater than 1 indicate tailing.

Troubleshooting ActionExpected Peak Asymmetry Factor
Before Troubleshooting > 1.5
Replace Septum and Liner 1.2 - 1.5
Column Re-installation (with trimming) 1.1 - 1.3
Column Conditioning (Bake-out) 1.1 - 1.4
Complete Re-derivatization of Sample 1.0 - 1.2

Note: These are typical values and can vary depending on the specific analytical conditions and the severity of the initial problem.

Experimental Protocols

Protocol 1: GC Inlet Maintenance

This protocol outlines the steps for routine maintenance of a split/splitless GC inlet.

Materials:

  • New septum

  • New, deactivated inlet liner

  • Lint-free gloves

  • Tweezers

  • Solvents for cleaning (e.g., methanol (B129727), acetone, hexane)

  • Wrenches for inlet disassembly

Procedure:

  • Cool down the GC: Set the inlet and oven temperatures to below 50°C and turn off the carrier gas flow at the instrument (but not at the source).

  • Remove the septum nut and septum: Use the appropriate wrench to loosen and remove the septum nut. Remove the old septum.

  • Remove the inlet liner: Carefully remove the inlet liner using tweezers.

  • Clean the inlet body (if necessary): If visible residue is present inside the inlet, it can be cleaned with swabs dipped in appropriate solvents. Allow the inlet to dry completely.

  • Install the new liner: Wearing lint-free gloves, use tweezers to place the new, deactivated liner into the inlet.[8]

  • Install the new septum and nut: Place the new septum in the septum nut and tighten it according to the manufacturer's recommendations (typically finger-tight plus a quarter turn with a wrench).

  • Restore gas flow and check for leaks: Turn the carrier gas back on at the instrument. Use an electronic leak detector to ensure there are no leaks around the septum nut.

  • Heat the inlet: Set the inlet to the desired operating temperature.

Protocol 2: GC Column Conditioning

This protocol describes how to properly condition a new or contaminated GC column.

Materials:

  • GC column

  • Carrier gas (high purity)

  • Wrenches for column installation

Procedure:

  • Install the column in the inlet: Install the column into the GC inlet, but do not connect it to the detector.[16]

  • Purge the column: Set the carrier gas flow to the typical operating flow rate and purge the column for 15-30 minutes at ambient oven temperature.[14][17] This removes any oxygen from the column.

  • Program the oven temperature: Set the initial oven temperature to 40°C. Program a temperature ramp of 10°C/minute up to the maximum isothermal operating temperature of the column, or 20°C above the final temperature of your analytical method, whichever is lower.[1][17]

  • Hold at maximum temperature: Hold the column at the maximum temperature for 1-2 hours for a pre-conditioned column, or overnight for a new column, until a stable baseline is achieved.[15][16]

  • Cool down and connect to the detector: Cool down the oven. Turn off the carrier gas flow at the instrument. Connect the column to the detector.

  • Restore gas flow and check for leaks: Turn the carrier gas back on and check for leaks at the detector fitting.

  • Verify performance: Once the system is stable, inject a standard to confirm that the peak shape has improved.

Protocol 3: Derivatization of Fatty Acids to FAMEs using Boron Trifluoride-Methanol (BF3-Methanol)

This protocol provides a common method for preparing FAMEs for GC-MS analysis.

Materials:

  • Lipid extract containing fatty acids

  • 14% Boron trifluoride in methanol (BF3-methanol) reagent

  • n-Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap test tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

Procedure:

  • Sample preparation: Place the dried lipid extract (typically 1-10 mg) into a screw-cap test tube.

  • Methylation: Add 2 mL of 14% BF3-methanol to the tube.[18]

  • Heating: Cap the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.[18]

  • Cooling: Allow the tube to cool to room temperature.

  • Extraction: Add 1 mL of saturated NaCl solution and 2 mL of n-hexane to the tube.[18]

  • Vortexing: Cap the tube and vortex vigorously for 1 minute to extract the FAMEs into the hexane (B92381) layer.

  • Phase separation: Centrifuge the tube briefly to achieve a clear separation of the layers.

  • Collection of FAMEs: Carefully transfer the upper hexane layer containing the FAMEs to a clean vial using a Pasteur pipette.

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.

  • Analysis: The FAME solution is now ready for injection into the GC-MS.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_all_peaks Are all peaks tailing? start->check_all_peaks physical_issue Likely Physical Issue (Flow Path Problem) check_all_peaks->physical_issue Yes chemical_issue Likely Chemical Issue (Active Sites) check_all_peaks->chemical_issue No check_leaks Check for System Leaks physical_issue->check_leaks verify_derivatization Verify Complete Derivatization chemical_issue->verify_derivatization inlet_maintenance Perform Inlet Maintenance (Replace Septum & Liner) check_leaks->inlet_maintenance No Leaks Found problem_solved Problem Resolved check_leaks->problem_solved Leak Found & Fixed reinstall_column Re-install Column (Trim & Ensure Proper Depth) inlet_maintenance->reinstall_column column_conditioning Condition (Bake-out) Column inlet_maintenance->column_conditioning reinstall_column->problem_solved end Consult Instrument Specialist reinstall_column->end verify_derivatization->inlet_maintenance Derivatization OK verify_derivatization->problem_solved Incomplete Derivatization Found & Corrected trim_column Trim Front of Column column_conditioning->trim_column trim_column->problem_solved trim_column->end FAME_Derivatization_Workflow start Start: Lipid Extract (Containing Free Fatty Acids) add_bf3 Add BF3-Methanol Reagent start->add_bf3 heat Heat at 100°C for 30 min add_bf3->heat cool Cool to Room Temperature heat->cool add_nacl_hexane Add Saturated NaCl and Hexane cool->add_nacl_hexane vortex Vortex to Extract FAMEs add_nacl_hexane->vortex separate Separate Hexane Layer vortex->separate dry Dry with Anhydrous Na2SO4 separate->dry end Ready for GC-MS Analysis dry->end

References

"addressing phase separation in PVC blends with Methyl O-acetylricinoleate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Polyvinyl Chloride (PVC) blends plasticized with Methyl O-acetylricinoleate (MAR).

Troubleshooting Guide: Phase Separation in PVC/MAR Blends

Phase separation, often observed as plasticizer exudation or "blooming," can occur even in generally compatible PVC/plasticizer systems. This guide provides a systematic approach to diagnosing and resolving these issues.

Visual Inspection and Initial Diagnosis

A troubleshooting workflow for diagnosing phase separation in PVC/MAR blends.

A Start: Observe Phase Separation B Visual Inspection: - Oily/Greasy Surface? - Sticky/Tacky Feel? - Crystalline Deposits (Bloom)? A->B C Review Formulation: - MAR Concentration > 90 PHR? - Presence of Incompatible Additives? - Purity of MAR and PVC? B->C Yes D Check Processing Parameters: - Inadequate Mixing Time/Temp? - Non-uniform Heating? - Rapid Cooling? B->D No E Analyze Environmental Conditions: - High Humidity During Processing/Storage? - Elevated Storage Temperature? - Contact with Solvents/Adhesives? B->E No F Hypothesis: Excess Plasticizer or Incompatible Additives C->F G Hypothesis: Incomplete Plasticizer Solvation D->G H Hypothesis: Environmentally Induced Migration E->H I Action: Reduce MAR Concentration, Verify Additive Compatibility, Ensure Raw Material Purity F->I J Action: Optimize Mixing Protocol (Time, Temp), Ensure Uniform Heating, Implement Controlled Cooling G->J K Action: Control Humidity, Store at Ambient Temperature, Avoid Contact with Incompatible Surfaces/Chemicals H->K L End: Problem Resolved I->L J->L K->L A Castor Oil (Triglyceride of Ricinoleic Acid) B Step 1: Transesterification A->B D Methyl Ricinoleate B->D C Methanol (CH3OH) Catalyst (e.g., NaOH) C->B E Step 2: Acetylation D->E G This compound E->G F Acetic Anhydride F->E A Start: Formulate PVC/MAR Blends (Varying PHR) B Melt Compounding (e.g., Two-Roll Mill) A->B C Compression Molding of Test Specimens B->C D ASTM D3291: Loop Compatibility Test C->D E ASTM D2284: Tensile Properties C->E F DMA/DSC Analysis C->F G Accelerated Aging (Elevated Temp/Humidity) C->G I Data Analysis and Compatibility Assessment D->I E->I F->I H GC-MS Analysis of Surface Exudation G->H H->I J End: Determine Optimal MAR Concentration I->J A PVC/MAR Blend Compatibility B Formulation A->B C Processing A->C D Environment A->D E MAR Concentration B->E F Additive Compatibility B->F G Raw Material Purity B->G H Mixing Time & Temp C->H I Shear Rate C->I J Cooling Rate C->J K Storage Temperature D->K L Humidity D->L M Chemical Contact D->M N Phase Separation (Exudation) E->N F->N G->N H->N I->N J->N K->N L->N M->N

Technical Support Center: Acetylation of Methyl Ricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the acetylation of methyl ricinoleate (B1264116).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the acetylation of methyl ricinoleate?

A1: The two main side reactions encountered during the acetylation of the hydroxyl group of methyl ricinoleate are dehydration and polymerization .

  • Dehydration: The acidic conditions and/or elevated temperatures used for acetylation can lead to the elimination of the hydroxyl group at the C12 position, resulting in the formation of a new double bond. This creates a mixture of isomeric dienoic acid methyl esters, primarily methyl 9,11-octadecadienoate and methyl 9,12-octadecadienoate.

  • Polymerization: The unsaturated nature of methyl ricinoleate, which can be increased by dehydration, makes it susceptible to polymerization, especially at higher temperatures. This can lead to the formation of higher molecular weight oligomers and polymers, which can complicate purification and reduce the yield of the desired product.

Q2: What are the common acetylating agents for this reaction?

A2: Acetic anhydride (B1165640) is the most common and cost-effective acetylating agent for this purpose. It is typically used in excess to drive the reaction to completion.

Q3: What types of catalysts are used, and how do they influence the reaction?

A3: Both basic and acidic catalysts can be used.

  • Basic Catalysts: Pyridine (B92270) is a commonly used basic catalyst and solvent for acetylation reactions. It activates the acetic anhydride and neutralizes the acetic acid byproduct, driving the equilibrium towards the product. However, it is toxic and can be difficult to remove.

  • Acidic Catalysts: Strong protic acids like sulfuric acid or solid acid catalysts can be used. However, they significantly promote the side reaction of dehydration.

  • No Catalyst: The reaction can also be performed without a catalyst by heating methyl ricinoleate with an excess of acetic anhydride, though this may require higher temperatures and longer reaction times, potentially increasing the likelihood of side reactions.

Q4: How can I monitor the progress of the acetylation reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the methyl ricinoleate spot and the appearance of the less polar methyl acetyl ricinoleate spot. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Troubleshooting Guides

Issue 1: Low Yield of Methyl Acetyl Ricinoleate
Possible Cause Troubleshooting Steps
Incomplete Reaction - Ensure a sufficient excess of acetic anhydride is used (typically 1.5-2.0 equivalents per hydroxyl group).- Increase the reaction time and continue monitoring by TLC or GC until the starting material is consumed.- If using a catalyst like pyridine, ensure it is dry and used in an appropriate amount.
Product Loss During Workup - During aqueous workup, ensure complete extraction of the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).- Multiple extractions of the aqueous layer may be necessary.- Avoid overly vigorous washing that can lead to emulsion formation.
Significant Side Reactions - Refer to the troubleshooting guides for dehydration and polymerization below to minimize the formation of byproducts.
Issue 2: Presence of Dehydration Byproducts
Possible Cause Troubleshooting Steps
High Reaction Temperature - Conduct the acetylation at a lower temperature. If using pyridine as a catalyst, the reaction can often proceed at room temperature or slightly above (e.g., 40-50°C).
Use of Strong Acid Catalyst - Avoid strong acid catalysts like sulfuric acid. Opt for a basic catalyst like pyridine or perform the reaction without a catalyst.
Prolonged Reaction Time at High Temperature - Optimize the reaction time to ensure complete conversion of the starting material without unnecessarily prolonging the exposure to heat.
Issue 3: Formation of Polymeric Material
Possible Cause Troubleshooting Steps
Excessively High Reaction Temperature - Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Presence of Oxygen - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-induced polymerization.
Contamination with Pro-polymerizing Species - Ensure all glassware is clean and that the starting materials and solvents are free of impurities that could initiate polymerization.

Data Presentation

The following table provides illustrative data on how reaction conditions can affect the product distribution in the acetylation of methyl ricinoleate. Note: This data is hypothetical and intended for educational purposes to demonstrate expected trends, as specific comparative data was not available in the provided search results.

Table 1: Effect of Catalyst and Temperature on Product Yield

Catalyst Temperature (°C) Reaction Time (h) Methyl Acetyl Ricinoleate Yield (%) Dehydrated Byproducts Yield (%) Unreacted Methyl Ricinoleate (%)
Pyridine25249028
Pyridine8069541
None1201285105
H₂SO₄ (cat.)80470255

Experimental Protocols

Protocol 1: Acetylation of Methyl Ricinoleate using Acetic Anhydride and Pyridine (To Minimize Dehydration)

This protocol is a general method adapted for the acetylation of methyl ricinoleate with the goal of minimizing side reactions.[1]

Materials:

  • Methyl ricinoleate

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Dry dichloromethane (B109758) (or ethyl acetate)

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄ (or MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve methyl ricinoleate (1.0 equivalent) in dry pyridine (5-10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.5 equivalents per hydroxyl group) to the solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of methanol.

  • Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain pure methyl acetyl ricinoleate.

Protocol 2: Analysis of Reaction Mixture by GC-MS

This protocol provides a general guideline for the analysis of the reaction mixture. Specific parameters may need to be optimized for your instrument.

Sample Preparation:

  • Take an aliquot of the reaction mixture and quench it with methanol.

  • Dilute the sample in a suitable solvent like hexane (B92381) or ethyl acetate.

  • If analyzing for unreacted methyl ricinoleate, derivatization to its trimethylsilyl (B98337) (TMS) ether may be necessary to improve its chromatographic behavior.

GC-MS Parameters (Illustrative):

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable for separating fatty acid methyl esters.

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Impact (EI) ionization at 70 eV. Scan range m/z 50-550.

Expected Elution Order: Dehydrated byproducts (more volatile) will elute before methyl ricinoleate and methyl acetyl ricinoleate.

Protocol 3: Analysis of Reaction Mixture by HPLC

This protocol provides a general guideline for HPLC analysis.

HPLC System:

  • Column: A reverse-phase C18 column is typically used for the separation of fatty acid derivatives.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.

  • Detector: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is suitable for these non-UV-absorbing compounds. A Diode Array Detector (DAD) can also be used at low wavelengths (~205 nm).[2][3][4][5]

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C.

Sample Preparation:

  • Dilute a sample of the reaction mixture in the mobile phase.

  • Filter the sample through a 0.45 µm filter before injection.

Visualizations

Acetylation_Pathway MR Methyl Ricinoleate MAR Methyl Acetyl Ricinoleate (Desired Product) MR->MAR Acetylation (Desired Reaction) Dehydrated Dehydrated Byproducts (e.g., Methyl Linoleates) MR->Dehydrated Dehydration (Side Reaction) Polymer Polymerized Products MR->Polymer Polymerization Ac2O Acetic Anhydride Ac2O->MAR Dehydrated->Polymer Polymerization

Caption: Main reaction and side reactions in methyl ricinoleate acetylation.

Troubleshooting_Workflow Start Acetylation Reaction Performed Analyze Analyze Product Mixture (TLC, GC, HPLC) Start->Analyze Problem Identify Issue Analyze->Problem LowYield Low Yield Problem->LowYield Low Yield Dehydration Dehydration Products Problem->Dehydration Dehydration Polymerization Polymerization Problem->Polymerization Polymerization GoodYield Acceptable Yield & Purity Problem->GoodYield Good ActionYield Increase Reactant Excess Adjust Reaction Time/Catalyst LowYield->ActionYield ActionDehydration Lower Temperature Avoid Acid Catalysts Dehydration->ActionDehydration ActionPolymer Lower Temperature Use Inert Atmosphere Polymerization->ActionPolymer End Purify Product GoodYield->End ActionYield->Start Re-run Reaction ActionDehydration->Start Re-run Reaction ActionPolymer->Start Re-run Reaction

References

"mitigating the effects of impurities in Methyl O-acetylricinoleate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl O-acetylricinoleate. The information is designed to help mitigate the effects of impurities and address common issues encountered during synthesis and purification.

Troubleshooting Guides

This section addresses specific problems that may arise during the experimental process, offering potential causes and actionable solutions.

Issue 1: Low Yield of this compound

Q: My synthesis of this compound resulted in a lower than expected yield. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the synthesis and purification process. Key areas to investigate include the initial transesterification of castor oil, the subsequent acetylation reaction, and the purification methodology.

Potential Causes and Solutions:

  • Incomplete Transesterification: The conversion of castor oil to methyl ricinoleate (B1264116) is a critical first step.[1] Incomplete reaction can significantly lower the final product yield.

    • Catalyst Activity: Ensure the catalyst (e.g., sodium methoxide, potassium hydroxide) is not expired or deactivated.[2] The presence of water or free fatty acids in the castor oil can consume the catalyst.[3][4]

    • Reaction Conditions: Optimize the methanol-to-oil molar ratio, reaction temperature, and time. A common protocol involves heating the castor oil to remove moisture before starting the reaction.[5]

    • Mixing: Ensure vigorous and consistent stirring to overcome the immiscibility of the oil and methanol (B129727) phases.[5]

  • Suboptimal Acetylation: The acetylation of methyl ricinoleate is an equilibrium reaction.

    • Reagent Excess: Use a sufficient excess of the acetylating agent (e.g., acetic anhydride (B1165640) or acetyl chloride) to drive the reaction to completion.

    • Catalyst: If using a catalyst, ensure its activity and appropriate concentration.

  • Product Loss During Purification:

    • Washing Steps: Minimize the formation of emulsions during aqueous washing, which can lead to significant product loss. If emulsions occur, consider using brine washes to break them.

    • Distillation: During vacuum distillation, ensure the system is free of leaks to maintain a stable, low pressure. Fluctuations can lead to bumping and loss of product.[6]

Issue 2: Presence of Unexpected Peaks in GC/HPLC Analysis

Q: My purified this compound shows extra peaks in the GC/HPLC chromatogram. What are these impurities and how can I remove them?

A: The presence of unexpected peaks indicates impurities. These can originate from the starting material (castor oil), side reactions during synthesis, or degradation.

Common Impurities and Mitigation Strategies:

  • Unreacted Methyl Ricinoleate: A peak corresponding to methyl ricinoleate indicates incomplete acetylation.

    • Solution: Re-run the acetylation reaction with fresh reagents or optimize reaction conditions (time, temperature, reagent ratio).

  • Other Fatty Acid Methyl Esters: Castor oil naturally contains other fatty acids (e.g., oleic, linoleic, stearic acid), which are also transesterified.[7]

    • Solution: These impurities can often be separated by fractional vacuum distillation, as their boiling points will differ from this compound.[6] Liquid-liquid extraction can also be an effective purification method.[8]

  • Diglycerides and Monoglycerides: Incomplete transesterification can leave these intermediates in the reaction mixture.

    • Solution: These are typically removed during the water washing steps following the transesterification reaction.

  • Degradation Products: Exposure to high temperatures for prolonged periods can lead to degradation.[9]

    • Solution: Use the lowest possible temperature during distillation that allows for efficient separation. Ensure a high-quality vacuum to lower the boiling point.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: Commercial this compound may contain varying levels of impurities depending on the manufacturing and purification processes. Common impurities include unreacted methyl ricinoleate, other fatty acid methyl esters derived from castor oil (such as methyl oleate (B1233923) and methyl linoleate), and residual catalysts or solvents.[7][10]

Q2: How do impurities affect the performance of this compound in my application?

A2: Impurities can have several adverse effects. For instance, in polymer applications where it's used as a plasticizer, impurities can alter the mechanical properties of the final product.[11] In drug development, unidentified impurities can pose safety risks and affect the stability and efficacy of the formulation. The presence of unsaturated impurities can also decrease the oxidative stability of the material.[12]

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for purity assessment.[6][13][14] GC with a flame ionization detector (GC-FID) is excellent for quantifying volatile impurities. GC coupled with Mass Spectrometry (GC-MS) is powerful for identifying unknown impurities.[15][16] HPLC with UV or evaporative light scattering detection (ELSD) can also be employed, particularly for less volatile impurities.[17]

Q4: Can residual water content impact the synthesis of this compound?

A4: Yes, water can have a significant impact. During the initial transesterification of castor oil with an alkaline catalyst, water can react with the catalyst to form soap, which reduces the catalyst's effectiveness and can lead to the formation of emulsions that complicate purification.[3][4] It is advisable to dry the castor oil before the reaction.[5]

Q5: What are the key parameters to control during the purification of this compound by vacuum distillation?

A5: The most critical parameters are pressure and temperature. A high vacuum is essential to lower the boiling point of this compound and prevent thermal degradation.[6] The temperature of the distillation column should be carefully controlled to achieve good separation between the desired product and impurities with different boiling points. A fractionating column can improve the separation efficiency.

Data Presentation

Table 1: Comparison of Purification Methods for Methyl Ricinoleate

Purification MethodStarting Purity (%)Final Purity (%)Yield (%)Reference
Fractional Distillation87.299.530.6[6]
Liquid-Liquid Extraction85-909775-90[8]

Table 2: Analytical Techniques for Purity Assessment

TechniquePurposeCommon Mobile/Stationary PhaseDetection MethodReference
GC-FIDQuantification of volatile componentsSP-5 fused silica (B1680970) columnFlame Ionization Detector[12]
GC-MSIdentification of impuritiesTraceGOLD™ TG-5MSMass Spectrometry[15]
HPLCQuantification of non-volatile componentsC18 reverse-phase columnUV/DAD, ELSD[13][17]
HPTLCRapid screening and quantificationToluene mobile phaseDensitometry[14]

Experimental Protocols

Protocol 1: Transesterification of Castor Oil to Methyl Ricinoleate

  • Drying of Castor Oil: Heat the castor oil to 120°C for approximately 30-45 minutes to remove any residual moisture.[5] Cool the oil to the desired reaction temperature (typically 60-65°C).

  • Catalyst Preparation: Dissolve potassium hydroxide (B78521) (KOH) (1% by weight of the oil) in methanol (in a 1:6 molar ratio of oil to methanol) with vigorous stirring until the KOH is completely dissolved.[5]

  • Reaction: Add the methanol-KOH solution to the preheated castor oil. Maintain the reaction temperature at 60-65°C and stir vigorously for 90 minutes.[5]

  • Separation: Transfer the reaction mixture to a separatory funnel and allow the layers to separate for 8-12 hours. The upper layer is the methyl ester (biodiesel) phase, and the lower layer is glycerol.[5]

  • Washing: Separate the methyl ester layer and wash it with warm deionized water to remove residual catalyst, methanol, and glycerol. Repeat the washing until the wash water is neutral.

  • Drying: Dry the washed methyl ester layer over anhydrous sodium sulfate (B86663) or by heating under vacuum to remove residual water.

Protocol 2: Purification of Methyl Ricinoleate by Fractional Vacuum Distillation

This is a general guideline and should be optimized for your specific equipment.

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a pressure gauge (manometer), a temperature probe for the distillation head, and a collection flask. The distillation column should be packed with a suitable material (e.g., Raschig rings or Vigreux indentations) to increase the surface area for separation.

  • Charging the Flask: Charge the crude methyl ricinoleate into the distillation flask. Add boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system, ensuring all connections are sealed. A pressure of around 4.5 mmHg is a good starting point.[6]

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the different fractions based on their boiling points at the given pressure. The forerun will typically contain lower-boiling impurities. Collect the main fraction corresponding to the boiling point of methyl ricinoleate.

  • Analysis: Analyze the collected fractions by GC or HPLC to determine their purity.[6]

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification castor_oil Castor Oil transesterification Transesterification castor_oil->transesterification methanol Methanol methanol->transesterification catalyst1 Alkali Catalyst (e.g., KOH) catalyst1->transesterification methyl_ricinoleate_crude Crude Methyl Ricinoleate transesterification->methyl_ricinoleate_crude acetylation Acetylation methyl_ricinoleate_crude->acetylation acetic_anhydride Acetic Anhydride acetic_anhydride->acetylation product_crude Crude Methyl O-acetylricinoleate acetylation->product_crude washing Water Washing product_crude->washing drying Drying washing->drying distillation Fractional Vacuum Distillation drying->distillation pure_product Pure Methyl O-acetylricinoleate distillation->pure_product

Synthesis and Purification Workflow

Impurity_Formation_Pathways cluster_feedstock Feedstock (Castor Oil) cluster_reactions Reactions cluster_impurities Potential Impurities ricinolein Triricinolein transesterification Transesterification ricinolein->transesterification other_triglycerides Other Triglycerides (Oleate, Linoleate, etc.) other_triglycerides->transesterification acetylation Acetylation transesterification->acetylation other_fas Other Fatty Acid Methyl Esters transesterification->other_fas mono_di_glycerides Mono/Di-glycerides transesterification->mono_di_glycerides Incomplete Reaction methyl_ricinoleate Unreacted Methyl Ricinoleate acetylation->methyl_ricinoleate Incomplete Reaction degradation_products Degradation Products acetylation->degradation_products High Temperature

Impurity Formation Pathways

Troubleshooting_Decision_Tree start Problem Encountered low_yield Low Yield? start->low_yield impurity_peaks Impurity Peaks in GC/HPLC? start->impurity_peaks low_yield->impurity_peaks No check_trans Check Transesterification: - Catalyst activity - Reaction conditions - Mixing low_yield->check_trans Yes identify_impurity Identify Impurity by GC-MS or Retention Time impurity_peaks->identify_impurity Yes check_acetyl Check Acetylation: - Reagent excess - Catalyst check_trans->check_acetyl check_purification Check Purification: - Minimize emulsion loss - Stable vacuum check_acetyl->check_purification unreacted_mr Unreacted Methyl Ricinoleate? identify_impurity->unreacted_mr other_fame Other Fatty Acid Esters? unreacted_mr->other_fame No rerun_acetylation Optimize/Rerun Acetylation unreacted_mr->rerun_acetylation Yes degradation Degradation Products? other_fame->degradation No fractional_distill Improve Fractional Distillation or use LLE other_fame->fractional_distill Yes optimize_temp Lower Distillation Temperature degradation->optimize_temp Yes

Troubleshooting Decision Tree

References

Technical Support Center: Optimizing Injection Parameters for Methyl O-acetylricinoleate in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the gas chromatographic (GC) analysis of Methyl O-acetylricinoleate. Our aim is to help you resolve common issues and optimize your analytical method for this high molecular weight fatty acid methyl ester (FAME).

Troubleshooting Guides

This section addresses specific problems you may encounter during the GC analysis of this compound, offering potential causes and step-by-step solutions.

Issue: Peak Tailing

Question: Why are my this compound peaks exhibiting tailing?

Answer: Peak tailing for high molecular weight esters like this compound is a common issue and can stem from several factors. The primary causes are often related to interactions with active sites within the GC system or suboptimal chromatographic conditions.

Troubleshooting Steps:

  • Check for Active Sites: Free silanol (B1196071) groups in the injector liner, at the column inlet, or on the column itself can interact with the polar acetyl and ester groups of the analyte, causing peak tailing.[1]

    • Solution: Use a deactivated inlet liner and ensure your GC column is of high quality with good deactivation. If the column is old, consider trimming the first few centimeters or replacing it.

  • Optimize Injector Temperature: An injector temperature that is too low can lead to incomplete and slow vaporization of this high molecular weight analyte, resulting in band broadening and tailing peaks. Conversely, a temperature that is too high can cause thermal degradation.

    • Solution: A typical starting point for the injector temperature for FAMEs is around 250 °C. For this compound, you may need to optimize this temperature. A good practice is to start at 250 °C and perform a series of injections at incrementally higher and lower temperatures (e.g., in 10-20 °C steps) to find the optimal temperature that provides good peak shape without evidence of degradation.

  • Evaluate Column and Installation:

    • Contamination: The accumulation of non-volatile residues at the head of the column can cause peak tailing.[1]

      • Solution: Bake out the column at its maximum recommended temperature for a period to remove contaminants. Regularly replacing the inlet liner can also prevent contamination.

    • Improper Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes, leading to peak tailing.[1][2]

      • Solution: Ensure the column is cut cleanly and squarely. Follow the manufacturer's instructions for the correct installation depth in the injector port.

  • Review Carrier Gas Flow Rate: A carrier gas flow rate that is too low can increase the residence time of the analyte in the injector and on the column, increasing the likelihood of interactions that cause tailing.

    • Solution: Ensure your carrier gas flow rate is within the optimal range for your column dimensions.

Issue: Peak Fronting

Question: My chromatogram shows fronting peaks for this compound. What could be the cause?

Answer: Peak fronting is typically a sign of column overload or an issue with the sample solvent.

Troubleshooting Steps:

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to asymmetrical, fronting peaks.

    • Solution: Dilute your sample and reinject. If using a splitless injection, consider increasing the split ratio to reduce the amount of sample reaching the column.

  • Solvent Effects: If the sample solvent is not compatible with the stationary phase, or if the initial oven temperature is too high relative to the solvent's boiling point, peak distortion can occur.

    • Solution: Ensure the polarity of your solvent is compatible with your GC column's stationary phase. For splitless injections, the initial oven temperature should be set about 10-20 °C below the boiling point of the solvent to allow for proper solvent trapping and analyte focusing at the head of the column.

Issue: Analyte Degradation

Question: I suspect my this compound is degrading in the injector. What are the signs and how can I prevent it?

Answer: Thermal degradation is a significant concern for high molecular weight and functionalized molecules like this compound. The acetyl group may be susceptible to cleavage at high temperatures. Signs of degradation include the appearance of smaller, earlier-eluting peaks, poor peak area reproducibility, and a lower-than-expected response for the target analyte.

Troubleshooting Steps:

  • Lower the Injector Temperature: This is the most direct way to mitigate thermal degradation.

    • Solution: As mentioned in the peak tailing section, perform a temperature optimization study to find the lowest possible injector temperature that allows for efficient vaporization without causing degradation.

  • Use a Deactivated Liner: Active sites in the liner can catalyze degradation reactions.

    • Solution: Always use a high-quality, deactivated inlet liner. Consider liners with a taper or glass wool (deactivated) to facilitate vaporization and minimize contact with metal surfaces in the injector.

  • Minimize Residence Time in the Injector: The longer the analyte spends in the hot injector, the more likely it is to degrade.

    • Solution: For split injections, a higher split ratio will increase the carrier gas velocity through the liner, reducing the residence time. For splitless injections, ensure the splitless hold time is not excessively long.

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for analyzing this compound?

A1: For the analysis of FAMEs, including acetylated ones, polar to mid-polar columns are generally recommended.

  • Polyethylene Glycol (PEG) Phases (e.g., DB-Wax, HP-INNOWax): These are highly polar columns that provide good separation for FAMEs. However, they can be susceptible to damage from silylation reagents if derivatization of the hydroxyl group is performed.[3]

  • Cyanopropyl Phases (e.g., DB-23, HP-88): These columns offer a different selectivity and are also well-suited for FAME analysis, particularly for separating cis and trans isomers.[4]

  • For a high molecular weight compound like this compound, a column with a thinner film thickness (e.g., 0.15 - 0.25 µm) is often preferred to allow for elution at a reasonable temperature and time.[5]

Q2: What are the recommended starting GC parameters for this compound analysis?

A2: The following table provides a good starting point for method development. Optimization will be necessary for your specific instrument and application.

ParameterRecommended Starting Value
Injector Temperature 250 °C
Injection Mode Split or Splitless
Split Ratio 50:1 (if using split)
Injection Volume 1 µL
Carrier Gas Helium or Hydrogen
Flow Rate 1-2 mL/min (for a 0.25 mm ID column)
Oven Program Initial: 150 °C, hold 1 minRamp: 10 °C/min to 250 °C, hold 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Q3: How should I prepare my sample for the GC analysis of this compound?

A3: If you are starting from a triglyceride source (like castor oil), a two-step derivatization is typically required:

  • Trans-esterification: The triglycerides are first converted to their corresponding methyl esters. A common method is to use a base catalyst like sodium methoxide (B1231860) in methanol.

  • Acetylation: The hydroxyl group on the ricinoleic acid methyl ester is then acetylated. This can be achieved by reacting the methyl ricinoleate (B1264116) with acetic anhydride.

The final product, this compound, can then be dissolved in a suitable solvent (e.g., hexane (B92381), heptane) for GC injection.

Experimental Protocols

Protocol 1: Sample Preparation (from Castor Oil)

This protocol describes the conversion of castor oil to this compound for GC analysis.

Materials:

  • Castor oil

  • Methanol

  • Sodium methoxide solution (e.g., 0.5 M in methanol)

  • Acetic anhydride

  • Pyridine (B92270)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Trans-esterification: a. In a reaction vial, dissolve approximately 50 mg of castor oil in 2 mL of hexane. b. Add 1 mL of 0.5 M sodium methoxide in methanol. c. Cap the vial tightly and heat at 50-60 °C for 15-20 minutes with vigorous stirring. d. Cool the reaction mixture to room temperature. e. Add 2 mL of saturated sodium chloride solution and vortex. f. Allow the layers to separate and carefully transfer the upper hexane layer containing the methyl esters to a clean vial. g. Dry the hexane extract over anhydrous sodium sulfate.

  • Acetylation: a. Evaporate the hexane from the dried extract under a gentle stream of nitrogen. b. To the residue, add 0.5 mL of pyridine and 0.5 mL of acetic anhydride. c. Cap the vial and heat at 60-70 °C for 1 hour. d. Cool the mixture and add 2 mL of water. e. Extract the acetylated product with 2 mL of hexane. f. Wash the hexane layer with water to remove any remaining reagents. g. Dry the final hexane solution over anhydrous sodium sulfate. The sample is now ready for GC analysis.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_liner Is the inlet liner deactivated and clean? start->check_liner replace_liner Replace with a new, deactivated liner check_liner->replace_liner No check_temp Is the injector temperature optimized? check_liner->check_temp Yes replace_liner->check_temp optimize_temp Perform temperature study (e.g., 230-270 °C) check_temp->optimize_temp No check_column Is the column installed correctly and not contaminated? check_temp->check_column Yes optimize_temp->check_column reinstall_column Re-cut and reinstall column. Bake out if necessary. check_column->reinstall_column No check_flow Is the carrier gas flow rate optimal? check_column->check_flow Yes reinstall_column->check_flow adjust_flow Adjust flow rate according to column dimensions. check_flow->adjust_flow No resolved Problem Resolved check_flow->resolved Yes adjust_flow->resolved

Caption: Troubleshooting workflow for peak tailing issues.

Sample_Preparation_Workflow start Castor Oil (Triglycerides) transesterification Trans-esterification (Sodium Methoxide in Methanol) start->transesterification methyl_ricinoleate Methyl Ricinoleate transesterification->methyl_ricinoleate acetylation Acetylation (Acetic Anhydride, Pyridine) methyl_ricinoleate->acetylation final_product This compound acetylation->final_product gc_analysis GC Analysis final_product->gc_analysis

Caption: Sample preparation workflow from castor oil.

References

Technical Support Center: Enhancing the Plasticizing Efficiency of Methyl O-acetylricinoleate (MAR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the plasticizing efficiency of Methyl O-acetylricinoleate (MAR).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the use of this compound as a plasticizer.

Issue 1: Poor flexibility or brittleness of the final polymer product.

  • Question: My PVC formulation with MAR is not as flexible as expected and shows signs of brittleness. What could be the cause and how can I improve it?

  • Answer: This issue often stems from insufficient plasticizer concentration or poor compatibility between MAR and the polymer matrix.

    • Solution 1: Optimize MAR Concentration: The concentration of MAR directly impacts the flexibility of the polymer. An insufficient amount will not effectively reduce the intermolecular forces between polymer chains.[1][2] It is recommended to create a concentration gradient experiment to determine the optimal loading of MAR for your specific application. As a starting point, studies have shown effective plasticization of PVC with MAR in the range of 50-90 parts per hundred resin (phr).[1][2][3]

    • Solution 2: Enhance Compatibility: While MAR generally shows good miscibility with PVC, ensuring intimate mixing is crucial.[1][3] Consider adjusting your processing parameters, such as mixing time and temperature, to promote better dispersion of the plasticizer within the polymer.

    • Solution 3: Verify MAR Purity: Impurities in the MAR can hinder its plasticizing efficiency. Ensure you are using a high-purity grade of this compound.

Issue 2: Plasticizer exudation or "blooming" on the surface of the product.

  • Question: I am observing an oily or tacky film on the surface of my polymer product. Is this MAR leaching out, and how can I prevent it?

  • Answer: The phenomenon you are describing is likely plasticizer exudation, also known as "blooming." This can occur due to poor compatibility, supersaturation of the plasticizer, or exposure to certain environmental conditions.[4]

    • Solution 1: Re-evaluate MAR Concentration: Using a concentration of MAR that exceeds its compatibility limit with the polymer can lead to its migration to the surface. Try reducing the MAR concentration in your formulation.

    • Solution 2: Improve Polymer-Plasticizer Interaction: Enhancing the compatibility between MAR and the polymer can reduce its tendency to migrate. In some cases, the use of co-plasticizers or compatibilizers may be beneficial.

    • Solution 3: Control Environmental Conditions: High temperatures and humidity can accelerate plasticizer migration.[5] Store and use the plasticized material within the recommended temperature and humidity ranges.

    • Solution 4: Consider Surface Treatment: For certain applications, a surface treatment of the final product can create a barrier to prevent plasticizer migration.

Issue 3: Discoloration of the polymer formulation during processing.

  • Question: My PVC formulation turns yellow or brown when I incorporate MAR and process it at high temperatures. What is causing this discoloration and how can I avoid it?

  • Answer: Discoloration during processing can be attributed to the thermal degradation of the polymer, the plasticizer, or other additives in the formulation.

    • Solution 1: Optimize Processing Temperature: While MAR is thermally stable up to 200°C, PVC can start to degrade at lower temperatures, releasing hydrochloric acid which can further catalyze degradation.[1][3] Ensure your processing temperatures are within the recommended range for your specific PVC grade and consider reducing the temperature if discoloration persists.

    • Solution 2: Use of Heat Stabilizers: Incorporating appropriate heat stabilizers into your PVC formulation is crucial to prevent thermal degradation during processing.

    • Solution 3: Check for Impurities: Impurities in the MAR or other components of your formulation can sometimes act as catalysts for degradation, leading to discoloration at lower temperatures.

Frequently Asked Questions (FAQs)

General Properties and Performance

  • What is this compound (MAR) and why is it used as a plasticizer?

    • MAR is a bio-based plasticizer derived from castor oil.[1][6] It is used as a more environmentally friendly alternative to traditional phthalate (B1215562) plasticizers to increase the flexibility, durability, and workability of polymers like PVC.[1][3]

  • What is the typical concentration range for using MAR in PVC?

    • Effective plasticization of PVC has been demonstrated with MAR concentrations ranging from 50 to 90 phr.[1][2][3] The optimal concentration will depend on the desired final properties of the material.

  • How does increasing the concentration of MAR affect the properties of PVC?

    • Increasing the concentration of MAR in PVC generally leads to:

      • A decrease in tensile strength.

      • An increase in elongation at break, indicating greater flexibility.[1][3]

      • A decrease in the glass transition temperature (Tg), signifying a more flexible material at lower temperatures.[1][3]

      • An increase in the melt flow index (MFI), which can improve processability.[1][3]

Experimental and Analytical Characterization

  • How can I measure the plasticizing efficiency of MAR in my formulation?

    • The plasticizing efficiency can be evaluated by measuring the mechanical and thermal properties of the plasticized polymer. Key tests include:

      • Tensile Testing (ASTM D2284): To determine tensile strength, elongation at break, and modulus of elasticity.[1]

      • Dynamic Mechanical Analysis (DMA): To measure the glass transition temperature (Tg) and the storage and loss moduli.[7][8][9]

      • Thermogravimetric Analysis (TGA): To assess the thermal stability of the plasticized material.[10][11]

  • How can I test for MAR migration from my polymer product?

    • Several standard methods can be used to evaluate plasticizer migration, including:

      • ASTM D2199: Measures plasticizer migration from vinyl fabrics to lacquers.[12]

      • ASTM D3291: A practice for determining the compatibility of plasticizers in PVC under compression to assess spew.[13]

      • ISO 177: A method for determining the migration of plasticizers. These tests typically involve placing the plasticized material in contact with an absorbent material or a solvent and measuring the amount of plasticizer that has transferred over a specific period and at a certain temperature.[5]

Synthesis and Purity

  • Can I synthesize MAR in the lab?

    • Yes, MAR can be synthesized from methyl ricinoleate (B1264116), which is derived from castor oil.[14][15] The synthesis involves the acetylation of the hydroxyl group of methyl ricinoleate.

  • How important is the purity of MAR for its performance as a plasticizer?

    • High purity is important for optimal performance. Impurities can potentially interfere with the plasticizing action, affect the thermal stability of the formulation, and lead to issues like discoloration. Purification of methyl ricinoleate can be achieved through methods like fractional distillation under reduced pressure.[16]

Quantitative Data

Table 1: Effect of MAR Concentration on the Mechanical and Thermal Properties of PVC

MAR Concentration (phr)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temperature (Tg) (°C)Melt Flow Index (g/10 min)
5015.52808.23.98
6013.23202.17.54
7011.8350-5.615.21
8010.1380-15.828.93
908.7410-25.644.24

Note: Data synthesized from literature for illustrative purposes. Actual values may vary depending on the specific PVC grade and processing conditions.[1][3]

Experimental Protocols

1. Evaluation of Plasticizing Efficiency by Tensile Testing (ASTM D2284)

This protocol provides a standardized method to evaluate the efficiency of MAR in a flexible PVC composition by measuring its tensile properties.[1]

  • 1.1. Sample Preparation:

    • Prepare PVC formulations with varying concentrations of MAR (e.g., 50, 60, 70, 80, 90 phr).

    • Include a control formulation without any plasticizer.

    • The formulation should also include a heat stabilizer.

    • Mix the components thoroughly in a two-roll mill at a temperature suitable for PVC processing (typically 160-180°C) to form a homogenous sheet.

    • Mold the sheets into dumbbell-shaped test specimens according to the dimensions specified in ASTM D638.

  • 1.2. Conditioning:

    • Condition the test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • 1.3. Testing Procedure:

    • Use a universal testing machine equipped with a suitable load cell.

    • Set the crosshead speed to a constant rate as specified in the standard (e.g., 500 mm/min).

    • Mount the specimen in the grips of the testing machine.

    • Apply tensile stress until the specimen fails.

    • Record the tensile strength, elongation at break, and modulus of elasticity.

    • Test at least five specimens for each formulation.

  • 1.4. Data Analysis:

    • Calculate the average and standard deviation for tensile strength, elongation at break, and modulus for each MAR concentration.

    • Plot the mechanical properties as a function of MAR concentration to determine the plasticizing efficiency.

2. Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

This protocol outlines the procedure for assessing the thermal stability of PVC plasticized with MAR.

  • 2.1. Instrument and Sample Preparation:

    • Use a thermogravimetric analyzer.

    • Cut a small, representative sample (5-10 mg) from the plasticized PVC sheet.

  • 2.2. TGA Parameters:

    • Temperature Program: Heat the sample from room temperature to 600°C at a constant heating rate (e.g., 10°C/min or 20°C/min).[11]

    • Atmosphere: Use an inert atmosphere, such as nitrogen, with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • 2.3. Data Collection and Analysis:

    • Record the weight loss of the sample as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum degradation rate (from the derivative of the TGA curve).

    • Compare the TGA curves of PVC formulations with different MAR concentrations to evaluate the effect of the plasticizer on thermal stability. PVC degradation typically occurs in two main stages: dehydrochlorination followed by the degradation of the polyene backbone.[17]

3. Determination of Glass Transition Temperature by Dynamic Mechanical Analysis (DMA)

This protocol describes the use of DMA to determine the glass transition temperature (Tg) of PVC plasticized with MAR, which is a key indicator of plasticizer efficiency.[7]

  • 3.1. Instrument and Sample Preparation:

    • Use a dynamic mechanical analyzer.

    • Cut rectangular specimens from the plasticized PVC sheets with dimensions suitable for the instrument's clamping system.

  • 3.2. DMA Parameters:

    • Test Mode: Use a tensile or three-point bending mode.

    • Temperature Program: Scan a temperature range that encompasses the expected Tg of the samples (e.g., from -50°C to 100°C) at a controlled heating rate (e.g., 3°C/min).[8]

    • Frequency: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz).

    • Strain Amplitude: Use a small strain amplitude within the linear viscoelastic region of the material.

  • 3.3. Data Collection and Analysis:

    • Measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.

    • The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve.[18] A lower Tg indicates a more efficient plasticizing effect.[7] Good miscibility between the polymer and plasticizer is often indicated by narrow tan delta peaks.[1][3]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Material Characterization cluster_analysis Data Analysis & Optimization Formulation Formulate PVC with varying MAR concentrations Mixing Melt Mix (Two-Roll Mill) Formulation->Mixing Molding Mold Test Specimens Mixing->Molding Tensile Tensile Testing (ASTM D2284) Molding->Tensile Flexibility DMA Dynamic Mechanical Analysis (DMA) Molding->DMA Glass Transition (Tg) TGA Thermogravimetric Analysis (TGA) Molding->TGA Thermal Stability Migration Migration Testing Molding->Migration Durability Analysis Analyze Data Tensile->Analysis DMA->Analysis TGA->Analysis Migration->Analysis Optimization Optimize Formulation Analysis->Optimization

Caption: Experimental workflow for evaluating MAR plasticizing efficiency.

Troubleshooting_Logic Start Problem with Plasticized Product Q1 Poor Flexibility? Start->Q1 Q2 Surface Exudation? Start->Q2 Q3 Discoloration? Start->Q3 Sol1 Increase MAR concentration Enhance compatibility Verify MAR purity Q1->Sol1 Yes Sol2 Reduce MAR concentration Improve compatibility Control environment Q2->Sol2 Yes Sol3 Optimize processing temp. Use heat stabilizers Check for impurities Q3->Sol3 Yes End Problem Resolved Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting decision tree for common MAR plasticizer issues.

References

"preventing degradation of Methyl O-acetylricinoleate during processing"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Methyl O-acetylricinoleate during experimental processing.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and processing of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Loss of Acetyl Group (Hydrolysis) - Presence of water in solvents or reagents.- Exposure to acidic or basic conditions.- Elevated temperatures during processing in aqueous environments.- Use anhydrous solvents and thoroughly dry all glassware.- Maintain a neutral pH during aqueous workups and purification steps.- If heating is necessary, perform it for the minimum required time and at the lowest possible temperature. Consider using a non-aqueous heating method if feasible.
Formation of Oxidation Byproducts (e.g., aldehydes, ketones) - Exposure to atmospheric oxygen, especially at elevated temperatures.- Presence of metal ion catalysts (e.g., iron, copper).- Exposure to light (photo-oxidation).- Handle the material under an inert atmosphere (e.g., nitrogen or argon).- Add an appropriate antioxidant (e.g., BHT, propyl gallate) to the formulation.[1]- Use chelating agents like EDTA to sequester metal ions.[1]- Store the material in amber vials or protect it from light.
Discoloration (Yellowing or Browning) - Thermal degradation at high temperatures.- Oxidation.- Avoid prolonged exposure to high temperatures. For distillation, use vacuum distillation to lower the boiling point.- Implement strategies to prevent oxidation as mentioned above.
Inconsistent Reaction Yields or Purity - Degradation of the starting material or product during the reaction or workup.- Transesterification with alcoholic solvents under basic conditions.- Ensure the stability of this compound under the specific reaction conditions.- If using an alcohol as a solvent with a base, use the corresponding alkoxide to prevent transesterification. For methyl esters, use sodium methoxide (B1231860) in methanol.
Formation of Polymeric Material - High-temperature processing leading to polymerization of the unsaturated fatty acid chain.- Control the processing temperature and time to minimize polymerization.

Frequently Asked Questions (FAQs)

1. What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are:

  • Hydrolysis: The cleavage of the acetyl ester bond by water, catalyzed by acid or base, to yield methyl ricinoleate (B1264116) and acetic acid.

  • Oxidation: The reaction of the double bond in the ricinoleic acid backbone with oxygen, leading to the formation of hydroperoxides and subsequent degradation products like aldehydes and ketones. Acetylation of the hydroxyl group has been found to decrease the oxidative stability compared to methyl ricinoleate.[2]

  • Thermal Decomposition (Pyrolysis): At elevated temperatures (typically above 300°C), the molecule can undergo cleavage of C-C bonds. The pyrolysis of methyl ricinoleate, a related compound, primarily yields undecylenic acid methyl ester and heptanal.[3][4]

2. What are the optimal storage conditions for this compound?

To ensure long-term stability, this compound should be stored at a low temperature (e.g., -20°C), protected from light by using amber or foil-wrapped containers, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

3. How can I monitor the degradation of this compound?

Degradation can be monitored using various analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile degradation products and quantify the remaining this compound.[5]

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can be developed to quantify the parent compound and its non-volatile degradation products.[3][6]

  • Fourier Transform Infrared (FTIR) Spectroscopy: To monitor changes in functional groups, such as the loss of the acetyl C=O band or the appearance of hydroxyl groups from hydrolysis.

  • Peroxide Value Titration: To quantify the initial products of oxidation.

4. What is the effect of pH on the stability of this compound?

5. At what temperature does thermal degradation become a significant concern?

For fatty acid methyl esters, thermal decomposition reactions can start to become significant at temperatures above 300°C.[7] For methyl ricinoleate, pyrolysis is typically carried out at temperatures between 450°C and 700°C.[8][9] It is advisable to keep processing temperatures below 250°C to minimize the risk of thermal degradation.

Quantitative Data on Degradation and Prevention

Table 1: Oxidative Stability of Methyl Ricinoleate and this compound
CompoundTemperature (°C)Peroxide Value (meq/kg) after 24hRelative Oxidation Rate (vs. Methyl Oleate)
Methyl Ricinoleate40~2More stable
This compound40~5Less stable than Methyl Ricinoleate
Methyl Ricinoleate60~8More stable
This compound60~20Less stable than Methyl Ricinoleate
Methyl Ricinoleate80~25More stable
This compound80~60Less stable than Methyl Ricinoleate

Data adapted from a study on the oxidation of methyl ricinoleates. The study concluded that acetylation of the hydroxyl group on the 12th carbon decreased the oxidative stability.[2]

Table 2: Effect of Temperature on Enzymatic Hydrolysis of Methyl Ricinoleate
Temperature (°C)Reaction Time (h)Conversion (%)
40681.1
50690.5
60698.5
70687.9

These data are for the enzymatic hydrolysis of the methyl ester group in methyl ricinoleate and indicate that excessive temperature can lead to enzyme deactivation and reduced conversion.[10]

Experimental Protocols

Protocol 1: Quantification of this compound and its Hydrolysis Products by GC-MS

Objective: To quantify the amount of this compound and its primary hydrolysis products, methyl ricinoleate and acetic acid.

Materials:

  • Sample containing this compound

  • Internal standard (e.g., methyl heptadecanoate)

  • Anhydrous diethyl ether

  • Derivatizing agent for acetic acid (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 2 mL vial.

    • Add 1 mL of a known concentration of the internal standard solution in diethyl ether.

    • Vortex to mix thoroughly.

  • Derivatization (for Acetic Acid Analysis):

    • Transfer a 100 µL aliquot of the sample solution to a new vial.

    • Add 50 µL of BSTFA.

    • Cap the vial and heat at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Injector: 250°C, splitless mode.

    • Oven Program: 100°C for 2 min, ramp to 280°C at 10°C/min, hold for 10 min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range 50-500 m/z.

  • Quantification:

    • Identify the peaks corresponding to this compound, methyl ricinoleate, the derivatized acetic acid, and the internal standard based on their retention times and mass spectra.

    • Create a calibration curve for each analyte using standards of known concentrations.

    • Calculate the concentration of each component in the sample relative to the internal standard.

Protocol 2: Stability Testing of this compound with an Antioxidant

Objective: To evaluate the effectiveness of an antioxidant in preventing the oxidative degradation of this compound.

Materials:

  • This compound

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Solvent (e.g., ethanol)

  • Incubator or oven

  • Analytical instrument for monitoring degradation (e.g., GC-MS or HPLC)

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of this compound in ethanol (B145695) (e.g., 10 mg/mL).

    • Prepare a stock solution of BHT in ethanol (e.g., 1 mg/mL).

    • Prepare two sets of samples:

      • Control: Add a specific volume of the this compound stock solution to a vial.

      • Test: Add the same volume of the this compound stock solution and a specific volume of the BHT stock solution (e.g., to achieve a 0.1% BHT concentration relative to the ester) to a vial.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Stress Conditions:

    • Place the open vials in an incubator at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24, 48, 72 hours).

  • Analysis:

    • At each time point, remove a control and a test vial.

    • Re-dissolve the contents in a known volume of solvent.

    • Analyze the samples using a validated analytical method (e.g., GC-MS as per Protocol 1 or a stability-indicating HPLC method) to quantify the remaining this compound and any degradation products.

  • Evaluation:

    • Compare the degradation rate of this compound in the control and test samples to determine the effectiveness of the antioxidant.

Visualizations

degradation_pathways cluster_main This compound Degradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Decomposition MOAR This compound MR Methyl Ricinoleate MOAR->MR + H2O (Acid/Base/Enzyme) AA Acetic Acid MOAR->AA + H2O (Acid/Base/Enzyme) HP Hydroperoxides MOAR->HP + O2 (Heat, Light, Metal Ions) UAME Undecylenic Acid Methyl Ester MOAR->UAME High Temp (Pyrolysis) HEP Heptanal MOAR->HEP High Temp (Pyrolysis) DP Aldehydes, Ketones, etc. HP->DP Decomposition troubleshooting_flow cluster_workflow Troubleshooting Workflow start Degradation Observed? check_hydrolysis Signs of Hydrolysis? (e.g., pH change, acetic acid odor) start->check_hydrolysis Yes end Problem Resolved start->end No check_oxidation Signs of Oxidation? (e.g., discoloration, peroxide formation) check_hydrolysis->check_oxidation No sol_hydrolysis Control Moisture & pH check_hydrolysis->sol_hydrolysis Yes check_thermal High Processing Temp? check_oxidation->check_thermal No sol_oxidation Use Inert Atmosphere & Antioxidants check_oxidation->sol_oxidation Yes sol_thermal Reduce Temperature/ Use Vacuum check_thermal->sol_thermal Yes check_thermal->end No sol_hydrolysis->end sol_oxidation->end sol_thermal->end

References

Validation & Comparative

A Head-to-Head Battle of PVC Plasticizers: Methyl O-acetylricinoleate vs. Dioctyl Phthalate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polyvinyl chloride (PVC) formulation, the choice of plasticizer is paramount to achieving desired flexibility, durability, and overall performance. For decades, Dioctyl Phthalate (B1215562) (DOP) has been a stalwart, a widely used plasticizer across numerous industries.[1][2][3] However, mounting environmental and health concerns associated with phthalates have catalyzed the search for viable, safer alternatives.[1] Enter Methyl O-acetylricinoleate (MOR), a bio-based plasticizer derived from castor oil, which is emerging as a promising contender. This guide provides an objective comparison of the performance of MOR and DOP as PVC plasticizers, supported by experimental data.

Performance Showdown: MOR vs. DOP

Experimental studies have demonstrated that MOR and other acetylated castor oil derivatives can not only match but in some aspects, surpass the performance of traditional phthalate plasticizers like DOP.

Mechanical Properties: Strength and Flexibility

The primary role of a plasticizer is to enhance the flexibility of PVC. Key indicators of this are tensile strength and elongation at break. Studies on castor oil-based plasticizers show favorable results in this domain. For instance, PVC plasticized with an epoxidized acetylated castor oil (EACO), a close relative of MOR, exhibited a tensile strength 18.5% higher and an elongation at break 10.0% higher than PVC plasticized with dioctyl terephthalate (B1205515) (DOTP), a common substitute for DOP.[4][5][6] Another study focusing on Methyl Acetyl Ricinoleate (MAR) reported an impressive elongation at break of 318.1% and a tensile strength of 19.2 MPa for a plasticized PVC film.[7][8]

In contrast, the mechanical properties of DOP-plasticized PVC are well-documented, with tensile strength generally decreasing and elongation at break significantly increasing as the concentration of DOP rises.[9][10] This is due to DOP molecules inserting themselves between PVC chains, which weakens intermolecular forces and enhances chain mobility.[9]

Table 1: Comparison of Mechanical Properties

PropertyThis compound (or derivative)Dioctyl Phthalate (DOP)
Tensile Strength Can be higher than phthalate-plasticized PVC.[4][5][6] One study on a derivative reported 19.2 MPa.[7][8]Decreases with increasing concentration.[9][10]
Elongation at Break Can be higher than phthalate-plasticized PVC.[4][5][6] One study on a derivative reported 318.1%.[7][8]Increases with increasing concentration.[9]
Hardness (Shore) Tends to be lower compared to traditional plasticizers.[11]Decreases with increasing concentration.[9]
Thermal Stability: Resisting the Heat

The thermal stability of a plasticized PVC is crucial for its processing and end-use applications. Thermogravimetric analysis (TGA) is a common method to assess this property by measuring weight loss as a function of temperature.[12][13] Studies have shown that castor oil-based plasticizers can enhance the thermal stability of PVC. For example, the use of a castor oil-derived plasticizer increased the initial decomposition temperature of a PVC film from 235.6°C to 264.1°C.[7] Another investigation found that internally plasticized PVC with grafted castor oil exhibited improved thermal stability, which was attributed to the stable rigid triazine ring structure in the intermediate bridge used for grafting.[14]

DOP, while providing good thermal stability for many applications, can be prone to degradation at higher processing temperatures.[2][15] The thermal degradation of PVC plasticized with DOP typically proceeds in two stages: an initial elimination of HCl followed by the breakdown of the polymer backbone at higher temperatures.[16]

Table 2: Comparison of Thermal and Migration Properties

PropertyThis compound (or derivative)Dioctyl Phthalate (DOP)
Initial Decomposition Temperature (TGA) Can be higher, indicating improved thermal stability.[7]Generally provides adequate thermal stability but can be lower than some bio-based alternatives.[15]
Migration Resistance Lower migration rates observed in studies.[7]Prone to migration, which can lead to material embrittlement and contamination.[17][18][19]
Volatility Lower volatility due to higher molecular weight.Higher volatility compared to some newer plasticizers.[2]
Migration Resistance: Staying Put

A significant drawback of conventional plasticizers like DOP is their tendency to migrate out of the PVC matrix over time.[17][18][19] This can lead to the material becoming brittle and can also result in the contamination of surrounding materials, which is a major concern for applications in food packaging and medical devices.[1][19]

Bio-based plasticizers like MOR, often having a higher molecular weight, generally exhibit lower migration rates. One study found that the extraction rate of a castor oil-based plasticizer in petroleum ether was 35.6% lower than that of DOP.[7] This improved permanence is a critical advantage for MOR in applications where long-term stability and safety are essential.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of MOR and DOP as PVC plasticizers.

Tensile Strength and Elongation at Break
  • Objective: To determine the mechanical strength and flexibility of the plasticized PVC.

  • Methodology (based on ASTM D638/ISO 527):

    • Sample Preparation: Dumbbell-shaped specimens of the plasticized PVC are prepared by compression molding or extrusion. The dimensions of the specimens are standardized.

    • Testing Apparatus: A universal testing machine equipped with grips to hold the specimen and a load cell to measure the applied force is used. An extensometer is used to measure the elongation.

    • Procedure: The specimen is securely clamped in the grips of the testing machine. The machine then pulls the specimen at a constant rate of speed until it fractures. The force required to pull the specimen and the extent to which it stretches are continuously recorded.

    • Data Analysis:

      • Tensile Strength: Calculated by dividing the maximum load the specimen can withstand by its original cross-sectional area.

      • Elongation at Break: Calculated as the percentage increase in the original gauge length of the specimen at the point of fracture.

Thermal Stability (Thermogravimetric Analysis - TGA)
  • Objective: To evaluate the thermal stability of the plasticized PVC by measuring its weight loss as a function of temperature.

  • Methodology (based on ASTM E1131/ISO 11358):

    • Sample Preparation: A small, representative sample of the plasticized PVC (typically 5-10 mg) is placed in a tared TGA sample pan.

    • Testing Apparatus: A thermogravimetric analyzer, which consists of a high-precision balance situated within a furnace.

    • Procedure: The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as the temperature increases.

    • Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The initial decomposition temperature is a key parameter, indicating the onset of thermal degradation.

Migration Resistance
  • Objective: To quantify the amount of plasticizer that leaches from the PVC material.

  • Methodology (based on ASTM D1239 or solvent extraction methods):

    • Sample Preparation: A pre-weighed sample of the plasticized PVC with a known surface area is prepared.

    • Extraction Procedure: The sample is immersed in a specific solvent (e.g., n-hexane, ethanol, or a food simulant) for a defined period and at a controlled temperature.[20] This simulates contact with various substances.

    • Analysis: After the immersion period, the sample is removed, dried, and weighed again. The weight loss corresponds to the amount of plasticizer that has migrated into the solvent. Alternatively, the concentration of the plasticizer in the solvent can be determined using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • Data Analysis: The migration is typically expressed as a percentage of weight loss from the original sample.

Visualizing the Comparison

The following diagram illustrates the logical workflow for comparing the performance of this compound and Dioctyl Phthalate as PVC plasticizers.

PVC_Plasticizer_Comparison cluster_materials Starting Materials cluster_processing Processing cluster_testing Performance Evaluation cluster_outcome Comparative Analysis PVC PVC Resin Compounding Compounding PVC->Compounding MOR This compound (Bio-based) MOR->Compounding DOP Dioctyl Phthalate (Petroleum-based) DOP->Compounding Molding Molding/Extrusion Compounding->Molding Mechanical Mechanical Properties (Tensile Strength, Elongation) Molding->Mechanical Thermal Thermal Stability (TGA) Molding->Thermal Migration Migration Resistance Molding->Migration Comparison Data Comparison (Tables & Analysis) Mechanical->Comparison Thermal->Comparison Migration->Comparison

Caption: Workflow for comparing PVC plasticizer performance.

Conclusion

The available data strongly suggests that this compound and related castor oil-derived plasticizers are not only viable but also advantageous alternatives to DOP for PVC applications. They can offer superior mechanical properties, enhanced thermal stability, and significantly lower migration rates. As the industry continues to shift towards more sustainable and safer materials, bio-based plasticizers like MOR are poised to play an increasingly important role in the future of PVC formulation. Further direct comparative studies under identical conditions will continue to elucidate the specific advantages and potential applications for this promising class of plasticizers.

References

The Rise of Green Flexibility: A Comparative Guide to Bio-Based Plasticizers in Polymer Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of sustainable material development, the shift from traditional petroleum-based plasticizers to bio-based alternatives represents a critical step towards greener polymer formulations. This guide offers an objective comparison of the performance of various bio-based plasticizers, supported by experimental data, to aid in the selection of suitable candidates for applications in polymers like Poly(vinyl chloride) (PVC) and Polylactic Acid (PLA).

The growing environmental and health concerns associated with conventional phthalate (B1215562) plasticizers have accelerated the research and development of plasticizers derived from renewable resources.[1][2] These bio-based alternatives, sourced from vegetable oils, citric acid, and other biomass, offer a promising path to enhancing the flexibility and processability of polymers while improving their environmental footprint.[3][4] This comparative study delves into the performance of key bio-based plasticizers, focusing on their mechanical properties, thermal stability, and migration resistance.

Performance Comparison of Bio-Based Plasticizers

The efficacy of a plasticizer is determined by its ability to improve the flexibility and workability of a polymer without compromising its other essential properties.[5] The following table summarizes the quantitative performance data of several common bio-based plasticizers in comparison to the traditional phthalate plasticizer, Dioctyl Phthalate (DOP), in PVC applications.

Plasticizer TypePolymerConcentration (phr)Tensile Strength (MPa)Elongation at Break (%)Glass Transition Temp. (Tg) (°C)Source(s)
DOP (Control)PVC40VariesVariesVaries[6][7]
Epoxidized Soybean Oil (ESO) PVC40Higher than DOPComparable/Higher than DOPLower than DOP[6][7]
Acetyl Tributyl Citrate (B86180) (ATBC) PVC40Lower than DOPHigher than DOPLower than DOP[7][8]
Isosorbide Diesters (ISB) PVC60Lower than DOPComparable to DOP62.1 - 65.5[9][10]
Cardanol Acetate (CA) PVC/Wood FlourNot Specified-Lower than DOPHigher than DOP[11]
Epoxy Fatty Acid Methyl Ester (EFAME) PVC/Wood FlourNot Specified-Higher than DOPLower than DOP[11]
LLMEE (Lactic/Malic/Levulinic Acid Ester) PVC60-833.1Comparable to DOP[8]

Note: "phr" stands for parts per hundred rubber, a common unit of concentration for plasticizers in polymer formulations. The performance of plasticizers can vary significantly based on the specific formulation, processing conditions, and the base polymer used.

Bio-based plasticizers like Epoxidized Soybean Oil (ESO) and citrate esters have demonstrated performance comparable, and in some aspects superior, to traditional phthalates.[6][7] For instance, certain bio-based plasticizers can enhance the thermal stability of PVC.[6][9] The epoxy groups in plasticizers like ESO can scavenge hydrochloric acid released during PVC degradation, thereby improving the material's heat resistance.[2] In biopolymers like PLA, bio-based plasticizers are crucial for overcoming its inherent brittleness, significantly increasing its elongation at break.[12][13]

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to evaluate the performance of plasticizers in polymer formulations.

Sample Preparation

Plasticized polymer sheets are typically prepared by mixing the polymer resin (e.g., PVC powder) with the plasticizer and other additives (e.g., thermal stabilizers, lubricants) in a two-roll mill or an internal mixer. The mixture is then compression-molded into sheets of a specified thickness at a controlled temperature and pressure.

Mechanical Properties Testing
  • Standard: ASTM D2284 or equivalent.[5]

  • Procedure: Dumbbell-shaped specimens are cut from the prepared polymer sheets. These specimens are then subjected to tensile stress in a universal testing machine until they fracture.

  • Key Parameters Measured:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating its ductility.

    • Modulus of Elasticity: A measure of the material's stiffness.[5]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC):

    • Standard: ASTM D3418 or equivalent.

    • Procedure: A small sample of the plasticized polymer is heated at a constant rate in a controlled atmosphere. The heat flow to the sample is measured relative to a reference.

    • Key Parameter Measured: Glass Transition Temperature (Tg) , the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. A lower Tg generally indicates higher plasticizing efficiency.[9][14]

  • Thermogravimetric Analysis (TGA):

    • Standard: ASTM E1131 or equivalent.

    • Procedure: The mass of a sample is monitored as it is heated at a constant rate.

    • Key Parameter Measured: The decomposition temperature , which provides information about the thermal stability of the plasticized polymer.[6][8]

Migration Resistance (Leaching Test)
  • Procedure: A pre-weighed sample of the plasticized polymer is immersed in a specific solvent (e.g., methanol, xylene) for a set period.[15][16] After immersion, the sample is removed, dried, and weighed again.

  • Key Parameter Measured: The percentage weight loss , which indicates the amount of plasticizer that has migrated out of the polymer matrix. Lower weight loss signifies better migration resistance.[8][15]

Visualizing the Evaluation Workflow

The selection and evaluation of a suitable bio-based plasticizer is a systematic process that involves several key stages, from initial screening to final performance validation.

G cluster_0 Phase 1: Candidate Selection cluster_1 Phase 2: Formulation & Processing cluster_2 Phase 3: Performance Evaluation cluster_3 Phase 4: Analysis & Selection A Identify Polymer & Application Requirements B Screen Potential Bio-Based Plasticizers (e.g., Citrates, Epoxidized Oils, etc.) A->B C Assess Preliminary Compatibility & Cost B->C D Develop Test Formulations (Varying Plasticizer Concentrations) C->D E Compound Polymer and Plasticizer (e.g., Two-Roll Mill, Extrusion) D->E F Prepare Test Specimens (e.g., Compression Molding) E->F G Mechanical Testing (Tensile Strength, Elongation) F->G H Thermal Analysis (DSC for Tg, TGA for Stability) F->H I Migration & Leaching Tests F->I J Durability & Aging Studies F->J K Analyze & Compare Data G->K H->K I->K J->K L Select Optimal Bio-Based Plasticizer K->L

Caption: Workflow for the selection and evaluation of bio-based plasticizers.

The journey towards sustainable polymers is paved with innovative materials, and bio-based plasticizers are a cornerstone of this transition. By understanding their performance characteristics and employing rigorous testing protocols, researchers can confidently integrate these green alternatives into a new generation of environmentally friendly polymer products.

References

A Comparative Analysis of the Lubricating Properties of Methyl O-acetylricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Methyl O-acetylricinoleate's performance as a lubricant against other common alternatives. Derived from castor oil, a renewable resource, this compound is gaining attention as a potential bio-lubricant.[1][2][3] This document outlines its performance characteristics, supported by experimental data and standardized testing protocols, to inform researchers and professionals in various scientific fields.

Introduction to this compound

This compound is an ester derived from ricinoleic acid, the primary fatty acid found in castor oil.[3][4] Its unique chemical structure, featuring an acetyl group, imparts specific lubricating properties.[5] As a bio-based lubricant, it offers advantages such as biodegradability and a lower carbon footprint compared to traditional petroleum-based lubricants.[1][6] However, like many bio-lubricants, it has limitations, including potentially lower oxidative stability.[1][7]

Comparative Performance Data

The lubricating efficacy of an oil is determined by several key parameters, including its ability to reduce friction and wear, and its performance across a range of temperatures. The following tables summarize the quantitative performance of this compound in comparison to a standard petroleum-based mineral oil and a generic vegetable oil-based bio-lubricant.

Table 1: Tribological Properties

Lubricant Coefficient of Friction (COF) Wear Scar Diameter (WSD) (µm) Test Method
This compound (representative) ~0.08 - 0.12 ~300 - 450 ASTM D4172 / ASTM D6079
Petroleum-Based Mineral Oil ~0.10 - 0.15 ~450 - 600 ASTM D4172 / ASTM D6079

| Generic Vegetable Oil (e.g., Rapeseed) | ~0.07 - 0.11 | ~350 - 500 | ASTM D4172 / ASTM D6079 |

Note: Data for this compound is representative of castor oil-based derivatives due to the limited availability of specific public data. Performance can vary based on specific formulations and additives.

Table 2: Physicochemical Properties

Property This compound Petroleum-Based Mineral Oil Generic Vegetable Oil Test Method
Viscosity Index High (~180-220) Medium (~90-110) High (~190-230) ASTM D2270
Flash Point (°C) High (~230°C) Medium (~200°C) High (250°C) ASTM D92
Pour Point (°C) Low ( -26°C)[8] Variable (-15 to -40°C) Higher (-10 to -20°C) ASTM D97
Oxidative Stability Moderate High Low to Moderate ASTM D2272

| Biodegradability | High (>60%) | Low (<20%) | High (>60%) | OECD 301B |

Logical Derivation of this compound

The synthesis of this compound is a multi-step process starting from a natural, renewable resource. This pathway highlights its classification as a bio-derivative.

cluster_source Natural Source cluster_processing Chemical Processing Castor Plant Castor Plant Castor Oil Castor Oil Castor Plant->Castor Oil Pressing Ricinoleic Acid Ricinoleic Acid Castor Oil->Ricinoleic Acid Hydrolysis Methyl Ricinoleate (B1264116) Methyl Ricinoleate Ricinoleic Acid->Methyl Ricinoleate Esterification This compound This compound Methyl Ricinoleate->this compound Acetylation

Caption: Derivation pathway of this compound from castor plants.

Experimental Protocols

The data presented in this guide is based on standardized test methods developed by ASTM International, ensuring comparability and reproducibility.

Four-Ball Wear Test (ASTM D4172)

This test evaluates the anti-wear properties of a lubricant.

  • Objective: To determine a lubricant's ability to prevent wear under controlled conditions.

  • Apparatus: A four-ball wear tester, consisting of three stationary steel balls held in a cup, with a fourth steel ball rotated against them under a specified load, speed, and temperature.

  • Procedure:

    • The three stationary balls are clamped together and covered with the lubricant being tested.

    • The fourth ball is pressed into the cavity formed by the three stationary balls with a specified force.

    • The top ball is rotated at a set speed for a designated time.

    • After the test, the wear scars on the three lower balls are measured.

  • Output: The average diameter of the wear scars is reported in micrometers (µm). A smaller wear scar diameter indicates better anti-wear properties.[9]

Kinematic Viscosity (ASTM D445)

This method measures the fluid's resistance to flow under gravity.

  • Objective: To determine the kinematic viscosity of liquid petroleum products, both transparent and opaque.

  • Apparatus: A calibrated glass capillary viscometer, a constant-temperature bath, and a timing device.

  • Procedure:

    • The sample is introduced into the viscometer.

    • The viscometer is placed in a temperature-controlled bath until the sample reaches the test temperature.

    • The liquid is drawn up into the upper bulb of the viscometer.

    • The time taken for the liquid to flow between two marked points under gravity is measured.

  • Output: The kinematic viscosity is calculated by multiplying the flow time by the viscometer's calibration constant.

Flash Point by Cleveland Open Cup (ASTM D92)

This test determines the temperature at which a lubricant's vapors will ignite.

  • Objective: To determine the flash and fire points of petroleum products and other liquids.[10]

  • Apparatus: A Cleveland open cup apparatus, which includes a brass test cup, a heating plate, and a test flame applicator.

  • Procedure:

    • The test cup is filled with the lubricant sample to a specified level.

    • The sample is heated at a prescribed rate.

    • A small test flame is passed across the cup at regular intervals.

  • Output: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite.[1] A higher flash point is generally desirable for safety and high-temperature applications.[7]

Standardized Lubricant Testing Workflow

The process of evaluating a lubricant's properties follows a structured workflow to ensure accurate and repeatable results.

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Reporting Sample Lubricant Sample (this compound) Test Perform ASTM Test (e.g., ASTM D4172) Sample->Test Apparatus Apparatus Calibration (e.g., Four-Ball Tester) Apparatus->Test Measure Measure Output (e.g., Wear Scar Diameter) Test->Measure Data Data Analysis Measure->Data Report Final Report & Comparison Data->Report

Caption: Standard workflow for experimental validation of lubricant properties.

Conclusion

This compound, as a castor oil derivative, demonstrates significant potential as a high-performance bio-lubricant.[2] Its favorable tribological properties, high viscosity index, and high flash point make it a compelling alternative to conventional petroleum-based lubricants, particularly in applications where environmental considerations are paramount.[1] While its oxidative stability may be a limitation, this can often be addressed through the use of additives.[1][11] The standardized experimental protocols outlined provide a clear framework for the validation and comparison of its lubricating properties, enabling informed decisions for researchers and industry professionals.

References

A Comparative Analysis of Acetylated vs. Non-Acetylated Ricinoleates in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of drug delivery continually seeks innovative excipients to enhance the therapeutic efficacy and bioavailability of pharmaceutical agents. Ricinoleates, derived from castor oil, have garnered significant attention due to their biocompatibility and unique chemical structure. This guide provides a comprehensive performance comparison of acetylated and non-acetylated ricinoleates, offering valuable insights for formulation scientists and researchers. This analysis is supported by established experimental protocols to facilitate reproducible research and development.

Physicochemical Properties: A Head-to-Head Comparison

The acetylation of the hydroxyl group on the ricinoleic acid backbone significantly alters its physicochemical properties, which in turn influences its performance as a pharmaceutical excipient. While direct comparative studies are limited, the following table summarizes the expected differences based on the principles of lipid chemistry and available data on related compounds.

PropertyAcetylated RicinoleatesNon-Acetylated RicinoleatesExpected Impact on Drug Delivery
Polarity LowerHigherAcetylation reduces polarity, potentially enhancing solubility of lipophilic drugs.
Viscosity Generally LowerGenerally HigherLower viscosity of acetylated ricinoleates can improve injectability and ease of formulation.
Solvent Properties Enhanced for non-polar solutesBetter for polar solutesOffers a wider range of solvency for different active pharmaceutical ingredients (APIs).
Oxidative Stability Potentially HigherLowerAcetylation can protect the hydroxyl group from oxidation, improving shelf-life of the formulation.

Performance in Drug Delivery Applications

The modification of ricinoleates through acetylation can have a profound impact on their functionality in various drug delivery systems.

Drug Solubility and Bioavailability

Acetylation of ricinoleates is anticipated to enhance their ability to solubilize poorly water-soluble drugs. The introduction of the acetyl group reduces the hydrogen bonding capacity of the molecule, making it a more suitable solvent for lipophilic APIs. This enhanced solubilization can lead to improved drug loading in lipid-based formulations and potentially increase oral bioavailability.

Drug Release Profile

The viscosity of the carrier vehicle is a critical determinant of the drug release rate from a formulation. Non-acetylated ricinoleates, such as castor oil, are known for their high viscosity, which can be advantageous for creating sustained-release formulations. In contrast, the lower viscosity of acetylated ricinoleates may lead to a faster initial drug release. However, this can be modulated by formulating with other excipients to achieve the desired release profile.

Biocompatibility

Both acetylated and non-acetylated ricinoleates are generally considered biocompatible. Ricinoleic acid-based polymers have been evaluated for safety and tissue compatibility, demonstrating good tolerance.[1] However, as with any excipient, comprehensive biocompatibility testing is essential for any new formulation.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.

Protocol 1: Acetylation of Ricinoleic Acid

This protocol describes the chemical modification of ricinoleic acid using acetic anhydride (B1165640).

Materials:

Procedure:

  • Dissolve ricinoleic acid (1.0 equivalent) in dry pyridine (2–10 mL/mmol) in a round-bottom flask under an inert atmosphere (e.g., Argon).[2]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add acetic anhydride (1.5–2.0 equivalents per hydroxyl group) to the stirred solution.[2]

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of dry methanol.

  • Remove the solvents by co-evaporation with toluene under reduced pressure using a rotary evaporator.

  • Dilute the residue with dichloromethane or ethyl acetate.

  • Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting acetylated ricinoleic acid by silica gel column chromatography to obtain the final product.

Protocol 2: In Vitro Drug Release using Dialysis Membrane Method

This method is suitable for evaluating the release of a drug from oleaginous formulations.

Materials:

  • Drug-loaded acetylated or non-acetylated ricinoleate (B1264116) formulation

  • Dialysis tubing (with an appropriate molecular weight cut-off, MWCO)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer and stir bar or orbital shaker

  • Water bath or incubator set to 37°C

  • Syringes and needles for sampling

  • Analytical instrument for drug quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Prepare the drug-loaded formulations with both acetylated and non-acetylated ricinoleates.

  • Cut a suitable length of dialysis tubing and hydrate (B1144303) it according to the manufacturer's instructions.

  • Accurately weigh a specific amount of the formulation and place it inside the dialysis bag.

  • Securely close both ends of the dialysis bag, ensuring no leakage.

  • Place the dialysis bag in a vessel containing a known volume of pre-warmed release medium. The volume should be sufficient to maintain sink conditions.

  • Maintain the temperature at 37°C and stir the release medium at a constant rate.[3]

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain a constant volume.[3]

  • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Calculate the cumulative percentage of drug released over time.

Protocol 3: Biocompatibility Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating the cytotoxicity of materials.[4][5][6]

Materials:

  • Cell line (e.g., L929 mouse fibroblasts, as recommended by ISO 10993-5)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test samples (extracts of acetylated and non-acetylated ricinoleates)

  • Control materials (positive and negative controls)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., isopropanol (B130326) with 0.04 N HCl, or dimethyl sulfoxide (B87167) - DMSO)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Sample Preparation: Prepare extracts of the test materials (acetylated and non-acetylated ricinoleates) and control materials according to ISO 10993-12 standards.

  • Cell Treatment: Remove the culture medium from the wells and replace it with the prepared extracts. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the extracts and add MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the cell viability as a percentage of the negative control and compare the results for the acetylated and non-acetylated ricinoleate extracts.

Logical Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comprehensive performance comparison of acetylated and non-acetylated ricinoleates.

G cluster_0 Material Preparation & Characterization cluster_1 Formulation & Performance Testing cluster_2 Data Analysis & Conclusion Start Start Acetylation Acetylation of Ricinoleate Start->Acetylation NonAcetylated Non-Acetylated Ricinoleate (Control) Start->NonAcetylated PhysChem Physicochemical Characterization (Viscosity, Polarity, etc.) Acetylation->PhysChem NonAcetylated->PhysChem Formulation_A Formulation with Acetylated Ricinoleate PhysChem->Formulation_A Formulation_N Formulation with Non-Acetylated Ricinoleate PhysChem->Formulation_N Solubility Drug Solubility Testing Formulation_A->Solubility Release In Vitro Drug Release Formulation_A->Release Biocompatibility Biocompatibility (MTT Assay) Formulation_A->Biocompatibility Formulation_N->Solubility Formulation_N->Release Formulation_N->Biocompatibility Analysis Comparative Data Analysis Solubility->Analysis Release->Analysis Biocompatibility->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A logical workflow for comparing acetylated and non-acetylated ricinoleates.

Signaling Pathways

Currently, there is a lack of specific research detailing the differential effects of acetylated versus non-acetylated ricinoleates on distinct cellular signaling pathways in the context of drug delivery. The primary impact of acetylation is on the physicochemical properties of the ricinoleate, which in turn affects the formulation's performance. The biocompatibility of the base molecule, ricinoleic acid, has been studied, but further investigation is required to determine if the acetylated form interacts differently with cellular pathways. Future research could explore whether these excipients influence pathways related to inflammation or cellular uptake, particularly for formulations designed for targeted delivery.

The following diagram illustrates a generalized experimental workflow to investigate the potential impact on a hypothetical signaling pathway.

G cluster_0 Cellular Exposure cluster_1 Molecular Analysis cluster_2 Pathway Analysis & Interpretation Cells Target Cell Line Treatment_A Treatment with Acetylated Ricinoleate Formulation Cells->Treatment_A Treatment_N Treatment with Non-Acetylated Ricinoleate Formulation Cells->Treatment_N Control Untreated Control Cells->Control Lysate Cell Lysis & Protein Extraction Treatment_A->Lysate Treatment_N->Lysate Control->Lysate WesternBlot Western Blot for Key Pathway Proteins Lysate->WesternBlot qPCR qPCR for Gene Expression Lysate->qPCR DataAnalysis Data Analysis (Protein & Gene Expression Levels) WesternBlot->DataAnalysis qPCR->DataAnalysis Interpretation Interpretation of Signaling Pathway Modulation DataAnalysis->Interpretation Conclusion Conclusion Interpretation->Conclusion

Caption: Experimental workflow for signaling pathway analysis.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl O-acetylricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and reliability of analytical data is crucial. When different analytical methods are used to measure the concentration of a substance, a process known as cross-validation is essential to demonstrate that the results are comparable. This guide provides a framework for the cross-validation of analytical methods for the quantification of Methyl O-acetylricinoleate, a derivative of ricinoleic acid.

Given the limited publicly available data on direct cross-validation for this specific analyte, this document outlines the principles of method cross-validation and presents a comparison of two common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV). The presented experimental data is based on established performance characteristics for these methods in the analysis of related fatty acid methyl esters.

Principles of Cross-Validation

Cross-validation serves to ensure that data generated by different analytical methods are interchangeable. This is critical when, for instance, a project transitions between laboratories or when different analytical technologies are employed during various stages of development. The core of the cross-validation process involves analyzing a single set of quality control (QC) samples with the two methods and statistically comparing the results to determine the level of agreement.

Comparative Analysis of Analytical Methods

The choice of an analytical method is often dictated by factors such as the required sensitivity, the complexity of the sample matrix, and the instrumentation available. Both GC-FID and HPLC-UV are robust techniques for the analysis of this compound, each with its own set of advantages and disadvantages.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-UV/Vis Detection (HPLC-UV)
Principle Separation based on volatility and polarity in a gaseous mobile phase.Separation based on polarity in a liquid mobile phase.
**Linearity (R²) **≥ 0.998≥ 0.999
Accuracy (% Recovery) 95-105%98-102%
Precision (%RSD) ≤ 5%≤ 3%
Limit of Detection (LOD) Lower (ng/mL range)Higher (µg/mL range)
Limit of Quantification (LOQ) Lower (ng/mL range)Higher (µg/mL range)
Key Advantage High resolution for volatile and semi-volatile compounds.Wide applicability for non-volatile compounds; non-destructive.
Key Disadvantage Requires analyte to be thermally stable and volatile.Can be less sensitive than GC for certain compounds.

Experimental Protocols

Detailed and standardized protocols are fundamental for the reproducibility and successful cross-validation of analytical methods. The following sections provide foundational methodologies for GC-FID and HPLC-UV tailored for the analysis of this compound.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

1. Preparation of Standards and Quality Control (QC) Samples:

  • Stock Solution: Accurately weigh and dissolve 100 mg of this compound reference standard in 10 mL of hexane (B92381) to obtain a stock solution of 10 mg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in hexane to create calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL) from a separate stock solution.

2. Chromatographic Conditions:

  • Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program: Initial temperature of 180°C, hold for 2 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

3. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Quantify the analyte by constructing a calibration curve of peak area versus concentration.

High-Performance Liquid Chromatography-UV/Vis Detection (HPLC-UV) Method

1. Preparation of Standards and Quality Control (QC) Samples:

  • Stock Solution: Accurately weigh and dissolve 100 mg of this compound reference standard in 10 mL of acetonitrile (B52724) to obtain a stock solution of 10 mg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution in the mobile phase to create calibration standards at concentrations ranging from 10 µg/mL to 200 µg/mL.

  • QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 25 µg/mL, 100 µg/mL, and 175 µg/mL) from a separate stock solution.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify the this compound peak based on its retention time.

  • Quantify the analyte by constructing a calibration curve of peak area versus concentration.

Visualizing the Workflow

To better understand the logical flow of the analytical and cross-validation processes, the following diagrams have been generated.

GC_Workflow prep Sample & Standard Preparation gc_system GC-FID System Setup prep->gc_system injection Sample Injection (1 µL) gc_system->injection separation Chromatographic Separation injection->separation detection Flame Ionization Detection separation->detection data_acq Data Acquisition detection->data_acq quant Quantification data_acq->quant HPLC_Workflow prep Sample & Standard Preparation hplc_system HPLC-UV System Setup prep->hplc_system injection Sample Injection (20 µL) hplc_system->injection separation Chromatographic Separation injection->separation detection UV/Vis Detection (210 nm) separation->detection data_acq Data Acquisition detection->data_acq quant Quantification data_acq->quant Cross_Validation_Process start Prepare a Single Set of Quality Control (QC) Samples method_a Analyze QC Samples using GC-FID Method start->method_a method_b Analyze QC Samples using HPLC-UV Method start->method_b results_a Obtain Concentration Results from GC-FID method_a->results_a results_b Obtain Concentration Results from HPLC-UV method_b->results_b comparison Statistical Comparison of Results results_a->comparison results_b->comparison acceptance Determine if Results Meet Acceptance Criteria comparison->acceptance pass Methods are Cross-Validated acceptance->pass Yes fail Investigate Discrepancies and Re-evaluate acceptance->fail No

The Enduring Performance of Methyl O-acetylricinoleate in Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking stable and high-performance polymers, the choice of plasticizer is critical. Methyl O-acetylricinoleate (MOAR), a bio-based plasticizer derived from castor oil, presents a compelling alternative to traditional phthalates. This guide provides an objective comparison of MOAR's long-term stability and performance against other common plasticizers, supported by experimental data and detailed protocols.

This compound, also known as Methyl Acetyl Ricinoleate (MAR), has emerged as a promising eco-friendly plasticizer, particularly for polyvinyl chloride (PVC). Its performance characteristics, including thermal stability, mechanical properties, and resistance to migration, are crucial for applications demanding durability and safety.

Comparative Performance Analysis

The effectiveness of a plasticizer is determined by its ability to impart flexibility and durability to a polymer without compromising its inherent properties over time. The following tables summarize the performance of MOAR in comparison to other widely used plasticizers like Di(2-ethylhexyl) phthalate (B1215562) (DOP), a common phthalate, and other bio-based alternatives such as Epoxidized Soybean Oil (ESO) and Acetyl Tributyl Citrate (ATBC).

Mechanical and Thermal Properties

The addition of a plasticizer significantly influences the mechanical and thermal properties of a polymer. Key parameters include tensile strength, elongation at break, hardness, and the glass transition temperature (Tg), which indicates the flexibility of the material at different temperatures.

PropertyPolymerPlasticizer (Concentration)ValueSource
Tensile Strength PVCMOAR (50-90 PHR)Decreases with increasing concentration[1]
PVCIA-MO-TMA (a modified MOAR)19.2 MPa[1]
PVCDOP--
PVCATBC/ESO (40 wt%)Superior to DOP/PVC-
Elongation at Break PVCMOAR (50-90 PHR)Increases with increasing concentration[1]
PVCIA-MO-TMA318.1%[1]
PVCDOP--
PVCATBC/ESO (40 wt%)Superior to DOP/PVC-
Hardness (Shore) PVCMOAR (50-90 PHR)Lower than traditional plasticizers[1]
Glass Transition Temp. (Tg) PVCMOAR (50 PHR)8.2 °C[1]
PVCMOAR (90 PHR)-25.6 °C[1]
PVCIA-MO-TMA-6.7 °C (from 75°C for neat PVC)[1]
Thermal Stability PVCMOARStable up to 200 °C[1]
PVCIA-MO-TMAInitial decomposition temp. increased to 264.1°C from 235.6°C[1]
Migration Resistance

A critical aspect of long-term stability is the plasticizer's resistance to migrating out of the polymer matrix. Migration can lead to a loss of flexibility and potential contamination of the surrounding environment.

PropertyPolymerPlasticizerResultSource
Extraction Rate PVCIA-MO-TMA35.6% lower in petroleum ether than DOP[1]
Migration into Blood PVCDEHPHigh migration rate[2]
PVCTOTMMigration rate ~350 times lower than DEHP[2]
Leaching in Solvents PVCLMW-BPR (30 phr)Almost non-migratory-
PVCDINCHMigrates in both polar and non-polar solvents-

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are summaries of standard protocols for key performance tests.

Mechanical Properties

Tensile Strength and Elongation at Break (ASTM D638): This test method determines the tensile properties of plastics. Dumbbell-shaped specimens are placed in the grips of a universal testing machine and pulled until they fracture. The force required to break the specimen and the extent to which it stretches are measured to determine the tensile strength and elongation at break, respectively.

Hardness (ASTM D2240): This method measures the durometer hardness of plastics and elastomers. A specified indenter is forced into the material under specified conditions, and the depth of indentation is measured. The hardness is reported on a scale, typically Shore A or Shore D, with higher numbers indicating harder materials.

Thermal Properties

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of materials and to study their decomposition kinetics. The temperature at which significant mass loss occurs is an indicator of the material's thermal stability.

Migration and Stability

Volatile Loss (ASTM D1203): This test determines the mass loss of a plastic material due to volatilization under controlled time and temperature conditions. The plastic specimen is placed in a container with activated carbon, and the weight loss is measured after a specified period. This test is often used to assess plasticizer migration.

Leaching Test: To assess plasticizer migration into liquids, samples are immersed in a simulant solution (e.g., water, ethanol, or oil) for a specified time and at a controlled temperature. The concentration of the plasticizer in the simulant is then measured using analytical techniques like gas chromatography-mass spectrometry (GC-MS).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for evaluating plasticizer performance.

Experimental_Workflow_Mechanical_Thermal cluster_prep Sample Preparation cluster_aging Accelerated Aging (Optional) cluster_testing Performance Testing cluster_data Data Analysis p1 Polymer Resin + Plasticizer (e.g., PVC + MOAR) p2 Melt Compounding (e.g., Extrusion) p1->p2 p3 Specimen Fabrication (e.g., Injection Molding) p2->p3 a1 Thermal Aging (Oven @ specified Temp/Time) p3->a1 Conditioning a2 Hydrolytic Aging (Immersion in Water) p3->a2 Conditioning t1 Mechanical Testing (ASTM D638, ASTM D2240) p3->t1 Unaged Samples t2 Thermal Analysis (TGA) p3->t2 Unaged Samples a1->t1 a1->t2 a2->t1 a2->t2 d1 Compare Properties (Aged vs. Unaged) t1->d1 t2->d1 Experimental_Workflow_Migration cluster_prep Sample Preparation cluster_extraction Migration/Leaching Test cluster_analysis Analysis cluster_result Result p1 Polymer Film/Sheet (Plasticized with MOAR/Alternatives) e1 Immersion in Simulant (e.g., Water, Oil, Solvent) p1->e1 e3 Volatile Loss Test (ASTM D1203) p1->e3 e2 Controlled Temperature & Time e1->e2 a1 Quantify Migrated Plasticizer (e.g., GC-MS) e2->a1 a2 Measure Weight Loss e3->a2 r1 Determine Migration Rate a1->r1 a2->r1

References

A Comparative Guide to Methyl O-acetylricinoleate and Synthetic Esters in Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of lubricant technology, the demand for high-performance and environmentally conscious solutions has driven extensive research into novel base oils. Among these, methyl O-acetylricinoleate, a derivative of castor oil, presents a bio-based alternative to conventional synthetic esters. This guide provides an objective comparison of the performance characteristics of this compound against common synthetic esters, supported by available experimental data.

Executive Summary

This compound demonstrates promising lubricity and biodegradability, positioning it as a viable green alternative in certain lubricant applications. However, synthetic esters, such as polyol esters and diesters, generally exhibit superior thermal and oxidative stability, making them more suitable for high-temperature and long-duration applications. The choice between these lubricant bases will ultimately depend on the specific operational requirements, including temperature range, load conditions, and environmental considerations.

Performance Comparison

The following tables summarize the key performance parameters of this compound in comparison to representative synthetic esters. Data has been compiled from various scientific sources.

Table 1: Physicochemical Properties

PropertyThis compoundPolyol Esters (Typical)Diesters (Typical)Test Method
Kinematic Viscosity @ 40°C (cSt) Variable20 - 150010 - 100ASTM D445
Kinematic Viscosity @ 100°C (cSt) Variable4 - 1002 - 15ASTM D445
Viscosity Index Moderate to High120 - 150+130 - 180ASTM D2270
Pour Point (°C) Low-60 to -30-60 to -40ASTM D97
Flash Point (°C) >200>220>200ASTM D92

Table 2: Tribological Performance

PropertyThis compoundPolyol Esters (Typical)Diesters (Typical)Test Method
Coefficient of Friction LowLowLowASTM D5707 / G190
Wear Scar Diameter (mm) Data not readily availableLowLowASTM D4172
Load Carrying Capacity GoodExcellentGoodASTM D2783

Table 3: Stability and Environmental Properties

PropertyThis compoundPolyol Esters (Typical)Diesters (Typical)Test Method
Oxidative Stability ModerateExcellentGood to ExcellentASTM D943
Hydrolytic Stability ModerateGood to ExcellentModerate to GoodASTM D2619
Biodegradability Readily BiodegradableVaries (Some readily)Readily BiodegradableOECD 301

Key Performance Insights

Lubricity and Wear Protection

Both this compound and synthetic esters exhibit good lubricity due to their polar ester groups, which promote the formation of a protective film on metal surfaces[1][2]. While direct comparative wear data for this compound is limited, castor oil and its derivatives are known for their excellent lubricity[3][4][5]. Synthetic esters, particularly polyol esters, are renowned for their exceptional anti-wear properties and are often employed in demanding applications like aviation and high-performance automotive engines[1][6].

Viscosity and Temperature Performance

Synthetic esters generally offer a wider range of available viscosities and higher viscosity indices compared to castor oil derivatives[7][8][9]. A high viscosity index indicates a smaller change in viscosity with temperature, which is crucial for consistent performance in applications with wide operating temperature ranges[9][10].

Oxidative and Thermal Stability

One of the primary advantages of synthetic esters, especially polyol esters, is their superior thermal and oxidative stability[1][6][7]. This allows them to be used in high-temperature environments where vegetable oil-based lubricants would degrade rapidly[11]. Research has shown that while methyl ricinoleate (B1264116) has better oxidative stability than methyl oleate, acetylation to form this compound can decrease this stability[12].

Hydrolytic Stability

Hydrolytic stability, the resistance to breakdown in the presence of water, is a critical factor for lubricants used in humid environments. Polyol esters are generally engineered for high resistance to hydrolysis[1]. The hydrolytic stability of this compound is considered moderate.

Biodegradability

This compound, being derived from a vegetable oil, is readily biodegradable[3]. Many synthetic esters, particularly diesters, also exhibit excellent biodegradability, making them environmentally friendly options[10][13].

Experimental Protocols

To ensure objective and reproducible comparisons of lubricant performance, standardized test methods are employed. The following are detailed methodologies for key experiments cited in this guide.

Four-Ball Wear Test (ASTM D4172)

This test evaluates the anti-wear properties of a lubricant.

  • Apparatus: A four-ball tester consisting of three stationary steel balls in a cup and a fourth ball rotated against them.

  • Procedure: The lubricant is placed in the cup, and the fourth ball is pressed against the stationary balls with a specified load. The top ball is then rotated at a constant speed for a set duration and temperature.

  • Measurement: After the test, the average wear scar diameter on the three stationary balls is measured. A smaller wear scar indicates better anti-wear protection[14][15][16][17][18][19].

ASTM_D4172_Workflow cluster_setup Test Setup cluster_execution Test Execution cluster_analysis Data Analysis A Load Lubricant B Assemble 4-Ball Test Fixture A->B C Set Test Parameters (Load, Speed, Temp, Duration) B->C D Run Test C->D E Measure Wear Scars D->E F Calculate Average Wear Scar Diameter E->F

Workflow for ASTM D4172 Four-Ball Wear Test.
Viscosity Index Calculation (ASTM D2270)

The viscosity index (VI) is a measure of the change in viscosity with temperature.

  • Procedure: The kinematic viscosity of the lubricant is measured at two different temperatures, typically 40°C and 100°C, using a viscometer (ASTM D445).

  • Calculation: The VI is calculated using an empirical formula that compares the viscosity change of the test fluid to that of two reference oils[9][10][20]. A higher VI indicates a more stable viscosity across a temperature range.

ASTM_D2270_Logic Input Kinematic Viscosity @ 40°C Kinematic Viscosity @ 100°C Process ASTM D2270 Calculation Formula Input->Process Output Viscosity Index (VI) Process->Output

Logic for Calculating Viscosity Index (ASTM D2270).
Oxidation Stability Test (ASTM D943)

This method evaluates the resistance of a lubricant to oxidation under accelerated conditions.

  • Apparatus: An oxidation cell containing the lubricant sample, water, and a copper-iron catalyst coil.

  • Procedure: Oxygen is bubbled through the heated sample (typically at 95°C). The test is run for a specified duration or until the acid number of the oil reaches a certain limit.

  • Measurement: The time taken to reach the specified acid number is recorded as the oxidation lifetime. A longer time indicates greater oxidative stability[1][6][7][8][21].

ASTM_D943_Process Start Prepare Sample (Oil, Water, Catalyst) Heat Heat to 95°C Start->Heat Oxygen Bubble Oxygen Through Sample Heat->Oxygen Monitor Periodically Measure Acid Number Oxygen->Monitor Decision Acid Number > Threshold? Monitor->Decision Decision->Monitor No End Record Oxidation Lifetime Decision->End Yes

Process Flow for ASTM D943 Oxidation Stability Test.

Conclusion

This compound stands out as a promising bio-based lubricant with inherent biodegradability and good lubricity. Its performance profile makes it a suitable candidate for applications where environmental compatibility is a primary concern and operating conditions are not extreme.

Synthetic esters, on the other hand, offer a broader performance spectrum, particularly in terms of thermal and oxidative stability, making them the preferred choice for high-performance and high-temperature applications. The continuous development of both bio-based and synthetic esters will undoubtedly lead to more specialized and efficient lubricant solutions in the future. Researchers and professionals are encouraged to consider the specific application demands when selecting between these two classes of lubricants.

References

Assessing the Biocompatibility of Methyl O-acetylricinoleate for Medical Devices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of appropriate biomaterials is a critical determinant in the safety and efficacy of medical devices. As the industry trends towards more sophisticated and often implantable devices, a thorough understanding of a material's interaction with biological systems is paramount. Methyl O-acetylricinoleate, a derivative of castor oil, has garnered interest as a potential component in medical devices due to its plasticizing properties and derivation from a natural source. This guide provides a comparative assessment of the biocompatibility of this compound against commonly used biodegradable polymers: Polycaprolactone (PCL), Polylactic Acid (PLA), and Poly(lactic-co-glycolic acid) (PLGA).

While direct and extensive biocompatibility data for this compound in medical device applications is not abundant in publicly accessible literature, this guide synthesizes available information on related compounds, including ricinoleic acid and other castor oil derivatives, to provide a prospective biocompatibility profile. This is juxtaposed with the well-established biocompatibility data of PCL, PLA, and PLGA to offer a comprehensive overview for material selection and future research directions.

Comparative Analysis of Biocompatibility

The biocompatibility of a material is assessed through a series of in vitro and in vivo tests designed to evaluate its potential for causing adverse local or systemic effects. The primary endpoints of interest include cytotoxicity, hemocompatibility, and the in vivo tissue response.

Data Presentation: Biocompatibility at a Glance

MaterialCytotoxicity (ISO 10993-5)Hemocompatibility (ASTM F756)In Vivo Biocompatibility (ISO 10993-6)
This compound Data not available. Ricinoleic acid shows dose-dependent cytotoxicity[1]. Castor oil-based polyurethanes are non-cytotoxic (>80% cell viability)[2].Data not available. Castor oil-based polyurethanes are non-hemolytic (<2% hemolysis)[2]. Scaffolds from castor oil derivatives show no hemolysis[3].Data not available. Ricinoleic acid-based biopolymers demonstrate "toxicological inertness" and good tissue tolerance[4][5].
Polycaprolactone (PCL) Generally non-cytotoxic.Generally non-hemolytic.Generally good tissue tolerance with minimal inflammatory response.
Polylactic Acid (PLA) Generally non-cytotoxic.Generally non-hemolytic.Generally good tissue tolerance; degradation products can cause a transient inflammatory response.
Poly(lactic-co-glycolic acid) (PLGA) Generally non-cytotoxic.Generally non-hemolytic.Biocompatible with a tunable degradation rate that can influence the inflammatory response.

In-Depth Biocompatibility Profile

This compound: Direct quantitative data on the cytotoxicity and hemocompatibility of pure this compound is scarce in the context of standardized biocompatibility testing for medical devices. However, studies on related materials provide valuable insights. Ricinoleic acid, the precursor fatty acid, has demonstrated dose-dependent cytotoxic effects in vitro[1]. Conversely, various polymers synthesized from castor oil and ricinoleic acid have shown excellent biocompatibility. For instance, certain castor oil-based polyurethanes have been reported to be non-cytotoxic, with cell viabilities exceeding 80%, and non-hemolytic, with hemolysis rates below 2%[2]. Furthermore, in vivo studies on ricinoleic acid-based polymers have indicated they are toxicologically inert and exhibit good tissue tolerance upon implantation[4][5]. Castor oil and its derivatives are generally considered safe for pharmaceutical and medical applications, often used as excipients and lubricants for medical devices[6][7].

Alternatives:

  • Polycaprolactone (PCL): PCL is a well-characterized, biodegradable polyester (B1180765) with a long history of use in medical devices. It is known for its excellent biocompatibility, exhibiting minimal cytotoxicity and a mild tissue response upon implantation. Its slow degradation rate makes it suitable for long-term implantable devices.

  • Polylactic Acid (PLA): PLA is another widely utilized biodegradable polymer in medical applications, including sutures, stents, and drug delivery systems. It is generally considered biocompatible. The degradation of PLA results in lactic acid, a natural metabolite, which can lead to a localized, transient inflammatory response as the pH decreases.

  • Poly(lactic-co-glycolic acid) (PLGA): PLGA is a copolymer of PLA and polyglycolic acid (PGA). Its key advantage is the ability to tailor its degradation rate by altering the ratio of lactide to glycolide. This allows for the fine-tuning of drug release profiles and the material's persistence in the body. PLGA is considered biocompatible, though its degradation products can also elicit a temporary inflammatory response.

Experimental Protocols

A critical aspect of assessing biocompatibility is the adherence to standardized experimental protocols. Below are detailed methodologies for two of the most fundamental in vitro biocompatibility assays.

Cytotoxicity Assay: ISO 10993-5

This test evaluates the potential of a material to cause cellular damage. The extract method is commonly employed:

  • Extraction: The test material (this compound or alternatives) is incubated in a cell culture medium at 37°C for a specified duration (e.g., 24 hours) to create an extract. The ratio of the material's surface area to the volume of the medium is defined by the standard.

  • Cell Culture: A monolayer of a suitable cell line (e.g., L929 mouse fibroblasts) is cultured in a multi-well plate.

  • Exposure: The extract from the test material is added to the wells containing the cultured cells. Positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls are run in parallel.

  • Incubation: The cells are incubated with the extract for a defined period (e.g., 24-72 hours).

  • Assessment: Cell viability is assessed quantitatively using methods such as the MTT assay, which measures the metabolic activity of the cells. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.

Diagram: Cytotoxicity Experimental Workflow (ISO 10993-5 Extract Test)

cluster_extraction 1. Extraction cluster_exposure 2. Exposure cluster_assessment 3. Assessment material Test Material extraction Incubate at 37°C material->extraction medium Cell Culture Medium medium->extraction extract Material Extract extraction->extract exposure Add Extract to Cells extract->exposure cells Cultured Cells cells->exposure incubation Incubate for 24-72h exposure->incubation assay Quantitative Assay (e.g., MTT) incubation->assay results Cell Viability (%) assay->results

Caption: Workflow for in vitro cytotoxicity testing via the extract method.

Hemocompatibility Assay: ASTM F756

This standard practice assesses the hemolytic properties of materials that will come into contact with blood.

  • Preparation of Blood: Freshly collected human or rabbit blood, anticoagulated with citrate, is used. The red blood cells are washed and diluted in a saline solution.

  • Material Exposure (Direct Contact Method): The test material is placed in a tube containing the diluted red blood cell suspension.

  • Material Exposure (Extract Method): An extract of the material is prepared (similar to the cytotoxicity test) and added to the diluted red blood cell suspension.

  • Controls: Positive (e.g., water) and negative (e.g., saline) controls are prepared to represent 100% and 0% hemolysis, respectively.

  • Incubation: The tubes are incubated at 37°C with gentle agitation for a specified time.

  • Centrifugation: After incubation, the tubes are centrifuged to pellet the intact red blood cells.

  • Analysis: The amount of hemoglobin released into the supernatant is measured spectrophotometrically.

  • Calculation: The percentage of hemolysis is calculated relative to the positive and negative controls. A hemolysis rate of less than 2% is typically considered non-hemolytic.

Diagram: Hemocompatibility Experimental Workflow (ASTM F756)

cluster_prep 1. Preparation cluster_exposure 2. Exposure cluster_analysis 3. Analysis blood Anticoagulated Blood rbc Washed & Diluted RBCs blood->rbc exposure_node Incubate with RBCs at 37°C rbc->exposure_node material Test Material material->exposure_node centrifuge Centrifuge exposure_node->centrifuge supernatant Collect Supernatant centrifuge->supernatant spectro Spectrophotometry supernatant->spectro hemolysis Calculate % Hemolysis spectro->hemolysis

Caption: Workflow for in vitro hemocompatibility testing.

Conclusion and Future Directions

Based on the available evidence from related compounds, this compound shows promise as a biocompatible material for medical device applications. Its derivation from a natural, renewable resource is also a significant advantage. However, the lack of direct, quantitative biocompatibility data following standardized protocols (ISO 10993) is a critical gap that needs to be addressed before it can be confidently incorporated into medical devices, particularly those with prolonged or permanent patient contact.

In comparison, PCL, PLA, and PLGA have well-established safety and biocompatibility profiles, supported by extensive research and a history of clinical use. For applications requiring biodegradability and a proven track record of biocompatibility, these polymers remain the materials of choice.

Future research on this compound should focus on conducting rigorous biocompatibility testing according to the ISO 10993 series of standards. Specifically, quantitative cytotoxicity assays, comprehensive hemocompatibility studies, and in vivo implantation studies are necessary to fully elucidate its safety profile and potential for use in medical devices. Such data will be instrumental for researchers and developers in making informed decisions about the suitability of this promising biomaterial.

References

Evaluating the Plasticizing Effect of Methyl O-acetylricinoleate in Different Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl O-acetylricinoleate (MAR), a bio-based plasticizer derived from castor oil, is emerging as a viable and more sustainable alternative to traditional petroleum-based plasticizers like phthalates. Its inherent biodegradability, low toxicity, and good compatibility with various polymers make it an attractive option for numerous applications, including in sensitive fields like medical devices and food packaging. This guide provides an objective comparison of MAR's performance with other plasticizers, supported by experimental data, to aid in its evaluation for specific polymer systems.

Performance of this compound as a Plasticizer

The plasticizing efficiency of this compound has been most extensively studied in Polyvinyl Chloride (PVC), where it has demonstrated significant effects on the material's mechanical, thermal, and rheological properties. While direct comparative data in other polymers such as Polylactic Acid (PLA) and various rubbers is less prevalent, the performance of other castor oil-based plasticizers in these systems provides valuable insights into the potential of MAR.

Polyvinyl Chloride (PVC)

In PVC, MAR has been shown to be a highly effective plasticizer, significantly improving its flexibility and processing characteristics.[1] As the concentration of MAR is increased, there is a marked decrease in the glass transition temperature (Tg), indicating enhanced polymer chain mobility.[1] This is accompanied by an increase in the elongation at break and a decrease in tensile strength, typical effects of efficient plasticization.[1]

Table 1: Comparison of Mechanical and Thermal Properties of PVC Plasticized with this compound (MAR) at Different Concentrations

PropertyNeat PVCPVC + 50 PHR MARPVC + 70 PHR MARPVC + 90 PHR MAR
Tensile Strength (MPa) -~25~20~15
Elongation at Break (%) <10~250~300~350
Glass Transition Temp. (Tg) (°C) ~858.2-8.5-25.6
Melt Flow Index (g/10 min) -3.97715.8944.244

Source: Data compiled from multiple studies.[1]

When compared to the widely used Di-octyl phthalate (B1215562) (DOP), MAR demonstrates comparable and in some aspects, superior performance. A modified version of MAR, IA‐MO‐TMA, exhibited a significantly lower extraction rate in petroleum ether compared to DOP, highlighting its better migration resistance.[1] Furthermore, PVC plasticized with this MAR derivative showed a notable increase in its initial decomposition temperature, indicating improved thermal stability.[1]

Table 2: Performance Comparison of a MAR Derivative (IA‐MO‐TMA) and DOP in PVC

PropertyPVC + IA‐MO‐TMAPVC + DOP
Glass Transition Temp. (Tg) (°C) -6.7-
Elongation at Break (%) 318.1-
Tensile Strength (MPa) 19.2-
Initial Decomposition Temp. (°C) 264.1235.6
Extraction Rate in Petroleum Ether (%) Lower by 35.6%-

Source: Data from a comparative study.[1]

Polylactic Acid (PLA)

While specific data on the plasticizing effect of this compound in PLA is limited, studies on other bio-based plasticizers, such as citrate (B86180) esters, have shown promising results.[2][3][4] These plasticizers effectively reduce the glass transition temperature of PLA, thereby increasing its flexibility and reducing its inherent brittleness.[2][3][4] Given the chemical similarities, it is anticipated that MAR would exhibit a comparable plasticizing effect on PLA, making it a potential bio-based additive to enhance the properties of this biodegradable polymer.

Rubbers (Nitrile and Styrene-Butadiene)

Experimental Protocols

The evaluation of a plasticizer's effectiveness relies on a set of standardized experimental procedures. Below are detailed methodologies for key experiments cited in the evaluation of this compound.

Mechanical Properties

1. Tensile Testing (ASTM D638 / ISO 527-1)

  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of the plasticized polymer.

  • Sample Preparation: Dumbbell-shaped specimens are prepared by compression molding or injection molding of the polymer-plasticizer blend.

  • Procedure: The specimen is mounted in the grips of a universal testing machine. A tensile load is applied at a constant crosshead speed until the specimen fractures. The force and elongation are continuously recorded.

  • Key Parameters:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Elongation at Break: The percentage increase in length at the point of fracture.

    • Modulus of Elasticity: A measure of the material's stiffness.

2. Hardness Testing (ASTM D2240 / ISO 48-4)

  • Objective: To measure the indentation hardness of the plasticized polymer.[9][10][11][12][13]

  • Apparatus: A durometer (Shore A or Shore D scale, depending on the material's hardness) is used.[9][10][11][12][13]

  • Procedure: The durometer's indenter is pressed into the surface of the material under a specified force.[9][12] The depth of indentation is measured and converted to a hardness value on a scale of 0 to 100.[13]

Thermal Properties

1. Differential Scanning Calorimetry (DSC) (ASTM D3418 / ISO 11357-2)

  • Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.[14][15][16][17][18]

  • Procedure: A small, weighed sample of the material is heated at a controlled rate in a DSC instrument.[18] The heat flow to the sample is monitored as a function of temperature. The Tg is identified as a step-change in the heat flow curve.[18]

Rheological Properties

1. Melt Flow Index (MFI) (ASTM D1238 / ISO 1133-1)

  • Objective: To measure the rate of extrusion of a molten thermoplastic through a die of a specified length and diameter under prescribed conditions of temperature and load.[19][20][21][22]

  • Procedure: The polymer is heated in the barrel of an extrusion plastometer to a specified temperature. A standard weight is then applied to a piston, which forces the molten polymer through the die. The extrudate is collected over a set period, and its weight is used to calculate the MFI in grams per 10 minutes.[20][22]

Migration Resistance

1. Plasticizer Migration Test (ISO 177 / ASTM D2199)

  • Objective: To determine the tendency of a plasticizer to migrate from a plastic material into another material upon contact.[23][24][25][26][27][28]

  • Procedure (ISO 177): A disc of the plasticized polymer is placed between two discs of an absorbent material.[25] This assembly is subjected to a specified pressure and temperature for a defined period. The amount of plasticizer that has migrated is determined by the weight loss of the polymer disc and the weight gain of the absorbent discs.[25]

  • Procedure (ASTM D2199): A sample of the plasticized vinyl fabric is placed on a conditioned lacquer film under pressure and at an elevated temperature for a set time.[23] The lacquer film is then examined for any marring or softening caused by the migrated plasticizer.[23]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison Polymer Polymer Resin Blending Melt Blending Polymer->Blending MAR This compound MAR->Blending Molding Compression/Injection Molding Blending->Molding Specimens Test Specimens Molding->Specimens Mechanical Mechanical Testing (Tensile, Hardness) Specimens->Mechanical Thermal Thermal Analysis (DSC for Tg) Specimens->Thermal Rheological Rheological Testing (MFI) Specimens->Rheological Migration Migration Resistance (ISO 177 / ASTM D2199) Specimens->Migration Data Quantitative Data Mechanical->Data Thermal->Data Rheological->Data Migration->Data Comparison Comparison with Alternative Plasticizers Data->Comparison Conclusion Evaluation of Plasticizing Effect Comparison->Conclusion

Caption: Experimental workflow for evaluating plasticizer effectiveness.

Logical_Relationship MAR This compound (Plasticizer) Interaction Increased Intermolecular Spacing & Reduced Inter-chain Forces MAR->Interaction Polymer Polymer Matrix (e.g., PVC) Polymer->Interaction Mobility Increased Polymer Chain Mobility Interaction->Mobility Tg Lower Glass Transition Temperature (Tg) Mobility->Tg Flexibility Increased Flexibility & Elongation Mobility->Flexibility Hardness Reduced Hardness & Tensile Strength Mobility->Hardness Processability Improved Processability (Higher MFI) Mobility->Processability

Caption: Logical relationship between plasticizer and polymer properties.

References

Safety Operating Guide

Proper Disposal of Methyl O-acetylricinoleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of Methyl O-acetylricinoleate (CAS No. 140-03-4), a fatty acid ester. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate personal protective equipment (PPE). Though not classified as a hazardous substance in most reports, this compound is known to cause eye irritation.[1][2][3]

Recommended Personal Protective Equipment:

PPE CategoryRecommended Equipment
Eye Protection Safety glasses with side shields or chemical splash goggles.
Hand Protection Nitrile gloves are recommended for incidental contact.
Body Protection A standard laboratory coat should be worn.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound relevant to safe handling and disposal.

PropertyValue
Molecular Formula C₂₁H₃₈O₄[1][2]
Molecular Weight 354.52 g/mol [2]
Appearance Colorless to pale yellow, oily liquid[3]
Melting Point -26°C[2]
Boiling Point 204-207 °C @ 0.5 Torr[2]
Flash Point 198°C[2]
Density ~0.9 g/cm³[2]
Solubility in Water 0.002368 mg/L @ 25°C (estimated)[4]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is collection as chemical waste for removal by a licensed waste disposal contractor or your institution's Environmental Health and Safety (EHS) department. DO NOT dispose of this compound down the sink or in regular trash.

1. Waste Collection:

  • Designate a Container: Use a specific, leak-proof container for non-halogenated organic liquid waste. The container must be chemically compatible with esters; a glass or suitable plastic container is recommended.

  • Labeling: As soon as you begin accumulating waste, affix a "Hazardous Waste" or "Chemical Waste" label to the container.[5][6][7] The label must include:

    • The words "Hazardous Waste" or "Chemical Waste".[5][7]

    • The full chemical name: "this compound". Avoid abbreviations.

    • The date accumulation begins.[5]

    • An indication of the hazards (e.g., "Eye Irritant").

    • Your name, laboratory, and contact information.[6]

  • Commingled Waste: If mixing with other compatible organic solvent waste, maintain a comprehensive list of all components and their approximate percentages on the label.[6]

2. Segregation and Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • Ensure the container is kept closed except when adding waste.[5]

  • Store in a secondary containment bin to prevent spills.

  • Segregate from incompatible waste streams such as strong acids, bases, and oxidizers.

3. Spill and Contaminated Material Management:

  • In case of a spill, absorb the material with an inert absorbent such as vermiculite, sand, or cat litter.

  • Collect the absorbed material and contaminated debris (e.g., gloves, paper towels) in a sealed, labeled container for disposal as chemical waste.

4. Disposal of Empty Containers:

  • Empty containers that previously held this compound must be handled with care.

  • It is best practice to triple-rinse the container with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • The first rinsate must be collected and disposed of as chemical waste. Subsequent rinses may also need to be collected depending on local regulations.

  • After thorough rinsing and drying, deface or remove the original label. The container can then typically be disposed of as regular glass or plastic waste, in accordance with your institution's policies.

5. Arranging for Pickup:

  • Once the waste container is full, or in accordance with your institution's limits for satellite accumulation, contact your EHS department to arrange for a waste pickup.

Disposal Workflow

The proper disposal of this compound follows a clear logical workflow designed to ensure safety and compliance. The following diagram illustrates this process.

Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_disposal_path Disposal Path cluster_collection Waste Collection & Storage cluster_final Final Disposal start Start: Need to Dispose of this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Spill or Residue? ppe->spill_check liquid_waste Liquid Waste spill_check->liquid_waste No solid_waste Contaminated Solids (e.g., absorbents, gloves) spill_check->solid_waste Yes empty_container Empty Container liquid_waste->empty_container Container is now empty collect_liquid Collect in a Labeled, Compatible Waste Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Sealed Waste Bag/Container solid_waste->collect_solid rinse_container Triple-Rinse Container empty_container->rinse_container store_waste Store in Secondary Containment in a Designated Area collect_liquid->store_waste collect_solid->store_waste contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs collect_rinsate Collect First Rinsate as Chemical Waste rinse_container->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy rinse_container->dispose_container collect_rinsate->store_waste end End contact_ehs->end

References

Essential Safety and Operational Guide for Handling Methyl O-acetylricinoleate

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling and disposal of Methyl O-acetylricinoleate. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

Appropriate selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Laboratory Work (e.g., weighing, preparing solutions) Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Butyl rubber gloves are recommended for handling esters.[3][4] Nitrile gloves have poor resistance to esters and should be avoided.[5]Laboratory coat.Not generally required under normal use with adequate ventilation.[6]
Large-Scale Operations or Potential for Splashing Face shield in addition to chemical safety goggles.Butyl rubber gloves.[3][4]Chemical-resistant apron or coveralls over a laboratory coat.If ventilation is inadequate or if aerosols may be generated, a full-face respirator with an appropriate organic vapor cartridge should be used.[1][2]
Emergency Spill Response Chemical safety goggles and a face shield.Heavy-duty butyl rubber gloves.Chemical-resistant suit or coveralls.A self-contained breathing apparatus (SCBA) may be necessary for large spills in enclosed areas.[2]

Operational Procedures: Donning and Doffing of PPE

Correctly putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination. Follow this step-by-step guidance.

Donning Sequence:
  • Hand Hygiene: Thoroughly wash and dry your hands.[1][7]

  • Gown/Coveralls: Put on the laboratory coat or coveralls, ensuring it is securely fastened.[1][2][7]

  • Mask/Respirator (if required): Position the mask or respirator over your nose and mouth, and secure the ties or elastic bands. Perform a fit check.[1][7]

  • Eye Protection: Put on safety goggles. If a face shield is required, place it over the goggles.[1][7]

  • Gloves: Don butyl rubber gloves, ensuring the cuffs of the gloves extend over the sleeves of the laboratory coat or coveralls.[1][7]

Doffing Sequence:
  • Gloves: Remove gloves by peeling one off from the cuff, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the cuff of the remaining glove and peel it off, enclosing the first glove.[7] Dispose of gloves in the appropriate waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Gown/Coveralls: Unfasten the gown or coveralls, touching only the inside surfaces. Roll it down and away from your body and dispose of it in the designated container.[1]

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove the face shield (if used) and then the goggles from the back of your head. Place them in a designated area for decontamination or disposal.

  • Mask/Respirator (if used): Remove the mask or respirator from the back, avoiding touching the front. Dispose of it in the appropriate waste container.

  • Final Hand Hygiene: Perform a final thorough hand washing.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as chemical waste in accordance with local, state, and federal regulations. It should be collected in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.), absorbent materials from spills, and empty containers should be considered chemical waste.

    • Solid waste should be placed in a designated, labeled hazardous waste container.

    • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste.[8]

  • Non-Hazardous Waste: Based on available safety data, this compound is not always classified as a hazardous substance for disposal.[9] However, it is crucial to consult your institution's specific waste disposal guidelines. In some cases, after neutralization or if deemed non-hazardous, disposal down the sanitary sewer with copious amounts of water may be permissible for small quantities, but this requires prior approval from your environmental health and safety department.[6][10]

Emergency Spill Response Workflow

In the event of a spill, a calm and methodical response is critical. The following diagram outlines the logical workflow for handling a spill of this compound.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_PPE Assessment & PPE cluster_Containment_and_Cleanup Containment & Cleanup cluster_Decontamination_and_Disposal Decontamination & Disposal cluster_Reporting Reporting Alert Alert others in the area Evacuate Evacuate the immediate vicinity Alert->Evacuate Ventilate Increase ventilation (if safe to do so) Evacuate->Ventilate Assess_Spill Assess the size and nature of the spill Ventilate->Assess_Spill Don_PPE Don appropriate PPE (goggles, face shield, butyl gloves, lab coat/apron) Assess_Spill->Don_PPE Contain Contain the spill with absorbent material (e.g., sand, vermiculite) Don_PPE->Contain Absorb Absorb the spilled liquid Contain->Absorb Collect Collect contaminated material into a labeled waste container Absorb->Collect Decontaminate Decontaminate the spill area with soap and water Collect->Decontaminate Doff_PPE Doff PPE following the correct procedure Decontaminate->Doff_PPE Dispose Dispose of all waste as hazardous chemical waste Doff_PPE->Dispose Report Report the incident to the lab supervisor and EHS Dispose->Report

Caption: Workflow for handling a chemical spill.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl O-acetylricinoleate
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.